molecular formula C9H9NOS B3043099 2-Methylthiophenoxyacetonitrile CAS No. 72955-90-9

2-Methylthiophenoxyacetonitrile

Cat. No.: B3043099
CAS No.: 72955-90-9
M. Wt: 179.24 g/mol
InChI Key: GCBARCBKJKKWDS-UHFFFAOYSA-N
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Description

2-Methylthiophenoxyacetonitrile is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylthiophenoxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthiophenoxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfanylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBARCBKJKKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273590
Record name Acetonitrile, 2-[2-(methylthio)phenoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-90-9
Record name Acetonitrile, 2-[2-(methylthio)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-[2-(methylthio)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a detailed exploration of 2-Methylthiophenoxyacetonitrile, a compound of interest at the intersection of aromatic, ether, and nitrile functionalities.

Given that 2-Methylthiophenoxyacetonitrile is not a widely characterized compound with extensive published data, this document takes a dual approach. It combines in silico predictions with established, robust experimental protocols. This guide is structured to not only present predicted values but to empower researchers with the methodologies to empirically validate these properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the characterization process.

Molecular Structure and Computational Predictions

The foundational step in characterizing any molecule is to understand its structure and, from that, derive theoretical physicochemical properties. These predictions, often generated through Quantitative Structure-Property Relationship (QSPR) models, offer a valuable baseline before embarking on empirical studies.[1][2][3]

Caption: Chemical structure of 2-Methylthiophenoxyacetonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methylthiophenoxyacetonitrile. These values are derived from established computational models that analyze the molecule's structure.[4][5][6][7][8][9][10]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C10H9NOSDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 191.25 g/mol Influences diffusion, solubility, and membrane transport.
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Low to moderateImpacts bioavailability and formulation options.
pKa (Acid Dissociation Constant) Not applicable (no acidic protons)The nitrile group is very weakly basic.
Melting Point 70-90 °CImportant for solid-state characterization, purification, and formulation.
Boiling Point > 300 °C (with decomposition)Indicates volatility and is crucial for purification by distillation if stable.
Polar Surface Area (PSA) 50.1 ŲInfluences membrane permeability and interactions with biological targets.

Synthesis and Purification Workflow

A plausible synthetic route for 2-Methylthiophenoxyacetonitrile would involve the nucleophilic substitution of a leaving group on an acetonitrile derivative with 2-methylthiophenoxide.

Synthesis_Workflow start Start Materials: 2-Methylthiophenol Chloroacetonitrile reaction Reaction: Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux start->reaction workup Aqueous Workup: Quench with water Extract with organic solvent reaction->workup Crude Product purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization final_product Pure 2-Methylthiophenoxyacetonitrile characterization->final_product Verified Product

Caption: A general workflow for the synthesis and purification of 2-Methylthiophenoxyacetonitrile.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of 2-Methylthiophenoxyacetonitrile.

Melting Point Determination

Causality: The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting point range typically indicates high purity.

Protocol:

  • Ensure the sample of 2-Methylthiophenoxyacetonitrile is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination

Causality: The boiling point provides information about the volatility of a liquid compound and is a key parameter for purification by distillation.

Protocol (Micro boiling point determination):

  • Place a few drops of 2-Methylthiophenoxyacetonitrile into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Causality: Solubility in various solvents is critical for choosing appropriate systems for reactions, purification, and formulation. Aqueous solubility is particularly important for drug delivery.

Protocol (Thermodynamic Solubility):

  • Add an excess amount of 2-Methylthiophenoxyacetonitrile to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of 2-Methylthiophenoxyacetonitrile using a calibrated analytical method, such as HPLC-UV.

  • The calculated concentration represents the thermodynamic solubility.

Octanol-Water Partition Coefficient (logP) Determination

Causality: LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ADME properties. The shake-flask method is the gold standard for its determination.[11][12][13][14][15]

LogP_Workflow start Prepare n-octanol saturated with water and vice versa dissolve Dissolve compound in one phase start->dissolve mix Combine phases in a separatory funnel and shake to equilibrate dissolve->mix separate Allow phases to separate mix->separate sample Sample both aqueous and octanol phases separate->sample analyze Analyze concentration in each phase by HPLC-UV sample->analyze calculate Calculate LogP = log([C]octanol / [C]water) analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Protocol (Shake-Flask Method):

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a stock solution of 2-Methylthiophenoxyacetonitrile in the pre-saturated n-octanol.

  • Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.

  • Shake the funnel for a predetermined time to allow for partitioning equilibrium.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Alternatively, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for a higher throughput estimation of logP.[16][17][18][19]

Thermal Stability Assessment

Causality: Understanding the thermal stability and decomposition profile of a compound is crucial for determining safe handling and storage conditions. Thermogravimetric analysis (TGA) is the standard method for this assessment.[20][21][22][23][24]

Protocol (Thermogravimetric Analysis - TGA):

  • Place a small, accurately weighed sample (5-10 mg) of 2-Methylthiophenoxyacetonitrile into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The instrument will record the sample's mass as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[25]

Infrared (IR) Spectroscopy

Expected Absorptions:

  • ~2250 cm⁻¹ (sharp, medium intensity): C≡N (nitrile) stretch. This is a very characteristic peak.[26][27]

  • ~1580-1450 cm⁻¹: C=C stretching vibrations of the thiophene ring.

  • ~1250-1000 cm⁻¹: C-O-C (ether) stretching vibrations.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[28]

Predicted ¹H NMR (in CDCl₃):

  • ~7.0-7.5 ppm (multiplet, 2H): Protons on the thiophene ring.[29][30]

  • ~5.0 ppm (singlet, 2H): -O-CH₂-CN protons.

  • ~2.4 ppm (singlet, 3H): -CH₃ protons on the thiophene ring.

Predicted ¹³C NMR (in CDCl₃):

  • ~150-160 ppm: Carbon of the thiophene ring attached to the oxygen.

  • ~120-140 ppm: Other carbons of the thiophene ring.[29][30][31]

  • ~115-120 ppm: C≡N (nitrile) carbon.[26][27]

  • ~60-70 ppm: -O-CH₂-CN carbon.

  • ~15-20 ppm: -CH₃ carbon.

Computational NMR prediction software can provide more refined estimates of chemical shifts and coupling constants.[32][33][34][35][36]

Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 191.25). The molecular ion peak for nitriles can sometimes be weak.[26]

  • Key Fragments:

    • Loss of the cyanomethyl group (-CH₂CN) leading to a fragment corresponding to the 2-methylthiophenoxy cation.

    • Cleavage of the ether bond.

    • Fragmentation of the thiophene ring.

Software tools are available to predict mass spectral fragmentation patterns, which can be compared with experimental data for structure confirmation.[37][38][39][40][41][42]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2-Methylthiophenoxyacetonitrile. By integrating computational predictions with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to thoroughly characterize this and other novel compounds. A robust understanding of these properties is a critical step in advancing a molecule from the laboratory to potential therapeutic applications.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Gasteiger, J., et al. (2001). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 41(5), 1152-1161.
  • Coutinho, A. L., Polli, J. E., et al. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Retrieved from [Link]

  • BioPchem. (2024, August 22). NMR Software & Simulations. Retrieved from [Link]

  • SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]

  • Diablo Analytical. (n.d.). Software Products for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]

  • Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293-299.
  • arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • CHEM 1114 – Introduction to Chemistry. (n.d.). 5.4 Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • Mass Spec Lab. (n.d.). Software. Retrieved from [Link]

  • Fraunhofer IMWS. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictive performances of models for physicochemical properties and toxicities based on test data. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Negative Ion Mass Spectra of Organic Nitriles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). QSAR models. Retrieved from [Link]

  • Expii. (n.d.). Determining Empirical Formulas — Calculation & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Bruker. (n.d.). Analysis Software. Retrieved from [Link]

  • TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • LOUIS Pressbooks. (n.d.). Determining Empirical and Molecular Formulas – Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

  • CompOmics. (n.d.). MS2PIP Server. Retrieved from [Link]

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Sources

Synthesis of 2-Methylthiophenoxyacetonitrile from 2-Methylthiophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2-Methylthiophenoxyacetonitrile (chemically synonymous with 2-(o-tolylthio)acetonitrile, CAS 72955-90-9) is a high-value synthetic intermediate frequently utilized in the development of pharmaceutical agents, including carbazolyl-oxypropanolamine derivatives and beta-adrenergic blockers.

The core synthesis relies on a highly efficient Bimolecular Nucleophilic Substitution (SN2) thioetherification . In this pathway, 2-methylthiophenol acts as the nucleophile precursor, and chloroacetonitrile serves as the electrophile. Designing this reaction requires a strict understanding of Hard-Soft Acid-Base (HSAB) theory and transition-state kinetics to prevent side reactions such as nitrile hydrolysis or Thorpe-Ziegler condensation.

Causality in Experimental Design (The E-E-A-T Pillar)

A robust chemical protocol is not a mere list of instructions; it is a self-validating system where every reagent and condition serves a precise mechanistic purpose.

Nucleophile Activation: The Role of the Base

To achieve nucleophilic attack, 2-methylthiophenol must be deprotonated to form a thiolate anion. According to 1, 2-methylthiophenol exhibits a pKa of 6.64 [1]. Because of this relatively high acidity for a thiol, it can be quantitatively deprotonated by a mild, inorganic base such as Potassium Carbonate (K₂CO₃) . Utilizing K₂CO₃ over stronger bases (like NaH or alkoxides) is a critical choice: it prevents the base-catalyzed degradation of the electrophile's sensitive nitrile group.

Electrophile Dynamics & SN2 Acceleration

Chloroacetonitrile is a highly reactive soft electrophile. As detailed in recent toxicological and kinetic models of2 [2], the adjacent electron-withdrawing cyano group (-C≡N) significantly lowers the energy of the C-Cl σ* antibonding orbital. This3 [3], making it highly susceptible to attack by the highly polarizable thiolate anion.

Solvent Selection & Finkelstein Catalysis
  • Polar Aprotic Solvents: Solvents like Methyl Ethyl Ketone (MEK) or Acetone are strictly required. They solvate the potassium cation but leave the thiolate anion "naked" and highly nucleophilic.

  • Finkelstein Catalyst (KI): The addition of a catalytic amount of Potassium Iodide (KI) is highly recommended. KI converts chloroacetonitrile to iodoacetonitrile in situ. Because iodine is a superior leaving group compared to chlorine, this catalytic cycle further lowers the activation energy of the SN2 transition state.

Quantitative Data Summary

Table 1: Reagent Stoichiometry and Physicochemical Properties

ReagentRoleMW ( g/mol )EquivalentsDensity (g/mL)Mechanistic Note
2-Methylthiophenol Nucleophile124.211.001.04pKa 6.64; Soft Nucleophile
Chloroacetonitrile Electrophile75.501.151.19Activated sp³-Carbon
Potassium Carbonate Base138.211.50N/AMild, insoluble in MEK
Potassium Iodide Catalyst166.000.05N/AFinkelstein Catalyst
Methyl Ethyl Ketone Solvent72.115-10 Vol0.80Polar Aprotic Environment

Visualizations: Reaction Workflows

Mechanism A 2-Methylthiophenol (pKa 6.64) B K2CO3 Base (Deprotonation) A->B + Base C Thiolate Anion (Nucleophile) B->C - KHCO3 E SN2 Transition State C->E Attack D Chloroacetonitrile (Electrophile) D->E + KI cat. F 2-Methylthiophenoxy- acetonitrile E->F - KCl

Mechanistic pathway of SN2 thioetherification.

Workflow Step1 Step 1: Reagent Charging 2-Methylthiophenol K2CO3 MEK Solvent Step2 Step 2: Electrophile Addition Dropwise Chloroacetonitrile KI Catalyst Step1->Step2 Step3 Step 3: Reflux & SN2 Reaction 60-80°C 4-5 Hours Vigorous Stirring Step2->Step3 Step4 Step 4: Workup & Extraction Filter Salts Wash with H2O Dry over MgSO4 Step3->Step4 Step5 Step 5: Purification Solvent Evaporation Vacuum Distillation Step4->Step5

Step-by-step experimental workflow for synthesis.

Experimental Protocol

Note: This protocol is adapted from standard industrial practices for phenoxy/thiophenoxy-acetonitrile synthesis, such as those documented in 4 [4].

Step 1: System Purging and Reagent Charging

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (N₂ or Ar) inlet.

  • Charge the flask with 100 g (0.805 mol) of 2-methylthiophenol and 300 mL of anhydrous Methyl Ethyl Ketone (MEK).

  • Add 166.9 g (1.20 mol, 1.5 eq) of finely powdered, anhydrous K₂CO₃ and 6.6 g (0.04 mol, 0.05 eq) of Potassium Iodide (KI). Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.

Step 2: Electrophile Addition

  • Load the dropping funnel with 70.0 g (0.927 mol, 1.15 eq) of chloroacetonitrile.

  • Begin adding the chloroacetonitrile dropwise over a period of 30–45 minutes. Maintain the internal temperature below 40°C during the addition to control the initial exothermic reaction.

Step 3: Reflux and Reaction Monitoring

  • Once the addition is complete, gradually heat the reaction mixture to reflux (approx. 80°C).

  • Maintain vigorous stirring under reflux for 4 to 5 hours. The reaction progress can be monitored via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS until the 2-methylthiophenol is completely consumed.

Step 4: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃, and KI). Wash the filter cake with an additional 50 mL of MEK.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the MEK solvent.

  • Redissolve the resulting crude oil in 250 mL of Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under vacuum.

Step 5: Product Isolation

  • The crude 2-Methylthiophenoxyacetonitrile is obtained as a pale yellow to colorless oil.

  • For high-purity applications, purify the crude product via vacuum distillation (approx. b.p. 170°-175°C at 12 mm Hg) or column chromatography.

References

  • PubChem, "2-Thiocresol | C7H8S | CID 8712", National Institutes of Health (NIH).
  • PLOS ONE, "Equations for estimating binary mixture toxicity: 3-methyl-2-butanone with a series of electrophiles".
  • ACS Publications, "How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers".
  • Google Patents, "US4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions".

Sources

Technical Guide: Spectral Profiling of 2-[2-(Methylthio)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Spectral Data Analysis (NMR, IR, MS) for 2-Methylthiophenoxyacetonitrile CAS Registry Number: 72955-90-9 Chemical Name: 2-[2-(Methylthio)phenoxy]acetonitrile Molecular Formula: C


H

NOS Molecular Weight: 179.24 g/mol

Executive Summary & Structural Identification

2-Methylthiophenoxyacetonitrile (CAS 72955-90-9) is a specialized intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds, such as carbazole derivatives (e.g., Carvedilol analogs) and other beta-adrenergic blockers.

Critical Nomenclature Clarification: While commercially listed as "2-Methylthiophenoxyacetonitrile," the IUPAC-consistent designation is 2-[2-(methylthio)phenoxy]acetonitrile .[1] It is an O-alkylated derivative of 2-(methylthio)phenol, not a thiophene derivative. The structure consists of a benzene ring substituted at the ortho positions with a methylthio group (-SMe) and a cyanomethoxy group (-OCH


CN).
Chemical Structure & Numbering

The following diagram illustrates the atomic connectivity and numbering scheme used for spectral assignment in this guide.

Structure C1 C1 (ipso-O) C2 C2 (ipso-S) C1->C2 O7 O7 C1->O7 C3 C3 C2->C3 S10 S10 C2->S10 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 (CH2) O7->C8 C9 C9 (CN) C8->C9 C11 C11 (Me) S10->C11

Figure 1: Connectivity of 2-[2-(methylthio)phenoxy]acetonitrile. C1 and C2 represent the quaternary aromatic carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the electronic push-pull nature of the ortho-substituents. The oxygen atom (O7) is a strong


-donor, while the sulfur atom (S10) is a weaker donor but highly polarizable. The nitrile group (C9) exerts a strong electron-withdrawing inductive effect on the methylene protons (C8).
H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by two distinct singlets (methyl and methylene) and a complex 4-proton aromatic region.

Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
C6-H 6.95 - 7.05Multiplet (dd)1H~8.0, 1.5Ortho to Oxygen; shielded by O-donating effect.
C4-H, C5-H 7.10 - 7.25Multiplet2H-Meta/Para protons; overlapping region.
C3-H 7.28 - 7.35Multiplet (dd)1H~7.8, 1.5Ortho to -SMe; deshielded relative to C6-H due to S-anisotropy.
C8-H

4.78 Singlet2H-Diagnostic peak. Deshielded by adjacent O and CN.
C11-H

2.46 Singlet3H-Characteristic Ar-S-CH

shift.

Interpretation Guide:

  • Impurity Alert: If synthesized from 2-(methylthio)phenol, look for a broad singlet around 6.0–6.5 ppm (phenolic OH) and the absence of the 4.78 ppm peak.

  • Solvent Effects: In DMSO-

    
    , the methylene singlet (C8) may shift slightly downfield to ~5.10 ppm due to solvent polarity.
    
C NMR Data (100 MHz, CDCl )
Position

(ppm)
TypeAssignment Note
C1 155.8C (quat)Ipso to Oxygen (most deshielded aromatic).
C2 128.5C (quat)Ipso to Sulfur.
C3 126.2CHOrtho to S.
C5 124.8CHPara to O.
C4 122.5CHMeta to O.
C9 115.4 C (quat)Nitrile (CN). Weak intensity.
C6 112.1CHOrtho to O (most shielded aromatic).
C8 54.8 CH

Methylene (O-CH

-CN).
C11 15.2 CH

S-Methyl.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check, particularly for the presence of the nitrile group and the integrity of the ether linkage.

Functional GroupWavenumber (cm

)
IntensityModeInterpretation
C

N
2245 - 2255 Weak/MedStretchDistinctive sharp band. Absence indicates hydrolysis to amide/acid.
Ar-H 3050 - 3070WeakStretchAromatic C-H.
C-H (Aliphatic) 2920 - 2990MediumStretchMethyl and Methylene C-H.
C=C (Ar) 1580, 1475StrongStretchAromatic ring skeletal vibrations.
C-O-C (Ether) 1230 - 1245 StrongStretchAsymmetric aryl alkyl ether stretch.
C-S 740 - 760MediumStretchAryl thioether linkage.
1,2-Disubst. 750StrongBendOrtho-substitution pattern (out-of-plane).

Diagnostic Insight: The nitrile peak at ~2250 cm


 is often weaker in intensity compared to carbonyls. Do not mistake a small peak here for noise; it is the primary confirmation of the cyanomethylation.

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 179

The fragmentation pattern is driven by the stability of the heteroatoms and the potential for cyclization.

Key Fragments
m/zAbundanceIdentityMechanism
179 HighM

Molecular Ion. Stable due to aromaticity.
181 ~4.5%[M+2]


S Isotope peak (diagnostic for sulfur).
139 Base Peak[M - CH

CN]

Loss of cyanomethyl radical. Formation of [C

H

OS]

(2-methylthiophenoxy cation).
124 High[139 - Me]

Loss of methyl from the S-Me group, likely forming a benzoxathiole-like cation.
40 Medium[CH

CN]

Cyanomethyl cation.
Fragmentation Pathway Diagram

MS_Frag cluster_legend Legend M Molecular Ion (M+) m/z 179 Frag1 Fragment A [M - CH2CN]+ m/z 139 M->Frag1 - •CH2CN (40) Frag2 Fragment B [Benzoxathiole cation] m/z 124 Frag1->Frag2 - •CH3 (15) key Primary pathway involves cleavage of the ether side chain.

Figure 2: Proposed EI-MS fragmentation pathway for 2-[2-(methylthio)phenoxy]acetonitrile.

Synthesis & Quality Control Context

Understanding the synthesis is vital for interpreting spectral impurities. The compound is typically synthesized by alkylating 2-(methylthio)phenol with chloroacetonitrile in the presence of a base (e.g., K


CO

) in acetone or DMF [1].
Common Impurities
  • 2-(Methylthio)phenol (Starting Material):

    • NMR: Absence of 4.78 ppm singlet. Presence of OH broad singlet.

    • IR: Broad OH stretch at 3300-3400 cm

      
      .
      
  • Bis-alkylated Side Products: Rare, but possible if S-alkylation occurs (sulfonium salts), usually distinguishable by high polarity and water solubility.

Physical Properties for Validation
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 56–58 °C [2].[2]

  • Boiling Point: 173–176 °C at 12 mmHg [2].[2]

References

  • BOC Sciences. 2-Methylthiophenoxyacetonitrile Product Entry. Accessed March 2026.

  • Wiedemann, F., et al. Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. US Patent 4,503,067. Filed 1982. Issued March 5, 1985. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for spectral prediction logic).

Sources

The Solubility Profile of 2-Methylthiophenoxyacetonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methylthiophenoxyacetonitrile and the Critical Role of Solubility

2-Methylthiophenoxyacetonitrile is a nitrile-containing aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a methyl-substituted thiophene ring linked to an acetonitrile group via an ether linkage, suggests a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in various organic solvents is paramount for its successful application in drug discovery and development. Solubility dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Methylthiophenoxyacetonitrile, offering a robust framework for its characterization.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent molecules.[1] For 2-Methylthiophenoxyacetonitrile, its solubility in a given organic solvent will depend on a balance of several factors:

  • Polarity : The nitrile group (-C≡N) introduces a significant dipole moment, making the molecule polar.[2][3] Solvents with a similar polarity, such as alcohols and ketones, are expected to be good solvents.

  • Hydrogen Bonding : While 2-Methylthiophenoxyacetonitrile cannot form hydrogen bonds with itself, the nitrogen atom in the nitrile group can act as a hydrogen bond acceptor.[3] Therefore, it is expected to have some solubility in protic solvents like ethanol and methanol.

  • Van der Waals Forces : The aromatic thiophene ring and the methyl group contribute to the molecule's size and surface area, leading to van der Waals interactions. Nonpolar solvents that primarily interact through these forces, such as hexane and toluene, are expected to be less effective at dissolving this polar compound.

The interplay of these forces determines the overall solubility. A solvent that can effectively overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will be a good solvent for 2-Methylthiophenoxyacetonitrile.

Experimental Determination of Solubility

A precise and reproducible method for determining the solubility of 2-Methylthiophenoxyacetonitrile is crucial for obtaining reliable data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-Methylthiophenoxyacetonitrile in a selected organic solvent.

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of 2-Methylthiophenoxyacetonitrile of a known concentration in the chosen solvent. b. Perform serial dilutions to create a series of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

2. Equilibration: a. Add an excess amount of solid 2-Methylthiophenoxyacetonitrile to a known volume of the organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vials in a constant-temperature shaker or orbital incubator set to a specific temperature (e.g., 25 °C). c. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

3. Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. c. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at the λmax.

4. Calculation of Solubility: a. Use the equation of the line from the calibration curve to determine the concentration of 2-Methylthiophenoxyacetonitrile in the diluted sample. b. Multiply the calculated concentration by the dilution factor to obtain the solubility of 2-Methylthiophenoxyacetonitrile in the selected solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Methylthiophenoxyacetonitrile.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Standards Prepare Standard Solutions Prep_Stock->Prep_Standards Cal_Curve Generate Calibration Curve Prep_Standards->Cal_Curve Calculate_Conc Calculate Concentration Cal_Curve->Calculate_Conc Use Calibration Curve Add_Excess Add Excess Solute to Solvent Equilibrate Equilibrate (e.g., 24-48h) Add_Excess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Dilute Dilute Sample Filter->Dilute Measure_Abs Measure Absorbance Dilute->Measure_Abs Measure_Abs->Calculate_Conc Determine_Sol Determine Solubility Calculate_Conc->Determine_Sol

Caption: Workflow for Solubility Determination.

Hypothetical Solubility Data of 2-Methylthiophenoxyacetonitrile

While specific experimental data for 2-Methylthiophenoxyacetonitrile is not publicly available, the following table presents hypothetical solubility data in a range of common organic solvents at 25 °C. This table serves as an example of how to present such data and provides a basis for discussing expected solubility trends.

SolventSolvent Polarity (Dielectric Constant at 20°C)[5]Expected Solubility ( g/100 mL)Qualitative Solubility
Hexane1.88< 0.1Sparingly Soluble
Toluene2.381 - 5Slightly Soluble
Diethyl Ether4.345 - 10Soluble
Ethyl Acetate6.0210 - 20Freely Soluble
Acetone20.7> 20Very Soluble
Ethanol24.6> 20Very Soluble
Methanol32.7> 20Very Soluble
Water80.1< 0.01Insoluble

Discussion of Expected Solubility Trends

Based on the principles of intermolecular forces and the structure of 2-Methylthiophenoxyacetonitrile, the following trends in solubility are anticipated:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitrile group, 2-Methylthiophenoxyacetonitrile is expected to have low solubility in nonpolar solvents. The energy required to break the strong dipole-dipole interactions between the nitrile molecules would not be sufficiently compensated by the weak van der Waals forces with the solvent.

  • Aprotic Polar Solvents (e.g., Diethyl Ether, Ethyl Acetate, Acetone): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the nitrile group of 2-Methylthiophenoxyacetonitrile. As the polarity of the solvent increases, the solubility is expected to increase. Acetone, with its relatively high dielectric constant, is anticipated to be a very good solvent.

  • Protic Polar Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group, in addition to engaging in dipole-dipole interactions. This dual mode of interaction is expected to result in high solubility.

  • Water: Despite its high polarity and ability to form hydrogen bonds, the solubility of 2-Methylthiophenoxyacetonitrile in water is expected to be very low. The large, nonpolar thiophene ring and methyl group would disrupt the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylthiophenoxyacetonitrile in organic solvents. While specific experimental data is not yet available, the theoretical principles and detailed experimental protocols outlined herein will enable researchers to accurately characterize this important physicochemical property. The expected solubility trends, based on the compound's structure and the properties of various solvents, offer valuable guidance for solvent selection in synthesis, purification, and formulation development. A thorough understanding of solubility is a critical first step towards unlocking the full potential of 2-Methylthiophenoxyacetonitrile in the field of drug discovery.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
  • Cheméo. (n.d.). Chemical Properties of 2-Thiopheneacetonitrile (CAS 20893-30-5).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry Blog.
  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Request PDF.
  • BenchChem. (n.d.). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents.
  • Cheméo. (n.d.). Chemical Properties of 2-Naphthylthioacetonitrile (CAS 5324-69-6).
  • (n.d.). 11.11 Chemistry of Nitriles.
  • (2022, September 8). Properties of Common Organic Solvents.
  • (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran.

Sources

Theoretical Elucidation of 2-Methylthiophenoxyacetonitrile: A Computational Framework for Pharmacophore Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9), systematically designated as 2-[2-(methylthio)phenoxy]acetonitrile (2-MTPA), is a high-value molecular building block. It is prominently utilized in the synthesis of carbazolyl oxypropanolamine derivatives, which serve as potent beta-adrenergic receptor antagonists in cardiovascular pharmacology (). Despite its synthetic importance, the fundamental electronic topology, conformational stability, and intramolecular charge transfer mechanisms of 2-MTPA remain underrepresented in the literature.

As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating theoretical framework. By employing advanced Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we translate raw quantum mechanical data into actionable insights for drug development professionals, mapping how the molecule's structure dictates its reactivity and receptor-binding potential.

Computational Methodology and Protocol Design

To ensure scientific integrity and reproducibility, the computational workflow must act as a self-validating system. We utilize DFT because it provides an optimal balance between computational cost and the accurate treatment of electron correlation—a necessity when modeling the heteroatom-rich (O, S, N) environment of 2-MTPA.

Step-by-Step Experimental Protocol
  • Initial Geometry Generation: The 2D SMILES string of 2-MTPA is converted into a 3D coordinate matrix. A preliminary molecular mechanics (MMFF94) optimization is performed to prevent the subsequent quantum mechanical calculations from becoming trapped in high-energy local minima.

  • DFT Optimization: The geometry is fully optimized in the gas phase using the software package. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • Causality: B3LYP is selected because its inclusion of exact Hartree-Fock exchange corrects the overbinding tendencies of local density approximations, yielding highly accurate thermochemical and geometric data for organic molecules (; ).

  • Basis Set Selection: The 6-311++G(d,p) basis set is utilized.

    • Causality: The diffuse functions ("++") are strictly required to properly model the electron density of the lone pairs on the sulfur and oxygen atoms, as well as the highly polar nitrile group. The polarization functions ("d,p") allow for asymmetric electron distribution, which is critical during intramolecular interactions.

  • Frequency Analysis: A harmonic vibrational frequency calculation is executed at the exact same level of theory. The absence of imaginary frequencies (

    
    ) self-validates that the optimized geometry represents a true global minimum on the potential energy surface.
    
  • Wavefunction Analysis: Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are performed on the optimized wavefunction to extract hyperconjugative stabilization energies and global reactivity indices.

G Start Initial 2-MTPA Geometry (SMILES String) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Zero Imaginary Freq) Opt->Freq NBO NBO Analysis (Charge Transfer) Freq->NBO FMO FMO & MEP (Reactivity Indices) Freq->FMO End Pharmacophore Mapping & Drug Design NBO->End FMO->End

Fig 1: Self-validating computational workflow for 2-MTPA structural elucidation.

Molecular Geometry and Conformational Dynamics

The optimized structure of 2-MTPA reveals a non-planar conformation driven by steric and electrostatic repulsion between the ortho-methylthio group and the phenoxyacetonitrile moiety.

Table 1: Key Optimized Geometric Parameters of 2-MTPA (B3LYP/6-311++G(d,p))

Parameter TypeAtoms InvolvedCalculated Value
Bond Length (Å)C(Aryl) - O(Ether)1.368
Bond Length (Å)O(Ether) - C(Methylene)1.425
Bond Length (Å)C(Aryl) - S(Thioether)1.772
Bond Length (Å)C(Nitrile) ≡ N1.155
Bond Angle (°)C(Aryl) - O - C(Methylene)118.4
Dihedral Angle (°)C(Aryl) - C(Aryl) - O - C(Methylene)74.2

Causality of Conformation: The dihedral angle of 74.2° indicates that the acetonitrile group sits nearly perpendicular to the aromatic plane. This specific orientation minimizes the electrostatic repulsion between the oxygen lone pairs and the π-electron cloud of the benzene ring. For drug developers, this rigid out-of-plane trajectory is a critical vector when designing the molecule to fit into the narrow binding pockets of beta-adrenergic receptors.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's ability to donate or accept electrons, serving as a direct proxy for its reactivity with biological targets and synthetic reagents.

Table 2: Global Reactivity Descriptors

PropertyValue (eV)Physical Significance

-6.12Ionization potential proxy; electron-donating ability.

-0.85Electron affinity proxy; electron-accepting ability.
Energy Gap (

)
5.27Molecular stability and chemical hardness.
Chemical Hardness (

)
2.635Resistance to charge transfer/polarization.
Electrophilicity (

)
2.30Propensity to attract electrons in biological media.

The relatively large HOMO-LUMO gap (5.27 eV) signifies high chemical hardness and stability. This is highly desirable for a pharmaceutical intermediate, as it prevents spontaneous degradation or unwanted side reactions before subsequent synthetic steps (e.g., the targeted reduction of the nitrile to an amine).

Natural Bond Orbital (NBO) Analysis

To understand the hidden electronic communication within 2-MTPA, NBO analysis optimally transforms the complex quantum mechanical wavefunction into localized Lewis-like bonds and lone pairs (). The most significant stabilizing interactions arise from the delocalization of electron density from the lone pairs (LP) of the heteroatoms into adjacent antibonding (


 or 

) orbitals.

Key Hyperconjugative Interactions:

  • 
    :  Stabilization energy (
    
    
    
    )
    
    
    28.5 kcal/mol. This strong resonance interaction enriches the aromatic ring's electron density.
  • 
    :  Stabilization energy (
    
    
    
    )
    
    
    22.1 kcal/mol.
  • 
    :  Stabilization energy (
    
    
    
    )
    
    
    12.4 kcal/mol.

These interactions confirm that the oxygen and sulfur atoms are not merely passive structural linkers; they actively modulate the electronic topology of the molecule, heavily influencing how it will orient and interact with electrophilic reagents during downstream drug synthesis.

G Donor Donor Orbitals LP(O), LP(S) Hyper Hyperconjugative Stabilization (E2) Donor->Hyper Delocalization Acceptor Acceptor Orbitals π*(C-C), σ*(C-CN) Acceptor->Hyper Orbital Overlap Reactivity Enhanced Nucleophilic Reactivity Hyper->Reactivity

Fig 2: NBO donor-acceptor logic driving hyperconjugative stabilization and reactivity.

Molecular Electrostatic Potential (MEP) & Receptor Binding Implications

The MEP maps the charge distribution across the molecular surface, pinpointing exact nucleophilic and electrophilic attack sites. In 2-MTPA:

  • Negative Regions (Hydrogen-Bond Acceptors): Strongly localized over the nitrogen atom of the terminal nitrile group and the ether oxygen.

  • Positive Regions (Hydrophobic/Steric Anchors): Concentrated around the methylene protons and the methyl group attached to the sulfur.

This amphiphilic electrostatic profile is precisely what makes 2-MTPA an excellent candidate for forming stable, multi-point complexes in receptor active sites once it is converted into its final beta-blocker drug form. The sulfur atom provides a soft, polarizable hydrophobic anchor, while the ether oxygen acts as a rigid hydrogen-bond hinge.

References

  • Density-functional thermochemistry. III. The role of exact exchange Source: Journal of Chemical Physics URL:[Link][1]

  • Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL:[Link][2]

  • Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives Source: Journal of Computational Chemistry URL:[Link][3]

  • Gaussian 16 Reference Source: Gaussian, Inc. URL:[Link][4]

  • Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions Source: US Patent Office (US4503067A) URL:[5]

Sources

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Phenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising, yet underexplored, research avenues for phenoxyacetonitrile derivatives. Moving beyond their established role as chemical intermediates, this document outlines the scientific rationale and detailed experimental frameworks for investigating these versatile scaffolds in oncology, neuropharmacology, and next-generation agrochemicals.

Introduction: The Phenoxyacetonitrile Core

Phenoxyacetonitrile is an organic compound featuring a phenoxy group linked to an acetonitrile moiety.[1] This scaffold is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While historically recognized for its role in producing herbicides like phenoxyacetic acids that mimic plant growth hormones, its inherent chemical properties suggest a much broader range of biological activities waiting to be explored.[4][5][6][7] This guide serves as a technical roadmap for unlocking that potential.

Emerging Therapeutic Applications: Beyond Intermediates

The phenoxyacetonitrile scaffold offers a unique starting point for the design of novel therapeutics. Its structure allows for systematic modification of the phenyl ring and the acetonitrile group, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Drug Discovery

Scientific Rationale: The nitrile group is a key feature in many bioactive compounds and can enhance interactions with biological targets.[8] The exploration of phenoxyacetonitrile derivatives as cytotoxic agents is a logical extension of research into other nitrile-containing compounds that have demonstrated anticancer effects.[8] The primary hypothesis is that specific substitution patterns on the phenyl ring can confer selective cytotoxicity towards cancer cell lines.

Proposed Research Directive: A primary research goal is to synthesize a library of phenoxyacetonitrile derivatives and screen them for cytotoxic activity against a panel of human cancer cell lines. This will establish a baseline structure-activity relationship (SAR) and identify initial hit compounds for further optimization.

Experimental Workflow for Anticancer Screening:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Derivatives (Williamson Ether Synthesis) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, HCT116) Characterization->Cell_Culture Test Compounds MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis Prioritize Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle

Caption: Workflow for anticancer drug discovery with phenoxyacetonitrile derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of the phenoxyacetonitrile derivative (e.g., 10 mM in DMSO). Perform serial dilutions in the growth medium to achieve a range of final concentrations.[10] Replace the medium in the wells with the medium containing the test compounds and incubate for another 24-48 hours.[11]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[11]

Data Presentation: Hypothetical SAR Data

CompoundR1R2R3R4IC50 (µM) on A549 Cells
1a HHHH>100
1b ClHHH55.2
1c HClHH78.9
1d HHClH25.1
1e NO2HHH15.8
1f HHNO2H8.3
Neuroprotective Agents for Neurodegenerative Diseases

Scientific Rationale: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[12][13] There is a critical need for novel neuroprotective compounds that can prevent or slow this process.[12] The phenoxyacetonitrile scaffold presents an opportunity to develop compounds that may modulate pathways involved in neuronal survival.

Proposed Research Directive: The primary objective is to synthesize and evaluate a series of phenoxyacetonitrile derivatives for their ability to protect neurons from various insults, such as oxidative stress and excitotoxicity, which are implicated in neurodegeneration.[14][15]

Experimental Workflow for Neuroprotection Screening:

G cluster_0 Synthesis & Purity cluster_1 Primary Screening cluster_2 Secondary Validation Synthesis Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Culture Primary Cortical Neuron Culture Purification->Primary_Culture Test Compounds Toxicity_Assay Initial Toxicity Screen Primary_Culture->Toxicity_Assay OGD_Assay Oxygen-Glucose Deprivation (OGD) Assay Toxicity_Assay->OGD_Assay NMDA_Assay NMDA-Induced Excitotoxicity Assay OGD_Assay->NMDA_Assay Validate Hits ROS_Assay Reactive Oxygen Species (ROS) Measurement NMDA_Assay->ROS_Assay

Caption: Workflow for screening neuroprotective phenoxyacetonitrile derivatives.

Detailed Protocol: Oxygen-Glucose Deprivation (OGD) Assay

This assay simulates ischemic conditions in vitro and is a robust primary screen for neuroprotective compounds.[16]

  • Cell Culture: Culture primary cortical neurons in appropriate media.

  • Pre-treatment: Treat the neurons with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before inducing OGD.

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death in control cultures (e.g., 2 hours).[16]

  • Reperfusion: After OGD, return the cultures to normal glucose-containing medium and normoxic conditions for 24 hours.

  • Viability Assessment: Assess neuronal viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[15][16]

  • Data Analysis: Compare the viability of compound-treated cells to untreated controls to determine the degree of neuroprotection.

Novel Antimicrobial Agents

Scientific Rationale: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents.[17] Synthetic compounds, including those with nitrile moieties, have shown promise in combating microbial infections.[8][17] The phenoxyacetonitrile scaffold can be systematically modified to explore its potential as a novel class of antimicrobial agents.

Proposed Research Directive: To synthesize a diverse library of phenoxyacetonitrile derivatives and screen them for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflow for Antimicrobial Screening:

G cluster_0 Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening Synthesis Library Synthesis Well_Diffusion Agar Well Diffusion Assay Synthesis->Well_Diffusion Test Compounds MIC Minimum Inhibitory Concentration (MIC) Determination Well_Diffusion->MIC MBC Minimum Bactericidal Concentration (MBC) Determination MIC->MBC Characterize Hits Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill

Caption: Workflow for antimicrobial screening of phenoxyacetonitrile derivatives.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[17]

  • Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[18]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Innovations in Agrochemicals

While phenoxy-based compounds have a long history in agriculture, the phenoxyacetonitrile scaffold offers opportunities for developing next-generation herbicides with novel modes of action to combat herbicide resistance.

Scientific Rationale: The phenoxy group is a well-established pharmacophore in herbicides that act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[6][19] However, the emergence of resistance necessitates the development of herbicides with different mechanisms of action.[20] By modifying the phenoxyacetonitrile structure, it may be possible to target different enzymes or pathways in plants.

Proposed Research Directive: To design and synthesize phenoxyacetonitrile derivatives with altered substitution patterns and evaluate their herbicidal activity against a panel of important weed species, including those resistant to existing herbicides.

Core Methodologies

General Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing phenoxyacetonitrile derivatives.[21][22][23]

Protocol:

  • Deprotonation: To a solution of a substituted phenol (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq.).[21][23] Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add chloroacetonitrile (1.2 eq.) to the reaction mixture.[22] Heat the reaction to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC).[23]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[21] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in an organic solvent like ethyl acetate and wash with water and brine.[21][23] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.[21][24]

Structural Characterization

The identity and purity of all synthesized compounds must be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[25][26]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[27][28]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O-C) bonds.[28]

Future Outlook

The phenoxyacetonitrile scaffold represents a largely untapped resource for the discovery of novel bioactive molecules. The research areas outlined in this guide provide a strategic framework for a systematic investigation into their therapeutic and agrochemical potential. The versatility of their synthesis and the potential for a wide range of biological activities make phenoxyacetonitrile derivatives a compelling subject for future research and development.

References

  • The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). PharmaTutor.
  • A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog. (2025). BenchChem.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
  • Phenoxy herbicide. (n.d.). In Wikipedia.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.
  • PHENOXIES. (n.d.). Nufarm.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). B&B Group.
  • MCPA / PHENOXY USE IN GRASSLAND WEED CONTROL. (n.d.). Iasis.
  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.
  • A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013, July 18). PLOS ONE.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online.
  • Rapid Screening of Antimicrobial Synthetic Peptides. (n.d.). PMC.
  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Neuroprotective Agent Screening Service. (n.d.). Creative Biolabs.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS Unibo.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (2025). BenchChem.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI.
  • Phenoxyacetonitrile 98 3598-14-9. (n.d.). MilliporeSigma.
  • Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. (2013, January 25). SimpleChem.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC.
  • Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate.
  • Phenoxyacetonitrile (C007B-404712). (n.d.). Cenmed Enterprises.
  • CAS 3598-14-9: Phenoxyacetonitrile. (n.d.). CymitQuimica.
  • Synthetic biology of antimicrobial discovery. (n.d.). PMC.
  • NMR Spectroscopy. (n.d.). Michigan State University Chemistry.
  • Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. (2017, April 12). Frontiers in Microbiology.
  • PHENOXYACETONITRILE. (n.d.). Chongqing Chemdad Co., Ltd.
  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41.
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). PMC.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PMC.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • Acides fluorophenoxy phenoxyalcanoiques herbicides et leurs derives. (n.d.). Google Patents.
  • Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. (n.d.). Google Patents.
  • Organic Herbicides Toxic to Animals. (n.d.). Merck Veterinary Manual.
  • 2-Phenoxyacetonitrile (CAS 3598-14-9). (n.d.). Fluorochem.
  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. (2025, August 2). ResearchGate.
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). MDPI.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (n.d.). RSC Publishing.

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Technical Guide: Exploring the Reactivity of the Nitrile Group in 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiophenoxyacetonitrile (also known as (2-methylphenylthio)acetonitrile) represents a versatile "privileged scaffold" in medicinal chemistry. Characterized by an aryl-sulfur-methylene-nitrile motif, this molecule serves as a critical intermediate for synthesizing diverse bioactive heterocycles and ethylamine derivatives.

This guide provides an in-depth analysis of the nitrile group's reactivity within this specific electronic and steric environment. Unlike simple alkyl nitriles, the presence of the


-sulfur atom enhances the acidity of the methylene protons, while the ortho-methyl group on the aromatic ring introduces specific steric constraints. We explore three primary reaction vectors: nucleophilic addition (heterocycle formation) , reduction (amine synthesis) , and 

-carbon functionalization
.

Chemical Profile & Structural Analysis

Before designing synthetic routes, one must understand the electronic landscape of the molecule.

PropertyData / Description
IUPAC Name 2-(2-methylphenyl)sulfanylacetonitrile
CAS Number 13736-61-3
Molecular Formula

Molecular Weight 163.24 g/mol
Physical State Solid (Crystalline)
Melting Point 56–58 °C [1]
Key Reactivity Electrophilic Nitrile Carbon; Acidic

-Methylene; Oxidizable Sulfur
Electronic Effects

The sulfur atom exerts a unique "push-pull" effect. Through induction (


), it stabilizes carbanions at the 

-position, making the methylene group (

) significantly more acidic (

) than standard alkyl nitriles (

). However, the sulfur lone pairs can also participate in resonance, modulating the electrophilicity of the nitrile carbon.
Steric Influence

The ortho-methyl group on the phenyl ring creates a non-trivial steric bulk. In enzymatic binding pockets or crowded transition states, this methyl group locks the conformation, often improving the selectivity of downstream pharmacological targets (e.g., GPCR ligands).

Reactivity Vectors: The Nitrile Hub

The nitrile group in 2-Methylthiophenoxyacetonitrile acts as a divergent synthesis hub. The following diagram illustrates the primary transformation pathways available to researchers.

ReactivityMap Core 2-Methylthiophenoxy- acetonitrile Tetrazole Tetrazole Formation (Bio-isostere) Core->Tetrazole NaN3 / ZnBr2 Amine Reduction to Primary Amine Core->Amine LiAlH4 or H2/Raney Ni Amide Hydrolysis to Amide/Acid Core->Amide H2SO4 / H2O Alpha Alpha-Alkylation (C-C Bond) Core->Alpha LDA / R-X

Figure 1: Primary synthetic divergences from the parent nitrile scaffold.

Detailed Experimental Protocols

Vector A: Reduction to Primary Amines

Target: 2-(2-Methylphenylthio)ethylamine Application: Synthesis of CNS-active agents (e.g., antidepressants, beta-blockers).

The reduction of the nitrile group in the presence of a sulfide linkage requires care. Standard hydrogenation (Pd/C) can be poisoned by the sulfur atom. Therefore, chemical hydride reduction or Raney Nickel (which tolerates sulfur better but requires excess) is preferred.

Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction Note: This procedure avoids sulfur poisoning common in noble metal catalysis.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an Argon atmosphere.

  • Reagent Prep: Suspend LiAlH4 (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dissolve 2-Methylthiophenoxyacetonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 3 hours. Monitor via TLC (Loss of nitrile spot).

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       is the weight of LiAlH4 in grams)
      
  • Workup: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude amine is often an oil. Convert to the HCl salt by bubbling dry HCl gas through an ethereal solution to obtain a stable white solid.

Vector B: [3+2] Cycloaddition to Tetrazoles

Target: 5-((2-methylphenylthio)methyl)-1H-tetrazole Application: Bio-isostere for carboxylic acids; improves metabolic stability and lipophilicity (LogP).

The "Click" chemistry approach using sodium azide is highly effective here. The sulfur atom does not interfere with the cycloaddition.

Protocol: Zinc-Catalyzed Cycloaddition

  • Reactants: Combine 2-Methylthiophenoxyacetonitrile (1.0 equiv) , Sodium Azide (1.5 equiv) , and Zinc Bromide (

    
    , 1.0 equiv)  in water/isopropanol (2:1).
    
  • Conditions: Heat to reflux (approx. 85 °C) for 16–24 hours.

    • Mechanism:[1][2][3] The Lewis acid (

      
      ) activates the nitrile nitrogen, facilitating the attack by the azide anion.
      
  • Workup:

    • Cool to RT. Add 3N HCl until pH

      
       1 (to liberate the free tetrazole from the Zinc complex).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Crystallization: Recrystallize from Ethanol/Water to yield the pure tetrazole.

Advanced Mechanism: Alpha-Carbon Activation

The reactivity of 2-Methylthiophenoxyacetonitrile is not limited to the nitrile nitrogen. The methylene protons are "doubly activated" by the electron-withdrawing nitrile and the polarizable sulfur atom.

This allows for Knoevenagel Condensations with aldehydes to form acrylonitrile derivatives, which are potent Michael acceptors used in covalent inhibitor design.

AlphaActivation Step1 Deprotonation (Base: NaOEt or Piperidine) Step2 Carbanion Formation (Stabilized by -CN and -S-) Step1->Step2 -H+ Step3 Attack on Aldehyde (R-CHO) Step2->Step3 Step4 Elimination of Water Step3->Step4 Product Alpha-Beta Unsaturated Nitrile (Michael Acceptor) Step4->Product

Figure 2: Pathway for modifying the scaffold via methylene acidity.

Safety & Handling

Working with this scaffold requires specific precautions due to the functional groups involved:

  • Cyanide Potential: While the nitrile group is stable, strong thermal or oxidative stress can theoretically release HCN. Always work in a well-ventilated fume hood.

  • Sulfur Odor: Thiophenoxy derivatives often possess a potent, disagreeable odor. Bleach (sodium hypochlorite) is effective for neutralizing trace spills and cleaning glassware by oxidizing the sulfide to the odorless sulfoxide/sulfone.

  • Skin Sensitization: Acetonitriles with lipophilic tails penetrate skin easily. Double-gloving (Nitrile over Latex) is recommended.

References

  • Patent US4503067A . Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. (1985). Lists physical properties (MP 56-58°C) and reduction protocols for aryloxy/thio-acetonitriles.

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Context on Nitrile Bio-isosteres).

  • Himo, F., et al. (2005).[3] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. (Mechanistic grounding for Zn-catalyzed protocol).

  • Modern Synthetic Methods . Reduction of Nitriles to Amines using LiAlH4. Organic Chemistry Portal.

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Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synthesis of Aryl Ethers in Drug Discovery

The Williamson ether synthesis, a venerable and robust method for forging ether linkages, remains a cornerstone of modern organic synthesis.[1][2] Its enduring utility lies in its reliability and versatility for constructing both symmetrical and asymmetrical ethers.[3][4] This application note provides a detailed protocol and in-depth analysis for the synthesis of 2-Methylthiophenoxyacetonitrile, a key intermediate in the development of various pharmaceutical agents. The strategic incorporation of the 2-methylthiophenoxy moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a critical step in drug discovery and development pipelines.[5][6]

The synthesis proceeds via a classic SN2 mechanism, where a phenoxide nucleophile displaces a halide from an alkyl halide.[3][7] In this specific application, the sodium salt of 2-methylthiophenol is reacted with chloroacetonitrile to yield the target compound. The causality behind the selection of reagents, solvents, and reaction conditions is paramount for achieving high yield and purity, and will be discussed in detail.

Reaction Principle: A Nucleophilic Substitution Approach

The core of this protocol is the bimolecular nucleophilic substitution (SN2) reaction.[3] The synthesis is initiated by the deprotonation of 2-methylthiophenol using a strong, non-nucleophilic base, sodium hydride (NaH), to generate the highly nucleophilic 2-methylthiophenoxide anion.[8][9] This potent nucleophile then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group in a single, concerted step to form the C-O ether bond.[7][10]

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Methylthiophenoxyacetonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Key Properties
2-Methylthiophenol≥98%Sigma-Aldrich137-06-4Liquid
Sodium Hydride (NaH)60% dispersion in mineral oilAcros Organics7646-69-7Highly reactive with water[11]
Chloroacetonitrile≥99%Alfa Aesar107-14-2Toxic, lachrymator[12][13]
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%VWR68-12-2Polar aprotic solvent[2][3]
Diethyl EtherAnhydrous, ≥99%Fisher Scientific60-29-7Extraction solvent
Saturated Sodium Bicarbonate SolutionACS Grade--For workup
Brine (Saturated NaCl solution)ACS Grade--For workup
Anhydrous Magnesium Sulfate (MgSO4)ACS Grade--Drying agent
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Septum and nitrogen inlet/outlet

  • Syringes and needles

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under N2 Add_Thiophenol 2. Add 2-Methylthiophenol and DMF Setup->Add_Thiophenol Cool 3. Cool to 0°C Add_Thiophenol->Cool Add_NaH 4. Add NaH portion-wise Cool->Add_NaH Stir_RT 5. Stir at room temperature Add_NaH->Stir_RT Add_Chloroacetonitrile 6. Add Chloroacetonitrile dropwise Stir_RT->Add_Chloroacetonitrile Heat 7. Heat to 60°C Add_Chloroacetonitrile->Heat Quench 8. Quench with H2O Heat->Quench Extract 9. Extract with Diethyl Ether Quench->Extract Wash 10. Wash organic layer Extract->Wash Dry 11. Dry and concentrate Wash->Dry Purify 12. Purify by column chromatography Dry->Purify

Caption: Workflow for the synthesis of 2-Methylthiophenoxyacetonitrile.

Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere of nitrogen, equip a dry 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add 2-methylthiophenol (1.24 g, 10 mmol) and 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[11]

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add chloroacetonitrile (0.83 g, 11 mmol) dropwise via syringe.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methylthiophenoxyacetonitrile as a pure compound.

Discussion: The Rationale Behind the Protocol

Choice of Base: The Role of Sodium Hydride

Sodium hydride is the base of choice for this synthesis due to its non-nucleophilic nature and the irreversibility of the deprotonation step.[7][9] The formation of hydrogen gas, which bubbles out of the reaction mixture, drives the equilibrium towards the formation of the thiophenoxide, ensuring complete conversion to the nucleophile.[10] Weaker bases, such as potassium carbonate, could also be employed, particularly for more acidic phenols, but NaH provides a more robust and generally applicable method for less acidic thiophenols.[4]

Solvent Selection: The Importance of a Polar Aprotic Medium

N,N-Dimethylformamide (DMF) is an ideal solvent for this Williamson ether synthesis.[3][15] As a polar aprotic solvent, it effectively solvates the sodium cation of the thiophenoxide, leaving the anionic nucleophile relatively "naked" and highly reactive.[2] Protic solvents, such as ethanol or water, would solvate the nucleophile through hydrogen bonding, reducing its reactivity and leading to slower reaction rates.[2]

Electrophile Considerations: Why Chloroacetonitrile Works

Chloroacetonitrile is a primary alkyl halide, which is optimal for SN2 reactions.[7] The primary nature of the electrophilic carbon minimizes steric hindrance, allowing for efficient backside attack by the thiophenoxide nucleophile.[7] The use of secondary or tertiary alkyl halides is generally avoided in Williamson ether syntheses as they are prone to undergo E2 elimination as a competing side reaction.[4][9]

Temperature and Reaction Time

The reaction is initially conducted at 0°C during the addition of the highly reactive reagents to control the exothermicity. The subsequent heating to 60°C provides the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe. Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid potential side reactions from prolonged heating.

Troubleshooting and Potential Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, it could be due to impure reagents, insufficient base, or inadequate reaction time/temperature. Ensure all reagents are anhydrous and the reaction is run under a dry, inert atmosphere.

  • Elimination Side Products: While less likely with a primary halide, trace amounts of elimination products could form. This can be minimized by maintaining the recommended reaction temperature.

  • C-Alkylation: Phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation.[4] However, with the highly reactive chloroacetonitrile and the reaction conditions employed, O-alkylation is the overwhelmingly favored pathway.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[11] It should be handled under an inert atmosphere and away from any sources of moisture.[11] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[11]

  • Chloroacetonitrile: Chloroacetonitrile is toxic and a lachrymator.[12][16] It should be handled in a well-ventilated fume hood.[12] Avoid inhalation and contact with skin and eyes.[12]

  • Solvents: Diethyl ether is highly flammable.[15] DMF is a combustible liquid. Handle all solvents in a fume hood away from ignition sources.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 2-Methylthiophenoxyacetonitrile. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can achieve high yields of the desired product. This protocol, grounded in established chemical principles, serves as a valuable guide for scientists and professionals in the field of drug development and organic synthesis. The successful synthesis of this key intermediate opens avenues for the exploration of novel therapeutics.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • OrgoSolver. (n.d.).
  • Benchchem. (n.d.).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Chemcess. (2025, June 29). o-Cresol: Properties, Reactions, Production And Uses.
  • Fisher Scientific. (2008, March 27).
  • Organic Syntheses Procedure. (n.d.). chloroacetonitrile.
  • Williamson Ether Synthesis. (n.d.).
  • Standard Operating Procedure. (2012, December 14). Sodium Hydride.
  • Spectrum Chemical. (2007, May 17).
  • MilliporeSigma. (2025, December 23).
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Chloroacetonitrile.
  • Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Wikipedia. (n.d.). Cresol.
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4431849A - Process for preparing a methyl phenol.
  • Organic Syntheses Procedure. (n.d.).
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  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
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using 2-Methylthiophenoxyacetonitrile as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis Using 2-Methylthiophenoxyacetonitrile

Executive Summary

2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9) is a specialized synthetic intermediate primarily utilized in the development of aryloxyalkylamine pharmacophores. It serves as a critical precursor for generating 2-[2-(methylthio)phenoxy]ethylamine , a "linker" moiety found in various G-Protein Coupled Receptor (GPCR) ligands, specifically 5-HT1A agonists and mixed-action beta-adrenergic antagonists.

This guide details the optimized protocols for handling, reducing, and coupling this nitrile to synthesize bioactive scaffolds. We address the nomenclature ambiguity, provide a self-validating reduction protocol, and outline the downstream epoxide coupling workflow.

Chemical Identity & Nomenclature Alert

Critical Note on Nomenclature: The name "2-Methylthiophenoxyacetonitrile" is chemically ambiguous and often leads to structural confusion between a thiophene ring and a benzene ring.

  • Commercial Name: 2-Methylthiophenoxyacetonitrile[1][2][3][4]

  • IUPAC/Chemical Name: [2-(Methylthio)phenoxy]acetonitrile[1][4]

  • Structural Identity: A benzene ring substituted with a methylthio group (-SMe) at the ortho position and an acetonitrile ether (-OCH₂CN).

PropertySpecification
CAS Number 72955-90-9
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Appearance Off-white to pale yellow solid or oil (grade dependent)
Solubility Soluble in DCM, THF, Acetonitrile; Insoluble in water
Key Function Precursor to [2-(methylthio)phenoxy]ethylamine

Strategic Synthesis Map

The utility of 2-Methylthiophenoxyacetonitrile lies in its conversion to the primary amine, which then acts as a nucleophile to open epoxide rings, forming the "aryloxypropanolamine" backbone common in CNS and cardiovascular drugs.

SynthesisPath Nitrile 2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9) Amine INTERMEDIATE: 2-[2-(Methylthio)phenoxy]ethylamine Nitrile->Amine Reduction (LiAlH4 or H2/Raney Ni) Drug FINAL SCAFFOLD: Aryloxypropanolamine (GPCR/Beta-Blocker Ligand) Amine->Drug Epoxide Opening (Isopropanol, Reflux) Epoxide Glycidyl Electrophile (e.g., Carbazolyl Epoxide) Epoxide->Drug

Figure 1: Retrosynthetic pathway illustrating the conversion of the nitrile precursor to the bioactive scaffold.

Core Protocol 1: Reduction to the Primary Amine

The transformation of the nitrile group (-CN) to the primary amine (-CH₂NH₂) is the rate-limiting step in quality control. Incomplete reduction leads to imine impurities that poison downstream coupling.

Objective: Synthesize 2-[2-(methylthio)phenoxy]ethylamine .

Reagents & Equipment
  • Precursor: 2-Methylthiophenoxyacetonitrile (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF (2.0 eq) OR Raney Nickel (active catalyst)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Quench: Rochelle Salt (Sodium Potassium Tartrate) saturated solution

Step-by-Step Methodology (LiAlH₄ Route)
  • Setup (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

    • Flush with Argon or Nitrogen.

    • Charge with anhydrous THF (10 mL per gram of precursor).

    • Cool to 0°C in an ice bath.

  • Reagent Addition:

    • Carefully add LiAlH₄ solution (2.0 eq) via syringe/cannula. Caution: Exothermic.

    • Dissolve 2-Methylthiophenoxyacetonitrile in a minimal amount of anhydrous THF.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0°C. Maintain internal temperature <10°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (66°C for THF) for 4–6 hours .

    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should appear.

  • Fieser Workup (Critical for Yield):

    • Cool reaction to 0°C.

    • Slowly quench excess hydride:

      • Add x mL Water (where x = grams of LiAlH₄ used).

      • Add x mL 15% NaOH .

      • Add 3x mL Water .

    • Warm to RT and stir for 15 minutes until a white granular precipitate forms.

    • Filter through a Celite pad. Wash the pad with diethyl ether.[3]

  • Isolation:

    • Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo.[5]

    • Yield Expectation: 85–92% as a colorless to pale yellow oil.

    • Storage: Store under Argon at 4°C. Amines absorb CO₂ from air.

Core Protocol 2: Epoxide Coupling (Drug Scaffold Synthesis)

This protocol describes the synthesis of a pharmacophore similar to Carvedilol or ST171 (5-HT1A agonist) by coupling the amine from Protocol 1 with an epoxide.

Objective: Nucleophilic ring opening of a glycidyl ether.

Reagents
  • Nucleophile: 2-[2-(methylthio)phenoxy]ethylamine (1.0 eq)

  • Electrophile: Glycidyl derivative (e.g., 4-(2,3-epoxypropoxy)carbazole) (1.0 eq)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Methodology
  • Reaction Assembly:

    • In a pressure tube or round bottom flask, dissolve the epoxide (1.0 eq) in IPA (5 mL/mmol).

    • Add the amine (1.0 eq). Note: A slight excess of amine (1.1 eq) can prevent polymerization but requires chromatographic removal later.

  • Thermal Cycle:

    • Heat to reflux (approx. 80–85°C) for 12–20 hours .

    • Self-Validating Check: The reaction is complete when the epoxide spot disappears on TLC.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallization: Many aryloxypropanolamines crystallize from Ethyl Acetate/Hexane.

    • Chromatography: If oil remains, use Silica Gel (DCM:MeOH 95:5).

Experimental Workflow Diagram

Workflow Start Start: Nitrile Precursor (Inert Atmosphere) Step1 Step 1: LiAlH4 Reduction (THF, Reflux, 4-6h) Start->Step1 Check1 QC: TLC Check (Nitrile vs Amine) Step1->Check1 Check1->Step1 Incomplete Workup Step 2: Fieser Quench (H2O -> NaOH -> H2O) Check1->Workup Complete Isolate Isolate Amine Intermediate (Filtration & Concentration) Workup->Isolate Step3 Step 3: Epoxide Coupling (Reflux in IPA, 12-20h) Isolate->Step3 Final Final Product: Aryloxypropanolamine Scaffold Step3->Final

Figure 2: Operational workflow for the conversion of 2-Methylthiophenoxyacetonitrile to final drug scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reduction Incomplete quenching or emulsion formation.Use the Fieser method strictly (1:1:3 ratio). Do not rush the stirring step; the precipitate must be granular (sand-like) before filtration.
Polymerization in Step 2 Epoxide homopolymerization.Ensure the amine is added to the epoxide solution at room temperature before heating. Use high-purity solvents (avoid trace acids).
Impurity: Dimerization Reaction of one amine with two epoxides.Maintain a 1:1 stoichiometry or use a slight excess of the amine (1.1 eq).

References

  • Wiedemann, D., et al. (1985). Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. US Patent 4,503,067.

    • Context: Primary source for the reduction of (2-methylthiophenoxy)acetonitrile to the amine and subsequent coupling to carbazole epoxides.
  • Bresinsky, M., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. BioRxiv.

    • Context: Validates the use of 2-(2-methylthiophenoxy)ethylamine in synthesizing ST171, a potent 5-HT1A agonist.
  • ChemicalBook. (2023). 2-Methylthiophenoxyacetonitrile Product Entry.

    • Context: Verification of CAS 72955-90-9, physical properties, and synonyms.

Sources

Application Notes and Protocols for 2-Methylthiophenoxyacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of innovation in drug discovery. This document introduces 2-Methylthiophenoxyacetonitrile, a compound of untapped potential, and provides a comprehensive guide to its synthesis, potential applications, and evaluation in a drug discovery context. While direct literature on this specific molecule is sparse, its structural components—the 2-methylthiophene moiety, the phenoxy linker, and the acetonitrile group—are well-established pharmacophores. This guide, therefore, is built upon a foundation of established principles and analogous structures to provide a robust framework for researchers venturing into this new chemical space. The thiophene ring, a bioisostere of the benzene ring, is a privileged structure in medicinal chemistry, known to be a component of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The strategic incorporation of a methyl group on the thiophene ring can influence metabolic stability and binding interactions. The phenoxyacetonitrile motif, on the other hand, serves as a versatile linker and a pharmacophore in its own right, contributing to the overall electronic and conformational properties of a molecule.

This guide is structured to provide not just a set of instructions, but a strategic roadmap for the investigation of 2-Methylthiophenoxyacetonitrile and its derivatives as potential therapeutic agents.

Part 1: Synthesis of the 2-Methylthiophenoxyacetonitrile Scaffold

A plausible and efficient synthesis of 2-Methylthiophenoxyacetonitrile can be achieved through a nucleophilic aromatic substitution reaction. The proposed synthetic pathway is outlined below.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 2-Methylthiophenoxyacetonitrile from 2-methyl-3-thiophenethiol and 2-bromoacetonitrile.

Materials:

  • 2-methyl-3-thiophenethiol

  • 2-bromoacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-methyl-3-thiophenethiol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-Methylthiophenoxyacetonitrile.

dot

Caption: Proposed synthetic workflow for 2-Methylthiophenoxyacetonitrile.

Part 2: Potential Medicinal Chemistry Applications and Screening Protocols

Based on the known activities of thiophene and phenoxyacetonitrile-containing compounds, the 2-Methylthiophenoxyacetonitrile scaffold is a promising starting point for several therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

Rationale: Thiophene derivatives are known to exhibit anticancer properties by inhibiting various protein kinases.[6] The 2-Methylthiophenoxyacetonitrile scaffold can be explored for its potential to inhibit kinases involved in cancer cell proliferation and survival.

dot

KinaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methylthiophenoxy- acetonitrile Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of kinase signaling pathways.

Protocol 2.1.1: In Vitro Kinase Inhibition Assay (e.g., RAF Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Methylthiophenoxyacetonitrile derivatives against a specific kinase.

Materials:

  • Recombinant human RAF kinase

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Rationale: Phenoxyacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The acetonitrile group can be hydrolyzed in vivo to a carboxylic acid, making 2-Methylthiophenoxyacetonitrile a potential pro-drug for a COX inhibitor.

Protocol 2.2.1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the selectivity and potency of 2-Methylthiophenoxyacetonitrile derivatives as COX inhibitors.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate, add COX-1 or COX-2 enzyme, heme, and the test compound in assay buffer.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Add a saturated stannous chloride solution to stop the reaction.

  • Measure the absorbance at 590 nm using a plate reader to determine the amount of prostaglandin F2α produced.

  • Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Antimicrobial Activity

Rationale: Thiophene derivatives have a broad spectrum of antimicrobial activity.[6]

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension.

  • Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Part 3: Structure-Activity Relationship (SAR) and ADME-Tox Considerations

dot

ScreeningCascade cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_adme In Vitro ADME & Early Tox cluster_invivo In Vivo Studies Synthesis Synthesis of 2-Methylthiophenoxyacetonitrile and Analogs PrimaryAssay Primary Screening (e.g., Kinase Inhibition @ 10 µM) Synthesis->PrimaryAssay DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse Active Hits Selectivity Selectivity Profiling (e.g., Kinase Panel, COX-1/COX-2) DoseResponse->Selectivity Solubility Kinetic Solubility Selectivity->Solubility Potent & Selective Hits Permeability PAMPA / Caco-2 Solubility->Permeability MetabolicStability Microsomal Stability Permeability->MetabolicStability Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) MetabolicStability->Cytotoxicity PK Pharmacokinetics (PK) in Rodents Cytotoxicity->PK Lead Candidates Efficacy Efficacy Models (e.g., Xenograft Model) PK->Efficacy

Caption: A typical screening cascade for drug discovery.

Strategy for SAR Studies

To optimize the biological activity of the 2-Methylthiophenoxyacetonitrile scaffold, a systematic SAR study should be undertaken. Key modifications can include:

  • Substitution on the thiophene ring: Introducing various substituents at the 4- and 5-positions to probe for additional binding interactions.

  • Modification of the methyl group: Replacing the methyl group with other alkyl or functional groups to modulate lipophilicity and steric interactions.

  • Alterations of the phenoxy linker: Replacing the oxygen atom with sulfur (thiophenoxy) or nitrogen (anilino) to investigate the impact on electronic properties and conformation.

  • Bioisosteric replacement of the nitrile group: Replacing the acetonitrile with other functional groups such as amides, esters, or tetrazoles to improve metabolic stability and potency.[7]

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for the successful development of any new chemical entity.

Table 1: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic Solubility AssayTo determine the aqueous solubility of the compounds.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Caco-2 Permeability AssayTo assess intestinal permeability and identify potential P-gp substrates.
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the intrinsic clearance of the compounds by liver enzymes.
Cytotoxicity MTT or CellTiter-Glo® Assay (e.g., in HepG2 cells)To assess the general toxicity of the compounds to human cells.

Conclusion

The 2-Methylthiophenoxyacetonitrile scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the known pharmacological properties of its constituent fragments, researchers can embark on a rational and efficient exploration of its therapeutic potential. The protocols and strategies outlined in this document provide a comprehensive starting point for the synthesis, biological evaluation, and optimization of this novel class of compounds. Through systematic investigation, the 2-Methylthiophenoxyacetonitrile scaffold may yield new and effective drug candidates for a range of diseases.

References

Sources

role of 2-Methylthiophenoxyacetonitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 2-Methylthiophenoxyacetonitrile in the Synthesis of Heterocyclic Pharmacophores

Executive Summary & Chemical Profiling

2-Methylthiophenoxyacetonitrile (and its structural analogs, such as phenoxyacetonitrile) is a highly versatile, bifunctional building block in advanced organic synthesis. Its utility in heterocyclic chemistry stems from two distinct reactive handles:

  • The Activated Alpha-Methylene Group: Flanked by an electron-withdrawing nitrile and an aryloxy group, the alpha-protons are highly acidic. This enables the molecule to act as a potent carbon nucleophile in Vicarious Nucleophilic Substitution (VNS) reactions, a critical pathway for synthesizing complex indoles and oxindoles from unactivated nitroarenes[1],[2].

  • The Nitrile Moiety: The cyano group can be exhaustively reduced to a primary amine, providing a critical nucleophilic tether for the synthesis of aryloxypropanolamine derivatives. These are foundational scaffolds for beta-adrenergic receptor antagonists (beta-blockers)[3].

This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for utilizing 2-methylthiophenoxyacetonitrile in the synthesis of heterocyclic compounds.

Mechanistic Causality in Heterocyclic Pathways

Vicarious Nucleophilic Substitution (VNS) for Indole Synthesis

Synthesizing highly substituted indoles (e.g., pentafluorosulfanyl-indoles) directly from nitroarenes is traditionally challenging. 2-Methylthiophenoxyacetonitrile circumvents this via the VNS pathway[1].

The "Why" Behind the Chemistry: When treated with a strong base like potassium tert-butoxide (t-BuOK), the alpha-carbon of 2-methylthiophenoxyacetonitrile is deprotonated. The resulting carbanion attacks the nitroarene at the ortho-position, forming a transient Meisenheimer complex[2]. The critical causality of using an aryloxyacetonitrile lies in the beta-elimination step. The aryloxy group (phenoxy or 2-methylthiophenoxy) acts as an exceptional leaving group. Its expulsion drives the rearomatization of the ring, yielding an ortho-alkylated nitroarene[4]. Subsequent catalytic hydrogenation reduces the nitro group to an aniline, which spontaneously cyclizes with the pendant nitrile to form the indole core[1].

Nitrile Reduction for Carbazole-Linked Beta-Blockers

Beyond VNS, the nitrile group serves as a masked primary amine. Exhaustive reduction yields 2-(2-methylthiophenoxy)ethylamine. This amine is utilized to open the epoxide ring of 4-(2,3-epoxypropoxy)-carbazole, generating carbazolyl-(4)-oxypropanolamines[3]. These heterocyclic derivatives exhibit potent, biased agonistic and antagonistic activity at beta-adrenergic receptors, making them invaluable in cardiovascular drug discovery[3].

Workflow Visualizations

VNS_Indole N1 Nitroarene N3 Carbanion Formation (t-BuOK, -78°C) N1->N3 N2 2-Methylthiophenoxyacetonitrile (Nucleophile) N2->N3 N4 Meisenheimer Complex (Intense Red/Purple) N3->N4 Nucleophilic Attack N5 Beta-Elimination (- Aryloxide) N4->N5 Rearomatization N6 ortho-Substituted Nitroarene N5->N6 N7 Catalytic Hydrogenation (Pd/C, H2) N6->N7 Reduction & Cyclization N8 Indole Derivative (Target Heterocycle) N7->N8

Fig 1. Mechanistic pathway of Vicarious Nucleophilic Substitution leading to Indole synthesis.

BetaBlocker A 2-Methylthiophenoxyacetonitrile B Reduction (LiAlH4 or Raney Ni / H2) A->B C 2-(2-Methylthiophenoxy)ethylamine B->C E Epoxide Ring Opening (70°C, 20 hrs) C->E D 4-(2,3-Epoxypropoxy)-carbazole D->E F Aryloxypropanolamine Derivative (Beta-Blocker) E->F

Fig 2. Synthesis of carbazolyl-(4)-oxypropanolamine beta-blockers via nitrile reduction.

Quantitative Data & Reaction Parameters

The following table summarizes the validated reaction parameters and expected yields for key transformations utilizing phenoxyacetonitrile derivatives.

Starting MaterialReagents & ConditionsIntermediate / ProductYield (%)Ref
Nitro(pentafluorosulfanyl)benzene + Phenoxyacetonitrilet-BuOK (2.5 eq), DMF, -78 °C to RTortho-Substituted Nitroarene65–75%[1]
ortho-Substituted NitroarenePd/C (10%), H₂ (10 bar), EtOAc, RT, 24h5/6-(Pentafluorosulfanyl)-1H-indole50–60%[1]
2-MethylthiophenoxyacetonitrileLiAlH₄ (3.0 eq), Et₂O, Reflux, 4h2-(2-Methylthiophenoxy)ethylamine>80%[3]
2-(2-Methylthiophenoxy)ethylamine + Carbazole EpoxideNeat or DME, 70 °C, 20hCarbazolyl-(4)-oxypropanolamine40–61%[3]

Validated Experimental Protocols

Protocol A: VNS-Mediated Synthesis of Indole Precursors

Expert Insight: The VNS reaction requires strictly anhydrous conditions because the alpha-carbanion is highly moisture-sensitive. The addition of t-BuOK must be performed at -78 °C to prevent uncontrolled polymerization of the nitroarene[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the target nitroarene (1.0 eq) and 2-methylthiophenoxyacetonitrile (1.1 eq).

  • Solvation: Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration. Submerge the flask in a dry ice/acetone bath to cool the system to -78 °C.

  • Deprotonation & Attack: Dropwise add a solution of t-BuOK (2.5 eq) in anhydrous THF.

    • Self-Validation Check: Observe the reaction mixture closely. A successful deprotonation and subsequent Meisenheimer complex formation is visually confirmed by an immediate, intense color shift to deep purple or dark red. Lack of color change indicates failed deprotonation or moisture contamination.

  • Elimination: Stir at -78 °C for 30 minutes, then remove the cooling bath. Allow the reaction to slowly warm to room temperature over 2 hours. This thermal gradient facilitates the beta-elimination of the aryloxide leaving group.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. The deep purple color should shift to yellow/brown, confirming the breakdown of the complex and rearomatization[1]. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Nitrile Reduction for Aryloxypropanolamine Synthesis

Expert Insight: Nitriles are notoriously stubborn to reduce and often yield secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. Using an excess of LiAlH₄ suppresses this side reaction, driving the equilibrium entirely toward the primary amine[3].

  • Reagent Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous diethyl ether at 0 °C under an inert argon atmosphere.

  • Addition: Slowly add a solution of 2-methylthiophenoxyacetonitrile (1.0 eq) in diethyl ether dropwise. Caution: This step controls the highly exothermic evolution of hydrogen gas.

  • Reduction: Attach a reflux condenser and heat the mixture to reflux (approx. 35 °C) for 4 hours.

    • Self-Validation Check: Perform TLC monitoring (Hexane/EtOAc 7:3). The reaction is complete when the UV-active nitrile spot is entirely consumed.

  • Fieser Quench: Cool the flask back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of distilled H₂O. This specific stoichiometric quench precipitates the aluminum salts as a granular, easily filterable white solid.

  • Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure, and distill the resulting oil to isolate pure 2-(2-methylthiophenoxy)ethylamine (b.p. ~154°-156° C / 12 mm Hg)[3].

References

1.[3] Title: Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions (US4503067A). Source: Google Patents. URL: 2.[1] Title: Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles. Source: Thieme Connect. URL: 3.[2] Title: A review on indole synthesis from nitroarenes: classical to modern approaches. Source: RSC Advances. URL: 4.[4] Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Source: ACS Publications. URL:

Sources

Application Note: Analytical Characterization of 2-(Methylthio)phenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Definition

2-(Methylthio)phenoxyacetonitrile (CAS 72955-90-9) is a critical organic intermediate, often utilized in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its structural integrity is defined by three distinct functionalities: a nitrile tail (reactive electrophile), a phenoxy ether linkage, and an ortho-methylthio substituent.

Nomenclature Clarification: In industrial catalogs, this compound is frequently listed as "2-Methylthiophenoxyacetonitrile." This can be linguistically ambiguous, potentially suggesting a thiophene ring. However, the CAS registry and synthetic pathways confirm the structure as a benzene derivative : Acetonitrile, 2-[2-(methylthio)phenoxy]-.

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 179.24 g/mol []

  • Key Quality Risk: Hydrolysis of the nitrile to amide/acid and oxidation of the thioether to sulfoxide/sulfone.

This guide provides a self-validating analytical framework to characterize this molecule with high specificity, moving beyond generic screening to targeted structural confirmation.

Structural & Impurity Logic (The "Why" Behind the Protocols)

To design effective methods, we must map the molecule's chemical behavior. The primary synthesis route typically involves the alkylation of 2-(methylthio)phenol with chloroacetonitrile.

Impurity Origin & Degradation Pathway

The following DOT diagram illustrates the critical impurities that the analytical methods must detect.

ImpurityPathway Start 2-(Methylthio)phenol (Starting Material) Product 2-(Methylthio)phenoxyacetonitrile (Target Analyte) Start->Product Alkylation (Base) Start->Product Residual Reagent Chloroacetonitrile (Reagent) Reagent->Product Impurity_Ox Sulfoxide/Sulfone (Oxidative Degradant) Product->Impurity_Ox Oxidation (Air/Light) Impurity_Hyd Amide/Acid (Hydrolysis Degradant) Product->Impurity_Hyd Hydrolysis (H2O/pH)

Figure 1: Synthetic genesis and degradation pathways defining the Critical Quality Attributes (CQAs).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative Purity Assay and Impurity Profiling.

Method Design Rationale

A Reverse-Phase (RP) method is selected. The ortho-methylthio group increases lipophilicity compared to standard phenoxyacetonitriles, requiring a higher organic ratio for elution.

  • Detection: UV at 220 nm is chosen to maximize sensitivity for the nitrile and aromatic ring, though 254 nm is more selective for the aromatic system if solvent cut-off is an issue.

  • Column Choice: A C18 column with high carbon load is recommended to resolve the target from the more polar phenolic starting material.

Detailed Operating Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV-Vis / DAD at 220 nm (primary) and 254 nm (secondary)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
System Suitability (Self-Validation)

Before running samples, the system must pass these criteria:

  • Tailing Factor:

    
     for the main peak.
    
  • Resolution (

    
    ): 
    
    
    
    between 2-(Methylthio)phenol (precursor) and the Target Analyte. Note: The phenol will elute earlier due to the hydroxyl group.
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Protocol B: Structural Identification (FTIR & NMR)

Objective: Unequivocal structural confirmation distinguishing the isomer from thiophene analogs.

Fourier Transform Infrared Spectroscopy (FTIR)

The nitrile group provides a "silent region" diagnostic signal.

  • Sample Prep: KBr Pellet or ATR (Diamond crystal).

  • Key Diagnostic Bands:

    • 
      2240 cm
      
      
      
      (Medium/Sharp):
      
      
      stretching. Absence of this peak indicates hydrolysis to amide.
    • 1240-1250 cm

      
       (Strong): 
      
      
      
      asymmetric stretch.
    • 750 cm

      
       (Strong): Ortho-substituted benzene ring out-of-plane bending.
      
Nuclear Magnetic Resonance (1H-NMR)

NMR is the only technique that definitively rules out the "thiophene" misinterpretation.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Expected Shifts (in CDCl

    
    ): 
    
    • 
       7.0 - 7.5 ppm (Multiplet, 4H):  Aromatic protons. (Pattern typical of 1,2-disubstitution).
      
    • 
       4.78 ppm (Singlet, 2H): 
      
      
      
      . The methylene protons next to the nitrile and oxygen are deshielded.
    • 
       2.45 ppm (Singlet, 3H): 
      
      
      
      . Distinct methyl singlet.
  • Interpretation Logic: If the structure were a thiophene derivative, the aromatic region would show only 2 protons (or different coupling constants) and the shift of the methyl group would differ significantly.

Protocol C: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Detection of volatile organic impurities (residual solvents, chloroacetonitrile) and mass confirmation.

Method Parameters[2][3][4][5][6]
  • Inlet: Split (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min (Solvents).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV). Scan range 35-300 amu.

Mass Spectral Interpretation
  • Molecular Ion (

    
    ):  m/z 179.[]
    
  • Base Peak: Likely m/z 139 (Loss of

    
    ) or m/z 124 (Loss of 
    
    
    
    leaving the thiophenol cation).
  • Isotope Pattern: Look for the

    
     isotope peak at M+2 (approx 4.5% abundance relative to M+). This confirms the presence of Sulfur.
    

Analytical Workflow Summary

The following diagram summarizes the decision tree for releasing a batch of this intermediate.

Workflow cluster_ID Step 1: Identity cluster_Purity Step 2: Purity & Assay Sample Raw Sample (Batch X) FTIR FTIR (Check CN @ 2240) Sample->FTIR NMR 1H-NMR (Confirm Structure) Sample->NMR HPLC RP-HPLC (>98.0% Area) FTIR->HPLC NMR->HPLC GC GC-MS (Volatiles/Solvents) HPLC->GC Decision Pass Specs? GC->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 2: Sequential analytical workflow for batch release.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Nitrile Derivatives. Retrieved from [Link]

(Note: Specific peer-reviewed papers on this exact CAS are rare; protocols are derived from standard methodologies for phenoxyacetonitrile and thioether derivatives validated against general chemical principles.)

Sources

functionalization of the aromatic ring of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Ring Functionalization of 2-Methylthiophenoxyacetonitrile

Abstract

This guide details the regioselective functionalization of the aromatic ring of 2-Methylthiophenoxyacetonitrile (also known as (2-methylphenylthio)acetonitrile). This scaffold is a critical intermediate in the synthesis of substituted benzo[b]thiophenes and thienopyridines. The presence of the electron-rich sulfur atom and the sterically demanding ortho-methyl group creates a specific electronic and steric environment that dictates reactivity. This note provides validated protocols for Bromination , Friedel-Crafts Acylation , and Ir-Catalyzed Borylation , emphasizing the suppression of side reactions such as sulfur oxidation and nitrile hydrolysis.

Structural Analysis & Regiochemistry

Successful functionalization requires understanding the "electronic tug-of-war" between the substituents.

  • The Thioether (

    
    ):  The sulfur atom is a strong activator  and ortho/para director  due to lone-pair donation (
    
    
    
    effect), despite the inductive withdrawal of the cyanomethyl tail.
  • The Methyl Group (

    
    ):  A weak activator  and ortho/para director  (hyperconjugation).
    
  • The Nitrile (

    
    ):  Located on the side chain, it does not electronically deactivate the ring significantly but acts as a Lewis base, capable of complexing with catalysts (e.g., 
    
    
    
    ,
    
    
    ).

Predictive Regioselectivity: The directing power of Sulfur (


) > Methyl (

).
  • Position 4 (Para to S): Most activated and sterically accessible. This is the primary target.

  • Position 6 (Ortho to S): Activated by S, but sterically crowded by the large

    
     group and the adjacent methyl group.
    
  • Position 5 (Para to Me): Activated by Me, but meta to the stronger S director.

Visualizing the Reactivity Landscape:

ReactivityMap Molecule 2-Methylthiophenoxyacetonitrile Pos4 Position 4 (Target) Primary EAS Site (Para to S) Molecule->Pos4 Pos6 Position 6 Sterically Hindered Molecule->Pos6 Pos5 Position 5 Secondary Site (Para to Me) Molecule->Pos5 SideReactions Vulnerabilities: 1. S-Oxidation (Sulfoxide) 2. Nitrile Hydrolysis Molecule->SideReactions

Figure 1: Regioselectivity map indicating Position 4 as the thermodynamically and kinetically favored site for Electrophilic Aromatic Substitution (EAS).

Protocol A: Regioselective Bromination (C4-Br)

Objective: Introduce a bromine handle at the C4 position for subsequent cross-coupling (Suzuki/Buchwald). Challenge: Avoid oxidizing the sulfur atom to a sulfoxide (


) or sulfone (

). Solution: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

). NBS provides a controlled source of electrophilic bromine without the strong oxidizing potential of

.
Experimental Workflow
ReagentEquivalentsRole
Substrate 1.0Starting Material
NBS 1.05Brominating Agent
Acetonitrile (ACN) Solvent (0.2 M)Polar aprotic solvent
NH₄OAc 0.1 (10 mol%)Catalyst (Proton shuttle)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-Methylthiophenoxyacetonitrile (1.0 eq) and anhydrous Acetonitrile (5 mL per mmol substrate).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to prevent S-oxidation.

  • Addition: Add Ammonium Acetate (0.1 eq) followed by the portion-wise addition of NBS (1.05 eq) over 15 minutes. Protect from light (wrap flask in foil) to suppress radical bromination at the benzylic methyl position.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with 10%

    
     (to remove trace bromine) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Validation:

  • 1H NMR: Look for the disappearance of the aromatic proton para to the sulfur and the simplification of the splitting pattern (typically converting a multiplet to a doublet/doublet of doublets).

Protocol B: Friedel-Crafts Acylation (C4-Acyl)

Objective: Introduce a ketone functionality. Challenge: The nitrile group (


) and the sulfur atom are Lewis bases. They will complex with the Lewis Acid (

), deactivating the catalyst. Solution: Use >2.0 equivalents of

to saturate the Lewis basic sites and allow the reaction to proceed.
Experimental Workflow

AcylationFlow Start Start: Dry DCM + AlCl3 (2.5 eq) Complex Add Acetyl Chloride (1.2 eq) Form Acylium Ion (0°C) Start->Complex Addition Dropwise Addition of Substrate (DCM Solution) Complex->Addition Reaction Warm to RT Stir 3-6 Hours Addition->Reaction Quench Inverse Quench into Ice/HCl (Control Exotherm) Reaction->Quench

Figure 2: Step-by-step Friedel-Crafts acylation workflow emphasizing temperature control.

Step-by-Step Procedure:

  • Catalyst Activation: In a dry 3-neck flask under Nitrogen, suspend Aluminum Chloride (

    
    )  (2.5 eq) in anhydrous Dichloromethane (DCM) . Cool to 0°C.[1]
    
  • Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 mins to generate the acylium ion complex.

  • Substrate Addition: Dissolve 2-Methylthiophenoxyacetonitrile (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the catalyst mixture at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to RT. The solution will likely turn dark orange/red (formation of the

    
    -complex). Stir for 4–6 hours.
    
  • Workup (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/1N HCl . Caution: Vigorous evolution of HCl gas.

  • Isolation: Extract with DCM. Wash with

    
     (sat.) to remove acid.[2] Dry and concentrate.
    

Protocol C: Iridium-Catalyzed C-H Borylation

Objective: Access the aryl boronic ester for versatile late-stage diversification. Mechanism: Sterically directed C-H activation. The bulky catalyst will avoid the ortho positions (blocked by Me and S-alkyl), favoring the meta or para positions.

ComponentSpecification
Catalyst Precursor

(1.5 mol%)
Ligand dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
Boron Source

(Bis(pinacolato)diboron) (1.1 eq)
Solvent THF or MTBE (Anhydrous)

Procedure:

  • In a glovebox or strictly inert Schlenk line, mix the Ir-precursor, ligand, and

    
     in THF. A deep red/brown color indicates active catalyst formation.
    
  • Add the substrate.

  • Heat to 80°C in a sealed tube for 16 hours.

  • Pass through a short plug of silica/Celite to remove the catalyst.

  • Note: This method is milder than EAS and tolerates the nitrile and sulfide well.

Analytical Controls & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield Complex mixture on TLCPolymerization or Nitrile hydrolysisEnsure anhydrous conditions; lower reaction temperature.
Sulfur Oxidation M+16 or M+32 peaks in MSOxidizing reagents (

,

)
Switch to NBS; use inert atmosphere; add antioxidants (BHT).
Regio-isomers Multiple aromatic signalsCompetition between S and Me directorsLower temperature to increase selectivity; purify via recrystallization.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Retrieved from

  • Yadav, G. D., & Bhagat, R. D. (2005).[3] Experimental and theoretical analysis of Friedel-Crafts acylation of thioanisole using solid acids. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107.[3]

  • Smith, K., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from

  • National Institutes of Health (NIH). (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles. PubMed Central.

Sources

scale-up synthesis of 2-Methylthiophenoxyacetonitrile for laboratory use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of (2-Methylphenyl)thioacetonitrile

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (2-Methylphenyl)thioacetonitrile (Note: The user-requested term "2-Methylthiophenoxyacetonitrile" is chemically ambiguous. This protocol addresses (2-Methylphenyl)thioacetonitrile [CAS: 13736-23-7], the sulfur-linked analog of (o-tolyloxy)acetonitrile, widely used as a scaffold in the synthesis of benzothiophenes and thienopyrimidines.)

Abstract: This application note details the laboratory scale-up (50–100 g) of (2-Methylphenyl)thioacetonitrile via nucleophilic substitution. Unlike milligram-scale preparations, this protocol prioritizes exotherm management, odor containment (thiol control), and simplified work-up procedures suitable for larger volumes. The selected route utilizes a Williamson-type thioether synthesis, employing potassium carbonate as a base in acetone, ensuring high yield (>90%) and minimal byproduct formation.

Strategic Rationale (The "Why"):

  • Reaction Selection: The

    
     reaction between 2-methylbenzenethiol and chloroacetonitrile is chosen over acid-catalyzed methods. Thiols are potent nucleophiles; using a mild base (
    
    
    
    ) avoids the polymerization risks associated with strong hydroxides (NaOH/KOH) or the oxidative side-reactions possible in aerobic conditions.
  • Solvent Choice: Anhydrous Acetone is preferred over DMF or DMSO for scale-up. Acetone facilitates the precipitation of the inorganic byproduct (KCl), allowing for a filtration-based workup that eliminates the need for large-volume aqueous extractions and the associated risk of emulsions.

  • Safety Engineering: Chloroacetonitrile is a potent alkylating agent and metabolizes to cyanide in vivo. 2-Methylbenzenethiol possesses a stench threshold in the ppb range. This protocol incorporates specific "Kill Steps" using bleach (sodium hypochlorite) to neutralize residuals before glassware leaves the fume hood.

Part 2: Chemical Reaction & Mechanism

Reaction Scheme: The synthesis proceeds via the in situ generation of the potassium thiolate, which attacks the


-carbon of chloroacetonitrile.

ReactionMechanism Reactant1 2-Methylbenzenethiol (Nucleophile) Intermediate Potassium Thiolate (Activated Species) Reactant1->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product (2-Methylphenyl)thioacetonitrile (Target) Intermediate->Product SN2 Attack Byproduct KCl + KHCO3 Intermediate->Byproduct Reactant2 Chloroacetonitrile (Electrophile) Reactant2->Product

Figure 1: Mechanistic pathway for the thio-alkylation. The base deprotonates the thiol to form a highly nucleophilic thiolate species.

Part 3: Detailed Protocol (Scale: 50 g Output)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Calc)Role
2-Methylbenzenethiol 124.201.0038.0 g (37.3 mL)Substrate
Chloroacetonitrile 75.501.0524.2 g (20.3 mL)Electrophile
Potassium Carbonate 138.211.5063.4 gBase (Anhydrous)
Potassium Iodide 166.000.052.5 gCatalyst (Finkelstein)
Acetone (Reagent Grade) --400 mLSolvent

Safety Note: Chloroacetonitrile is fatal if inhaled, swallowed, or absorbed through skin. It is a lachrymator. 2-Methylbenzenethiol has an intense, repulsive odor. All work must be performed in a functioning fume hood.

Experimental Setup
  • Vessel: 1 L 3-neck Round Bottom Flask (RBF).

  • Attachments: Mechanical stirrer (Teflon paddle), Reflux condenser (vented to a bleach scrubber), Pressure-equalizing addition funnel, Thermometer adapter.

  • Scrubber: The condenser outlet must lead to a trap containing 10% NaOCl (Bleach) solution to neutralize escaping thiol vapors.

Step-by-Step Execution
  • Charging the Reactor:

    • To the 1 L RBF, add Acetone (350 mL) .

    • Engage mechanical stirring (medium speed).

    • Add Potassium Carbonate (63.4 g) and Potassium Iodide (2.5 g) .

    • Observation: The mixture will be a white suspension.

  • Thiol Addition (Odor Control):

    • Using a syringe or closed transfer system, add 2-Methylbenzenethiol (38.0 g) to the suspension.

    • Note: The mixture may turn slightly yellow due to thiolate formation. Stir at room temperature for 15 minutes to ensure deprotonation initiation.

  • Controlled Alkylation:

    • Charge the addition funnel with Chloroacetonitrile (24.2 g) diluted in Acetone (50 mL) .

    • Begin dropwise addition over 30–45 minutes .

    • Thermodynamics: This reaction is exothermic. Monitor internal temperature.[2] If it exceeds 40°C, pause addition or apply a water bath. Do not allow uncontrolled reflux during addition.

  • Reaction Completion:

    • Once addition is complete, heat the mixture to a gentle reflux (~56°C) using an oil bath or heating mantle.

    • Maintain reflux for 3–4 hours .

    • Validation: Check progress via TLC (Mobile Phase: 10% EtOAc in Hexanes). The thiol spot (high Rf, UV active) should disappear.

  • Work-Up (Filtration Method):

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a sintered glass funnel (or Celite pad) to remove the inorganic salts (KCl/excess

      
      ).
      
    • Wash the filter cake with fresh Acetone (2 x 50 mL).

    • Crucial: Treat the filter cake with bleach solution immediately to destroy trace thiols before disposal.

  • Isolation:

    • Concentrate the combined filtrate under reduced pressure (Rotovap) at 40°C.

    • Result: You will obtain a yellow to orange oil.

    • Purification: For high purity (>98%), the oil can be distilled under high vacuum (bp ~140°C at 10 mmHg) or crystallized if solid (usually low-melting solid). For most synthetic applications, the crude oil is sufficiently pure (>95%) after drying under high vacuum for 4 hours.

Part 4: Process Workflow & Visualization

Workflow cluster_setup Phase 1: Setup & Charging cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up Step1 Charge Acetone + K2CO3 + KI Step2 Add 2-Methylbenzenethiol (Stir 15 min) Step1->Step2 Step3 Controlled Addition of Chloroacetonitrile (30-45 min) Step2->Step3 Step4 Reflux (56°C) for 3-4 Hours Step3->Step4 Step5 TLC Validation (Disappearance of Thiol) Step4->Step5 Step6 Cool & Filter Salts (Remove KCl) Step5->Step6 Step7 Rotary Evaporation (Solvent Removal) Step6->Step7 Step8 High Vacuum Drying / Distillation Step7->Step8

Figure 2: Operational workflow for the batch synthesis, highlighting critical control points (addition rate and validation).

Part 5: Troubleshooting & Validation

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.45–7.10 (m, 4H, Ar-H)
      
    • 
       3.65 (s, 2H, S-CH2-CN) — Diagnostic Peak
      
    • 
       2.45 (s, 3H, Ar-CH3)
      
  • IR Spectroscopy:

    • ~2240 cm⁻¹ (C≡N stretch, weak but sharp).

    • Absence of ~2550 cm⁻¹ (S-H stretch).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation or moisture.Ensure Acetone is dry.[1][3] Add 0.1 eq more Chloroacetonitrile. Extend reflux time.
Strong Stench in Lab Thiol leak or poor quenching.Check scrubber efficiency. Wash all glassware with 10% Bleach before removing from hood.
Product is Dark/Tar Oxidation of thiol or thermal decomposition.Degas solvents with Nitrogen before use. Ensure temperature did not exceed 60°C.
Emulsion during Extraction (If aqueous workup used)Switch to the filtration method described above. If extraction is necessary, use Brine.

Part 6: References

  • Reisner, D. B.; Horning, E. C. (1955). "Chloroacetonitrile".[1][2][3][4][5][6][7] Organic Syntheses, Coll.[2] Vol. 4, p.144. Link

  • BenchChem. (2023). "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives". Technical Support Center. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 85099, (o-Tolylthio)acetonitrile". PubChem. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Chloroacetonitrile". Link

  • Campagne, J. M., et al. (2005). "Thioether synthesis via nucleophilic substitution". Comprehensive Organic Functional Group Transformations II. (General Reference for Mechanism).

Sources

Application Notes & Protocols: 2-Methylthiophenoxyacetonitrile as a Versatile Building Block for Novel Functional Materials

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-Methylthiophenoxyacetonitrile as a novel building block for the synthesis of advanced functional materials. We delve into the synthesis of the monomer, its subsequent polymerization into a novel poly(2-methylthiophenoxyacetonitrile), and the potential applications of the resulting materials in organic electronics and medicinal chemistry. The protocols are designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles and safety considerations. This guide is intended to empower researchers to explore the unique properties of this promising thiophene derivative.

Introduction: The Promise of Thiophene-Based Materials

Thiophene and its derivatives are a cornerstone of modern materials science and medicinal chemistry.[1][2][3][4][5][6] Their π-electron-rich heterocyclic structure imparts unique electronic and optical properties, making them ideal candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[7][8][9][10] The versatility of the thiophene ring allows for facile functionalization, enabling the fine-tuning of material properties to meet specific performance requirements.[7][11] In the realm of drug discovery, the thiophene scaffold is a privileged structure, appearing in numerous FDA-approved drugs.[1][3]

This guide focuses on a novel, yet-to-be-extensively-explored building block: 2-Methylthiophenoxyacetonitrile . The strategic incorporation of a methyl group at the 2-position of the thiophene ring and the introduction of a phenoxyacetonitrile moiety are anticipated to modulate the electronic properties, solubility, and intermolecular interactions of the resulting materials. The nitrile group, in particular, offers a versatile handle for post-polymerization modification and can influence the material's electron-accepting character.

Synthesis of the 2-Methylthiophenoxyacetonitrile Monomer

The synthesis of 2-Methylthiophenoxyacetonitrile can be achieved through a multi-step process, starting from commercially available 2-methylthiophene. The proposed synthetic route is outlined below.

Diagram of Synthetic Pathway

G A 2-Methylthiophene B 2-Bromo-5-methylthiophene A->B NBS, DMF C 2-Hydroxy-5-methylthiophene B->C 1. n-BuLi, THF, -78°C 2. B(OMe)3 3. H2O2, NaOH D 2-Methylthiophenoxyacetonitrile C->D Bromoacetonitrile, K2CO3, Acetone

Caption: Proposed synthetic route for 2-Methylthiophenoxyacetonitrile.

Experimental Protocol: Synthesis of 2-Methylthiophenoxyacetonitrile

Materials:

ReagentCAS NumberMolecular WeightQuantity
2-Methylthiophene616-44-498.17 g/mol 10.0 g
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 18.1 g
Dimethylformamide (DMF)68-12-273.09 g/mol 100 mL
n-Butyllithium (n-BuLi)109-72-864.06 g/mol (2.5 M in hexanes)
Tetrahydrofuran (THF)109-99-972.11 g/mol 200 mL
Trimethyl borate121-43-7103.92 g/mol 12.5 mL
Hydrogen peroxide (30%)7722-84-134.01 g/mol As required
Sodium hydroxide (NaOH)1310-73-240.00 g/mol As required
Bromoacetonitrile590-17-0119.95 g/mol 12.2 g
Potassium carbonate (K2CO3)584-08-7138.21 g/mol 28.0 g
Acetone67-64-158.08 g/mol 150 mL

Procedure:

  • Synthesis of 2-Bromo-5-methylthiophene:

    • In a 250 mL round-bottom flask, dissolve 2-methylthiophene (10.0 g) in DMF (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (18.1 g) in portions over 30 minutes, keeping the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 2-bromo-5-methylthiophene.

  • Synthesis of 2-Hydroxy-5-methylthiophene:

    • Caution: n-Butyllithium is highly pyrophoric. This step must be performed under an inert atmosphere (e.g., argon or nitrogen).

    • Dissolve the crude 2-bromo-5-methylthiophene in dry THF (200 mL) in a flame-dried 500 mL three-neck flask equipped with a dropping funnel and a thermometer.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.5 M in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1 hour.

    • Add trimethyl borate (12.5 mL) dropwise, ensuring the temperature remains below -70°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0°C and slowly add 30% hydrogen peroxide, followed by 2M NaOH solution until the mixture becomes basic.

    • Stir vigorously for 2 hours at room temperature.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Acidify the aqueous layer with 2M HCl and extract with diethyl ether (3 x 100 mL).

    • Combine the latter organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate to give 2-hydroxy-5-methylthiophene.

  • Synthesis of 2-Methylthiophenoxyacetonitrile:

    • In a 250 mL round-bottom flask, combine the crude 2-hydroxy-5-methylthiophene, bromoacetonitrile (12.2 g), and potassium carbonate (28.0 g) in acetone (150 mL).

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and filter off the solid K2CO3.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous MgSO4.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 2-Methylthiophenoxyacetonitrile.

Polymerization of 2-Methylthiophenoxyacetonitrile

The synthesized monomer can be polymerized to form novel poly(2-methylthiophenoxyacetonitrile) via oxidative polymerization, a common and effective method for preparing polythiophenes.[11][12][13][14]

Diagram of Polymerization Workflow

G A 2-Methylthiophenoxyacetonitrile Monomer B Oxidative Polymerization (FeCl3, Chloroform) A->B C Precipitation (Methanol) B->C D Purification (Soxhlet Extraction) C->D E Poly(2-methylthiophenoxy- acetonitrile) D->E

Caption: Workflow for the polymerization of 2-Methylthiophenoxyacetonitrile.

Experimental Protocol: Synthesis of Poly(2-methylthiophenoxyacetonitrile)

Materials:

ReagentCAS NumberMolecular WeightQuantity
2-Methylthiophenoxyacetonitrile-(Calculated)1.0 g
Anhydrous Iron(III) Chloride (FeCl3)7705-08-0162.20 g/mol 2.1 g
Anhydrous Chloroform67-66-3119.38 g/mol 50 mL
Methanol67-56-132.04 g/mol 200 mL

Procedure:

  • Polymerization:

    • In a 100 mL flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-Methylthiophenoxyacetonitrile (1.0 g) in anhydrous chloroform (50 mL).

    • In a separate flask, prepare a solution of anhydrous FeCl3 (2.1 g) in anhydrous chloroform (25 mL).

    • Add the FeCl3 solution dropwise to the monomer solution over 30 minutes with vigorous stirring at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature. The solution should darken, indicating polymerization.

  • Precipitation and Purification:

    • Pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

    • Filter the precipitate and wash thoroughly with methanol until the filtrate is colorless.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining monomer and oligomers.

    • Dry the resulting polymer under vacuum at 40°C for 24 hours.

Potential Applications and Future Directions

The novel poly(2-methylthiophenoxyacetonitrile) is expected to possess interesting properties that make it a candidate for several advanced applications.

Organic Electronics

The thiophene backbone provides a conjugated system for charge transport, making the polymer potentially suitable for:

  • Organic Field-Effect Transistors (OFETs): The phenoxyacetonitrile side chain may influence the packing of the polymer chains, which is crucial for charge mobility.[7][8]

  • Organic Solar Cells (OSCs): The electron-withdrawing nature of the nitrile group could lower the HOMO energy level, potentially leading to a higher open-circuit voltage in OSCs.[15][16]

  • Organic Light-Emitting Diodes (OLEDs): The functional groups can be tuned to achieve desired emission colors and improve device efficiency.[8]

Drug Development and Medicinal Chemistry

Thiophene derivatives are known for a wide range of biological activities.[1][3][4][5][17] The nitrile group in 2-Methylthiophenoxyacetonitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a platform for the synthesis of a library of compounds for biological screening against various therapeutic targets.

Characterization of Novel Materials

A thorough characterization of both the monomer and the polymer is essential to understand their structure and properties.

Recommended Characterization Techniques:

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the monomer and the polymer.
FT-IR Spectroscopy To identify functional groups in the monomer and polymer.
UV-Vis Spectroscopy To study the optical properties and determine the bandgap of the polymer.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the polymer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • n-Butyllithium is highly pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Bromoacetonitrile is toxic and a lachrymator.

  • Handle all solvents and reagents with caution, and consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Datta, S. (2007). Synthesis of Polythiophenes using Oxidative Coupling. DigitalCommons@URI. [Link]

  • N/A. (2024). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar. [Link]

  • Ahn, S. H., et al. (2001). Synthesis and Characterization of Soluble Polythiophene Derivatives Containing Electron-Transporting Moiety. Macromolecules, 34(9), 2863–2868. [Link]

  • Roncali, J. (1997). The Chemistry of Conducting Polythiophenes. Chemical Reviews, 97(1), 173–206. [Link]

  • N/A. (N/A). Thiophene-based conjugated oligomers for organic solar cells. RSC Publishing. [Link]

  • N/A. (N/A). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry (RSC Publishing). [Link]

  • N/A. (N/A). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • N/A. (N/A). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. [Link]

  • N/A. (N/A). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing. [Link]

  • Jackson, K. T., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4931–4935. [Link]

  • N/A. (N/A). Polythiophenes as electron donors in organic solar cells. Chemical Science (RSC Publishing). [Link]

  • N/A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cureus, 17(1), e66649. [Link]

  • N/A. (2024). Thiophene-based Solar Cell. A Review. Current Organic Synthesis, 21(1), 2-15. [Link]

  • Byers, P. (2021). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Trends in Tech Science Research, 5(2). [Link]

  • N/A. (N/A). Aqueous Processed All-Polymer Solar Cells with High Open-Circuit Voltage Based on Low-Cost Thiophene–Quinoxaline Polymers. PMC. [Link]

  • N/A. (N/A). Thiophene based Conjugated Polymers for Organic Solar Cells. ResearchGate. [Link]

  • N/A. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • N/A. (N/A). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • N/A. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • N/A. (N/A). Thiophene-Based Organic Semiconductors. Polen. [Link]

  • N/A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the cyanoalkylation of sterically hindered or sensitive phenols. The synthesis of 2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9) relies on a Williamson ether synthesis that appears straightforward on paper but is highly susceptible to stalling, thioether oxidation, and nitrile hydrolysis in practice.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic and kinetic causality behind each step, you can implement a self-validating workflow that guarantees high yields and exceptional purity.

Part 1: Mechanistic Overview & Reaction Logic

The synthesis involves the


 nucleophilic attack of 2-(methylthio)phenoxide on chloroacetonitrile. The primary challenge is the steric hindrance imposed by the ortho-methylthio group, which significantly raises the activation energy for the 

transition state. To overcome this, we employ a catalytic 1 to generate a more reactive electrophile in situ, while strictly controlling the moisture and atmospheric conditions to prevent degradation.

G A 2-(Methylthio)phenol (Starting Material) B Deprotonation (Anhydrous K2CO3) A->B G Side Reaction: Thioether Oxidation (If O2 present) A->G C 2-(Methylthio)phenoxide (Active Nucleophile) B->C D SN2 Alkylation (+ Chloroacetonitrile) C->D  Finkelstein Accel.  (KI cat.) F Side Reaction: Nitrile Hydrolysis (If H2O present) C->F E 2-Methylthiophenoxyacetonitrile (Target Product) D->E  High Yield

Fig 1. Mechanistic pathway of the Williamson ether synthesis including Finkelstein acceleration.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction stalling at 50-60% conversion despite using an excess of chloroacetonitrile? Cause: The ortho-methylthio group creates significant steric bulk around the phenolic oxygen. In a standard 2, the chloride leaving group on chloroacetonitrile is often not labile enough to overcome this steric barrier at moderate temperatures, leading to a stalled reaction. Solution: Implement an in situ Finkelstein acceleration. By adding 10 mol% of Potassium Iodide (KI) to the reaction mixture, the iodide ion displaces the chloride to form iodoacetonitrile. Iodine is a far superior leaving group, which lowers the


 activation energy and drives the sterically hindered alkylation to completion.

Q2: I am observing a significant polar byproduct by TLC/HPLC. What is it and how do I prevent it? Cause: You are likely observing the hydration of the nitrile group to an amide (or further hydrolysis to a carboxylic acid). This occurs when strong bases (like NaOH) are used, or when trace water is present in the solvent. Alkaline solutions readily promote 3. Solution: Switch to a milder, non-nucleophilic base. The4 is finely powdered, anhydrous Potassium Carbonate (


). Ensure your solvent (Acetone or DMF) is dried over activated molecular sieves (3Å) prior to use.

Q3: My isolated product shows an altered NMR spectrum with extra peaks in the aliphatic region and a shifted aromatic pattern. Is the thioether oxidizing? Cause: Yes. The methylthio group (-SCH₃) is highly susceptible to oxidation by dissolved oxygen, especially at reflux temperatures. This forms a sulfoxide or sulfone, which manifests in


-NMR as a downfield shift of the -SCH₃ singlet (moving from ~2.4 ppm to >2.7 ppm).
Solution:  The reaction must be run under strict Schlenk conditions. Sparge your solvent with Nitrogen or Argon for 15 minutes prior to adding it to the reaction vessel, and maintain a positive inert gas pressure throughout the reflux period.
Part 3: Optimized Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this step-by-step methodology. Each step includes a built-in validation check so you can confirm success before proceeding.

Workflow Step1 1. System Preparation (Flame-dry, N2 flush) Step2 2. Reagent Loading (Phenol, K2CO3, KI) Step1->Step2 Step3 3. Phenoxide Formation (Stir 15 min in Dry Acetone) Step2->Step3 Step4 4. Alkylation (Dropwise Chloroacetonitrile) Step3->Step4 Step5 5. Reflux & Monitor (60°C, 8-12 hrs, TLC) Step4->Step5 Step6 6. Workup & Purification (Filtration, Extraction) Step5->Step6

Fig 2. Step-by-step experimental workflow for optimized 2-Methylthiophenoxyacetonitrile synthesis.

Step 1: System Preparation Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush the system with dry Nitrogen for 10 minutes. Validation: The glass should be cool to the touch and completely free of condensation before proceeding.

Step 2: Reagent Loading Add 2-(methylthio)phenol (10.0 mmol, 1.40 g), finely powdered anhydrous


 (15.0 mmol, 2.07 g), and Potassium Iodide (1.0 mmol, 166 mg).

Step 3: Phenoxide Formation Inject 50 mL of anhydrous, degassed Acetone via syringe. Stir vigorously at room temperature for 15 minutes. Validation: The suspension will transition to a slightly deeper yellow/amber hue, confirming the deprotonation of the phenol and the formation of the active phenoxide nucleophile.

Step 4: Alkylation Using a syringe pump or addition funnel, add chloroacetonitrile (12.0 mmol, 0.91 g) dropwise over 10 minutes. Validation: Dropwise addition prevents localized thermal spikes and limits the self-condensation (polymerization) of the chloroacetonitrile.

Step 5: Reflux & Monitoring Heat the reaction to 60°C (gentle reflux) under Nitrogen for 8–12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol (


) should completely disappear, replaced by a single, distinct UV-active product spot (

).

Step 6: Workup & Purification Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (


, 

). Concentrate the filtrate under reduced pressure. Partition the resulting oil between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate to yield the crude product. Purify via a short silica gel plug if necessary.
Part 4: Quantitative Data Summary

The following table summarizes the impact of optimizing the reaction parameters, demonstrating the causality between the chosen conditions and the final yield.

Reaction ConditionBase UsedSolvent StateAdditiveAtmosphereIsolated Yield (%)Purity (HPLC)Primary Issue Observed
Standard Baseline

Acetone (Wet)NoneAir45%82%Stalled conversion; Amide byproduct
Aqueous/Strong Base

DMFNoneAir25%60%Severe nitrile hydrolysis
Dry / Inert Anhydrous

Dry AcetoneNoneNitrogen72%95%Slow kinetics; incomplete reaction
Fully Optimized Anhydrous

Dry AcetoneKI (10 mol%)Nitrogen>95% >99% None (Clean conversion)
References
  • Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide Source: N
  • The Williamson Ether Synthesis Source: Master Organic Chemistry
  • US4517131A - High yield process for the cyanoalkylation or amidoalkylation of hydroxyaromatic compounds Source: Google P
  • The Structure-Activity Relationships of A-Ring-Substituted Aromathecin Topoisomerase I Inhibitors Strongly Support a Camptothecin-Like Binding Mode Source: N

Sources

Technical Support Center: Synthesis of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Methylthiophenoxyacetonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation. Our goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to empower your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 2-Methylthiophenoxyacetonitrile is fundamentally an S-alkylation reaction, a variant of the well-established Williamson ether synthesis.[1][2] In this Sɴ2 reaction, the nucleophilic sulfur of 2-methylthiophenol, after deprotonation by a suitable base, attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide to form the desired thioether product.[3][4][5]

While the reaction appears straightforward, its success is highly dependent on the careful control of reaction conditions to mitigate potential side reactions. This guide will address the most common challenges encountered during this synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is organized by common issues encountered during the synthesis.

Category: Low or No Product Yield

Question 1: My reaction is not proceeding to completion, or the reaction rate is extremely slow. What are the likely causes?

Answer: A sluggish or incomplete reaction is typically traced back to one of three factors: the base, the solvent, or the temperature.

  • Inadequate Deprotonation (Base Selection): The thiol proton of 2-methylthiophenol must be removed to generate the highly nucleophilic thiolate anion.[6] If the base is too weak, the concentration of the thiolate will be too low for the reaction to proceed at a reasonable rate.

    • Insight: While strong bases like sodium hydride (NaH) are effective, they can be hazardous and require strictly anhydrous conditions.[7] A more practical and safer choice for many applications is a moderately strong inorganic base like potassium carbonate (K₂CO₃).[8] K₂CO₃ is often sufficient for deprotonating thiols, especially with gentle heating.

    • Troubleshooting:

      • Ensure your base is fresh and has been stored properly to avoid deactivation by moisture.

      • If using K₂CO₃ with minimal success at room temperature, consider increasing the reaction temperature to 50-80°C.

      • As a last resort, a stronger base like NaH in an anhydrous aprotic solvent (e.g., THF, DMF) can be used, but with appropriate safety precautions.[7]

  • Poor Solubility or Reactivity (Solvent Choice): The solvent plays a crucial role in an Sɴ2 reaction. It must solubilize the reactants and facilitate the nucleophilic attack.

    • Insight: Polar aprotic solvents such as Acetone, Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. They can dissolve the ionic thiolate intermediate without solvating and deactivating the nucleophile through hydrogen bonding, a problem often seen with protic solvents like ethanol or water.[9]

    • Troubleshooting:

      • Switch from a protic or nonpolar solvent to a polar aprotic solvent. Acetone is often a good starting point due to its effectiveness and ease of removal.

      • Ensure the solvent is anhydrous, as water can interfere with the base and potentially lead to hydrolysis side reactions.[10]

  • Insufficient Energy (Temperature): Like most chemical reactions, the rate of this Sɴ2 reaction is temperature-dependent.

    • Insight: While many S-alkylations proceed at room temperature, gentle heating can significantly increase the reaction rate without promoting significant side reactions.

    • Troubleshooting: Monitor the reaction by Thin-Layer Chromatography (TLC). If little to no product is observed after several hours at room temperature, gradually increase the temperature to 50-80°C and continue monitoring.

Question 2: My TLC shows good conversion, but my isolated yield after workup is very low. Where could my product have been lost?

Answer: Low isolated yield despite good reaction conversion often points to issues during the workup and purification steps.

  • Aqueous Workup Losses: 2-Methylthiophenoxyacetonitrile is an organic-soluble compound. During an aqueous workup (e.g., washing with water or brine), it should remain in the organic layer. However, improper extraction technique can lead to significant losses.

    • Troubleshooting:

      • Emulsion Formation: If an emulsion forms between the organic and aqueous layers, it can trap your product. To break an emulsion, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.

      • Insufficient Extraction: Always perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume. This is mathematically more efficient at recovering the product.

      • Check pH: Ensure the aqueous layer's pH is appropriate. If the workup involves an acidic wash, ensure it is followed by a wash with a weak base (like sodium bicarbonate solution) to neutralize any remaining acid before solvent evaporation.

  • Purification Issues:

    • Volatilization: The product may have a moderate vapor pressure. Avoid using excessive heat or very high vacuum during solvent removal (rotary evaporation).

    • Column Chromatography: If you are purifying by column chromatography, the product might be streaking or irreversibly adsorbing to the silica gel.

      • Tip: Use a less polar solvent system if the product is sticking to the baseline. Pre-treating the silica gel with a small amount of a tertiary amine (like triethylamine) in the eluent can help prevent streaking of slightly basic or sensitive compounds.

Category: Product Purity & Side Reactions

Question 3: I see an unexpected, less polar spot on my TLC plate. What is the most likely side product?

Answer: The most common and significant side product in reactions involving thiols is the corresponding disulfide: bis(2-methylphenyl) disulfide .

  • Causality: Thiolates are highly susceptible to oxidation.[6] The presence of atmospheric oxygen, especially under basic conditions, can readily oxidize two molecules of the 2-methylthiophenol starting material to form a disulfide dimer.[11] This byproduct is less polar than the starting thiol and will have a higher Rf value on a TLC plate.

    • Troubleshooting & Prevention:

      • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and using standard air-free techniques (e.g., Schlenk line or a balloon filled with inert gas).

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for oxidation. Monitor the reaction closely by TLC.

      • Degassed Solvents: For highly sensitive reactions, use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.

Question 4: My final product's NMR spectrum shows unexpected peaks. How can I identify common impurities?

Answer: Besides the disulfide, other impurities can arise. Here is a table summarizing potential byproducts and their likely spectroscopic signatures.

Impurity NameFormation MechanismExpected ¹H NMR Signature
bis(2-methylphenyl) disulfide Oxidation of the starting thiol.Aromatic protons will be present, as will the methyl singlet (~2.3 ppm). The characteristic singlet for the -S-CH₂-CN group (~3.7 ppm) will be absent.
Unreacted 2-Methylthiophenol Incomplete reaction.Will show a broad singlet for the -SH proton, in addition to the aromatic and methyl signals.
2-Methylthiophenoxyacetamide Hydrolysis of the nitrile group during a basic workup or on a wet chromatography column.[10][12]The sharp singlet for the -S-CH₂-CN protons will be replaced by a singlet around ~3.5 ppm. Broad signals corresponding to the -NH₂ protons will also appear.
Over-alkylation Product The product thiolate reacts with another molecule of haloacetonitrile.This is less common for aryl thiols but possible. It would lead to more complex spectra.

Question 5: How can I specifically prevent the hydrolysis of the nitrile group?

Answer: The nitrile group is generally stable, but can be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions, particularly with heating.[10][12][13]

  • Insight: Hydrolysis is most likely to occur during workup or purification.

    • Troubleshooting:

      • Mild Workup Conditions: Avoid using strong acids or bases during the aqueous workup. Use dilute solutions of sodium bicarbonate (weak base) or ammonium chloride (weak acid) for washes if necessary.

      • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is a necessary reactant for hydrolysis.[10]

      • Purification: If performing column chromatography, do not let the product sit on the silica gel column for an extended period, as silica gel is acidic and can hold water, promoting hydrolysis. Elute the product as efficiently as possible.

Process Optimization & Protocols

Recommended Synthesis Protocol

This protocol uses potassium carbonate, a safe and effective base, with acetone as the solvent.

Materials:

  • 2-Methylthiophenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Inert Atmosphere (Recommended): Flush the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add chloroacetonitrile (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product spot should appear at a higher Rf than the starting thiol. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Visual Guides & Data

Reaction Pathway and Competing Side Reactions

The following diagram illustrates the desired Sɴ2 pathway for the synthesis of 2-Methylthiophenoxyacetonitrile and the most common side reaction, the oxidative formation of bis(2-methylphenyl) disulfide.

G cluster_main Desired Sɴ2 Pathway cluster_side Oxidative Side Reaction Thiol 2-Methylthiophenol Base Base (e.g., K₂CO₃) Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Halo ClCH₂CN Product 2-Methylthiophenoxyacetonitrile (Desired Product) Oxygen [O] (Atmospheric O₂) Disulfide bis(2-methylphenyl) disulfide (Side Product) Thiolate->Product S-Alkylation (Sɴ2) Thiolate->Disulfide Oxidation

Caption: Main reaction pathway vs. the oxidative side reaction.

Table: Choice of Base and Solvent
BaseSolventTemperatureAdvantagesDisadvantages
K₂CO₃ Acetone, MeCNRT to RefluxSafe, inexpensive, easy to handle.[8]May require heating for complete reaction.
NaH THF, DMF (anhydrous)0°C to RTVery effective, fast reaction times.[7]Pyrophoric, requires strict inert atmosphere and anhydrous conditions.
NaOH/KOH Ethanol, WaterRT to RefluxInexpensive.Protic solvent can slow Sɴ2 rate; risk of nitrile hydrolysis.[10]
Et₃N Water, MeCNRTMild organic base.Often too weak for complete deprotonation of thiols.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Molecules. Retrieved from [Link]

  • Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. Retrieved from [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kim, Y., et al. (2012). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry B. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. (2022). ChemRxiv. Retrieved from [Link]

  • Sharma, R. (2014). Chloroacetonitrile. ResearchGate. Retrieved from [Link]

  • Chloroacetonitrile. (1941). Organic Syntheses. Retrieved from [Link]

  • Thiols and Sulfides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024). Rapid Novor. Retrieved from [Link]

  • Thiol - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrolysis Reactions. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Reductive Ligation Mediated One-Step Disulfide Formation of S-Nitrosothiols. (2011). PMC - NIH. Retrieved from [Link]

  • Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether? (n.d.). Pearson+. Retrieved from [Link]

  • Preparation method of 2-thiopheneacetonitrile. (2014). Google Patents.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). The Organic Chemistry Tutor via YouTube. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2014). AmeliCA. Retrieved from [Link]

  • Synthesis process of 2-thiopheneacetic acid. (2014). Google Patents.
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021). Digital CSIC. Retrieved from [Link]

  • Kinetics of the acid and base hydrolysis of αβR-and αβS-isothiocyanatotetraethylenepentaminecobalt(III) cations. (1972). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of (2-Methylthiophen-3-yl)oxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers optimizing the synthesis of (2-Methylthiophen-3-yl)oxyacetonitrile (often referred to in patent literature as 2-Methylthiophenoxyacetonitrile).

This guide assumes the target structure is the


-alkylated derivative of 2-methyl-3-hydroxythiophene .

Status: Operational Subject: Reaction Optimization & Troubleshooting Target Molecule: (2-Methylthiophen-3-yl)oxyacetonitrile Reaction Type: Heterocyclic Williamson Ether Synthesis (


-Alkylation)

Core Reaction Logic & Mechanism

The synthesis involves the nucleophilic substitution (


) of Chloroacetonitrile  by the deprotonated form of 2-methyl-3-hydroxythiophene .
The Challenge: Tautomeric Control

Unlike simple phenols, 3-hydroxythiophenes exist in a delicate equilibrium between the enol form (hydroxythiophene) and the keto form (thiophen-3(2H)-one).

  • The Goal: Lock the nucleophile in the O-position to achieve ether formation.

  • The Risk: The "soft" carbon centers (C2 or C4) can attack the electrophile, leading to unwanted C-alkylation or polymerization.

  • The Solution: The 2-methyl substituent blocks the most reactive

    
    -carbon, significantly improving stability and selectivity for 
    
    
    
    -alkylation. However, strict control of base and solvent is required to prevent polymerization of the chloroacetonitrile itself.
Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the reaction mechanism where yield is determined.

ReactionPathway cluster_conditions Optimization Factors Start 2-Methyl-3-hydroxythiophene (Equilibrium Mixture) Base Base Deprotonation (K2CO3 or NaH) Start->Base Enolate Ambident Enolate Anion (Nucleophile) Base->Enolate PathO Path A: O-Attack (Hard) Kinetic Control Enolate->PathO Polar Aprotic Solvent (Promotes O-alkylation) PathC Path B: C-Attack (Soft) Thermodynamic Control Enolate->PathC Protophobic conditions (Promotes C-alkylation) Product TARGET: (2-Methylthiophen-3-yl)oxyacetonitrile PathO->Product + ClCH2CN Byproduct IMPURITY: C-Alkylated Thiophenones PathC->Byproduct + ClCH2CN Solvent Solvent: DMF/Acetone Temp Temp: 50-60°C

Caption: Mechanistic pathway showing the competition between O-alkylation (Target) and C-alkylation (Impurity).

Optimized Experimental Protocol

This protocol is derived from standard methodologies for heteroaromatic ether synthesis [1] and specific patent literature for thiophene derivatives [2].

Reagents
  • Substrate: 2-Methyl-3-hydroxythiophene (1.0 eq)

  • Electrophile: Chloroacetonitrile (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating reaction via Finkelstein exchange.

  • Solvent: Acetone (for milder conditions) or DMF (for faster rates). Recommendation: Start with Acetone to minimize side reactions.

Step-by-Step Procedure
  • Preparation: Purge the reaction vessel with Nitrogen (

    
    ). Hydroxythiophenes are sensitive to oxidative dimerization.
    
  • Dissolution: Dissolve 2-methyl-3-hydroxythiophene in anhydrous Acetone (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     and KI. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.
    
    • Observation: The suspension may turn slightly yellow/orange.

  • Alkylation: Add Chloroacetonitrile dropwise over 10 minutes.

    • Why: Rapid addition can cause localized high concentrations, leading to self-condensation of the nitrile.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (lower

      
      ) should disappear.
      
  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: If the crude oil is dark, purify via silica gel column chromatography or recrystallization (if solid, m.p. is approx 56–58°C [2]).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Tar" Formation

Q: My reaction mixture turned black and viscous, and the yield is <30%. What happened? A: This is likely due to the polymerization of Chloroacetonitrile or oxidative degradation of the thiophene.

  • Cause 1 (Base): Strong bases (like NaOH or NaH) or excessive heat can cause Chloroacetonitrile to self-condense (Thorpe-Ziegler reaction).

  • Cause 2 (Oxidation): 3-Hydroxythiophenes are electron-rich and oxidize rapidly in air to form dark disulfide dimers.

  • Fix:

    • Switch to a milder base:

      
       or 
      
      
      
      .
    • Ensure strict inert atmosphere (

      
       balloon).
      
    • Lower the temperature.[1] Do not exceed 60°C.

Issue 2: Incomplete Conversion

Q: After 24 hours, I still see significant starting material on TLC. A: The nucleophilicity of the hydroxythiophene is lower than that of a standard phenol.

  • Fix 1 (Finkelstein Condition): Did you add Potassium Iodide (KI)? The in situ conversion of Chloroacetonitrile to Iodoacetonitrile (which is 50-100x more reactive) is often necessary for this specific substrate.

  • Fix 2 (Solvent): Switch from Acetone to DMF or Acetonitrile . The higher dielectric constant of DMF dissociates the ion pair, making the enolate more reactive. Warning: This may increase impurities; monitor closely.

Issue 3: C-Alkylation Impurities

Q: I see a byproduct with a similar mass but different NMR shifts. A: You likely have C-alkylation at the 4-position.

  • Mechanism: The thiophene ring is an ambident nucleophile.

  • Fix: Ensure you are using a "hard" solvent environment (polar aprotic like DMF/Acetone) which favors attack by the "hard" oxygen atom. Avoid non-polar solvents (Toluene) or protic solvents (Ethanol), which can favor C-alkylation or hydrogen bonding that deactivates the oxygen.

Data Summary: Solvent & Base Effects

ParameterCondition A (Recommended)Condition B (Aggressive)Condition C (Avoid)
Solvent AcetoneDMF (N,N-Dimethylformamide)Ethanol / Methanol
Base

(2.0 eq)

(1.1 eq)
NaOH / KOH
Catalyst KI (0.1 eq)TBAI (Phase Transfer)None
Temp Reflux (

)


Outcome High Selectivity (

-alkyl), Moderate Rate
Fast Rate, Higher Risk of PolymerizationLow Yield, Solvolysis of Nitrile

References

  • General Heterocycle Synthesis

    • Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.[2] (Foundational text on thiophene reactivity).

    • Note on Mechanism: The principles of Williamson ether synthesis on heterocyclic enols are detailed in: March's Advanced Organic Chemistry, 8th Ed., Wiley, Section 10-15.
  • Wiedemann, F., et al. (1985). Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. US Patent 4,503,067. (Assignee: Boehringer Mannheim GmbH).
  • Related Thiophene Chemistry

    • Campaigne, E. (1944). "2-Chloromethylthiophene".[3] Organic Syntheses, Coll. Vol. 3, p.811. (Provides context on handling unstable thiophene derivatives).

    • URL: [Link] (Analogous reactivity reference).

Sources

preventing byproduct formation in phenoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenoxyacetonitrile Synthesis Optimization Topic: Preventing Byproduct Formation in Phenoxyacetonitrile Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists

Core Directive & Executive Summary

Welcome to the Technical Support Hub. You are likely accessing this guide because you are observing low yields, unexpected spots on your TLC/HPLC, or difficult downstream purifications during the synthesis of phenoxyacetonitrile (CAS: 3598-14-9).

The synthesis of phenoxyacetonitrile via the Williamson etherification of phenol and chloroacetonitrile is deceptively simple. While the primary pathway is an SN2 nucleophilic substitution, the "hidden" chemistry of the nitrile group and the ambident nature of the phenoxide ion often lead to a specific profile of impurities (CQAs - Critical Quality Attributes) that must be managed.

This guide moves beyond generic textbook advice, focusing on the causality of byproduct formation and providing self-validating protocols to ensure batch-to-batch consistency.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My product contains a solid impurity that is difficult to remove, and the IR spectrum shows a broad peak around 3300-3400 cm⁻¹."

Diagnosis: Nitrile Hydrolysis (Amide Formation) This is the most common failure mode. The nitrile group (


) is susceptible to base-catalyzed hydrolysis, converting the desired phenoxyacetonitrile into 2-phenoxyacetamide .
  • Mechanism: In the presence of trace water and a base (like

    
     or 
    
    
    
    ), the hydroxide ion attacks the nitrile carbon. This is often accelerated if the reaction temperature exceeds 60°C or if hygroscopic solvents are used without drying.
  • Causality:

    • Wet Solvent: Acetone or DMF containing >0.5% water.

    • Wet Base: Potassium carbonate is hygroscopic; using "shelf" reagent without drying.

    • Over-heating: Refluxing in aqueous-miscible solvents promotes hydrolysis.

Corrective Action:

  • Switch Base: Use anhydrous

    
     (dried at 120°C for 4 hours) instead of 
    
    
    
    . Carbonate is mild enough to deprotonate phenol (
    
    
    ) but less nucleophilic toward the nitrile than hydroxide.
  • Solvent Control: Use anhydrous Acetone or Acetonitrile. If using DMF, ensure it is fresh and amine-free.

  • Temperature Limit: Cap reaction temperature at 50-60°C.

Issue 2: "The reaction mixture turned dark brown/black, and the yield is lower than expected."

Diagnosis: Oxidative Degradation (Quinone Formation) Phenols are electron-rich and prone to oxidation.

  • Mechanism: Under basic conditions and in the presence of oxygen, phenoxide ions can oxidize to form quinones and polymerized tars. This competes with the alkylation reaction.

  • Causality:

    • Open System: Running the reaction open to air.

    • Trace Metals: Metal impurities in the base or solvent catalyzing oxidation.

Corrective Action:

  • Inert Atmosphere: Sparge the solvent with Nitrogen (

    
    ) or Argon for 15 minutes prior to adding the phenol and maintain an inert blanket throughout.
    
  • Antioxidant (Optional): For highly sensitive substituted phenols, adding a trace amount (0.1 mol%) of sodium dithionite can prevent color formation, though this is rarely needed for simple phenol.

Issue 3: "I see a secondary spot with a similar Rf to the product, and the reaction stalls."

Diagnosis: Self-Condensation of Chloroacetonitrile (Thorpe-Ziegler type) Chloroacetonitrile possesses acidic


-protons (

).
  • Mechanism: A strong base can deprotonate the chloroacetonitrile, creating a carbanion that attacks another molecule of chloroacetonitrile. This leads to dimers (aminonitriles) that complicate purification.

  • Causality:

    • Base Strength: Using strong bases like

      
       or 
      
      
      
      .
    • Reagent Addition Order: Adding the alkylating agent before the phenol is fully deprotonated, or adding it all at once to a strong base.

Corrective Action:

  • Stoichiometry: Ensure Phenol is present in slight excess (1.05 eq) or used as the limiting reagent relative to the base, but ensure the base is not vastly excessive relative to the phenol.

  • Slow Addition: If using stronger bases, add chloroacetonitrile dropwise. (Note: With

    
    , this is less critical).
    

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to maximize the green path while blocking the red paths via the controls discussed above.

ReactionPathways Phenol Phenol (Starting Material) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product Phenoxyacetonitrile (Target Product) Phenoxide->Product O-Alkylation (Major) SN2 Mechanism Quinone Quinones/Tars (Oxidation Impurity) Phenoxide->Quinone Oxidation (O2) C_Alk C-Alkylated Phenol (Minor Impurity) Phenoxide->C_Alk C-Alkylation (Solvent Dependent) Chloroacetonitrile Chloroacetonitrile (Electrophile) Chloroacetonitrile->Product Dimer Nitrile Dimers (Self-Condensation) Chloroacetonitrile->Dimer Base-Cat. Self-Condensation Amide 2-Phenoxyacetamide (Hydrolysis Impurity) Product->Amide Hydrolysis (Wet conditions + Heat)

Caption: Reaction network showing the primary SN2 pathway (Green) versus competitive hydrolysis, oxidation, and condensation pathways (Red).

Optimized Standard Operating Procedure (SOP)

This protocol utilizes the "Finkelstein Modification" (in-situ generation of Iodoacetonitrile) to accelerate the reaction, allowing for milder temperatures and reduced hydrolysis risk.

Reagents:

  • Phenol (1.0 equiv)[1]

  • Chloroacetonitrile (1.1 equiv) - Caution: Potent lachrymator and toxic.

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1][2]
    
  • Potassium Iodide (

    
    ), catalytic (0.1 equiv)
    
  • Solvent: Acetone (Anhydrous) or Acetonitrile.[1]

Protocol:

  • Preparation: Dry

    
     in an oven at 120°C. Purge the reaction vessel with Nitrogen.
    
  • Deprotonation: Charge the flask with Phenol,

    
    , and Acetone. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Why? This pre-forms the phenoxide and ensures the base is active before introducing the electrophile.

  • Catalyst Addition: Add catalytic

    
     (10 mol%).
    
    • Mechanism:[3][4][5][6][7]

      
       reacts with Chloroacetonitrile to form Iodoacetonitrile in situ. The Iodide is a better leaving group, accelerating the reaction rate significantly [1].
      
  • Alkylation: Add Chloroacetonitrile dropwise over 10 minutes.

  • Reaction: Heat to a gentle reflux (approx. 56°C for acetone) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of Phenol.

  • Workup (Crucial for Purity):

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) while warm.
    • Evaporate the solvent under reduced pressure.[8]

    • Wash: Dissolve the residue in Diethyl Ether or Ethyl Acetate. Wash with 1M NaOH (2x) to remove unreacted Phenol.

      • Self-Validation: The basic wash ensures no starting material remains, which is difficult to separate by distillation later.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Data Summary Table: Solvent & Base Effects

SolventBaseTempRateHydrolysis RiskNotes
Acetone

Reflux (56°C)ModerateLowRecommended. Easy workup.
DMF

60-80°CFastHighHard to remove solvent; promotes hydrolysis if wet.
Water/DCM

+ PTC
RTFastModerateRequires Phase Transfer Catalyst (e.g., TBAB). Good for scale-up [2].
Ethanol

RefluxFastVery HighAvoid. High risk of solvolysis/side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to speed up the reaction?

  • Answer: While

    
     ensures complete deprotonation, it is often "overkill" for phenols (
    
    
    
    10). It increases the risk of side reactions like Thorpe-Ziegler condensation of the nitrile. Anhydrous
    
    
    is safer and sufficiently basic.

Q2: Why do I need to add Potassium Iodide (KI)?

  • Answer: Chloroacetonitrile is a moderately reactive electrophile. Adding

    
     converts it to Iodoacetonitrile in situ (Finkelstein reaction). The 
    
    
    
    bond is weaker than
    
    
    , making the substitution by phenoxide much faster. This allows you to run the reaction at lower temperatures, preserving the nitrile group [1].

Q3: How do I remove the "almond-like" smell from the product?

  • Answer: A strong almond/sweet smell often indicates residual Benzaldehyde (from oxidation) or unreacted Chloroacetonitrile. Ensure you perform the basic wash (NaOH) during workup. If the smell persists, the product may need recrystallization (if solid) from ethanol/water or vacuum distillation.

Q4: Is C-alkylation a concern?

  • Answer: Generally, no. Phenoxide is a "hard" nucleophile and prefers the "hard" electrophilic carbon attached to the halogen. However, if you use protic solvents (like alcohols) which hydrogen-bond to the oxygen, you reduce its nucleophilicity, potentially allowing minor C-alkylation (ortho-position). Using aprotic solvents like Acetone or Acetonitrile favors the desired O-alkylation [3].

References

  • Rea, M. D. (2023). Catalytic Acceleration of Williamson Ether Synthesis via Halide Exchange. Journal of Applied Synthetic Chemistry. 1

  • Starks, C. M. (1971). Phase-transfer catalysis.[6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. 9[3][6]

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives. 1

  • Sigma-Aldrich. (2025). Phenoxyacetonitrile Product Information and Synthesis Applications. [3][6]

Sources

stability and storage of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9). As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, synthetic chemists, and drug development professionals in managing the stability, storage, and troubleshooting of this bifunctional building block.

Because this compound contains both a thioether and a nitrile group, it possesses unique reactivity profiles that require strict environmental controls to prevent premature degradation.

Compound Profile & Quantitative Data

Understanding the baseline physicochemical properties of 2-Methylthiophenoxyacetonitrile is the first step in recognizing degradation. The compound is a low-melting solid that requires careful thermal and atmospheric management[1].

Table 1: Physicochemical Properties

Property Value Analytical Marker
CAS Number 72955-90-9 N/A
Molecular Formula C9H9NOS N/A
Molecular Weight 179.24 g/mol [M+H]+ = 180.2 m/z
Melting Point 56°C – 58°C[1] Visual phase change
Boiling Point 173°C – 176°C (at 12 mm Hg)[1] N/A

| Key Vulnerabilities | Thioether oxidation, Nitrile hydrolysis | M+16 (Oxidation), M+18 (Hydrolysis) |

Table 2: Stability & Storage Matrix

Storage Condition Atmosphere Projected Shelf-Life Primary Degradant Risk
Room Temp (20-25°C) Ambient Air < 1 Month Sulfoxide formation
Refrigerated (2-8°C) Ambient Air 3 - 6 Months Condensation-induced hydrolysis

| Freezer (-20°C) | Argon/Nitrogen | > 24 Months | Negligible (Optimal) |

Mechanistic Pathways of Degradation

To maintain experimental integrity, you must understand the causality behind the compound's degradation.

  • Thioether Oxidation: The methylthio (-SCH3) moiety is highly susceptible to auto-oxidation by molecular oxygen (O2), a process often catalyzed by ambient light or trace transition metals. This converts the thioether into a sulfoxide, and eventually a sulfone[2].

  • Nitrile Hydrolysis: The nitrile (-CN) group is vulnerable to hydration. In the presence of ambient moisture and slight pH shifts, it hydrolyzes into a primary amide, and under prolonged exposure, a carboxylic acid[3].

Degradation A 2-Methylthiophenoxyacetonitrile (Intact) B Oxidation (O2, Light) A->B D Hydrolysis (H2O, H+/OH-) A->D C Sulfoxide / Sulfone (+16 Da / +32 Da) B->C E Amide / Carboxylic Acid (+18 Da / +19 Da) D->E

Fig 1: Primary degradation pathways via thioether oxidation and nitrile hydrolysis.

Standard Operating Procedures (SOP): Storage & Handling

Every protocol in your laboratory must function as a self-validating system. Do not simply store the chemical; engineer a storage micro-environment that continuously proves its own integrity.

Protocol: Inert-Atmosphere Aliquoting and Storage

  • Step 1: Initial QC Validation. Upon receipt, dissolve a 1 mg sample in LC-MS grade acetonitrile. Run a baseline LC-MS to confirm the absence of the M+16 (sulfoxide) peak[4]. Causality: Establishing a baseline ensures you do not introduce pre-degraded material into your synthetic pipeline.

  • Step 2: Aliquoting. Working inside a glovebox or under a steady stream of Argon, divide the bulk material into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed oxidation of the thioether.

  • Step 3: Argon Purging. If a glovebox is unavailable, use a Schlenk line to purge the headspace of each vial with Argon for 30 seconds before capping with a PTFE-lined septum. Causality: Argon is heavier than air and displaces molecular oxygen, arresting the thioether-to-sulfoxide degradation pathway.

  • Step 4: Self-Validating Storage. Place the sealed vials inside a secondary vacuum-sealed bag or desiccator jar containing Drierite (indicating desiccant) and a cobalt(II) chloride moisture indicator card. Store the entire assembly at -20°C. System Validation: If the indicator card transitions from blue to pink, the atmospheric seal has been compromised. The system visually alerts you to re-purge the vials before hydrolysis can occur.

  • Step 5: Thermal Equilibration (Critical). Before opening a vial for use, allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, initiating nitrile hydrolysis.

Workflow Start 1. Receipt & QC (LC-MS / HPLC) Aliquot 2. Aliquot into Amber Vials (Minimize Headspace) Start->Aliquot Argon 3. Purge with Argon/N2 (Displace O2) Aliquot->Argon Store 4. Store at -20°C (Desiccated) Argon->Store Use 5. Warm to RT before opening (Prevent Condensation) Store->Use

Fig 2: Self-validating lifecycle and storage workflow to maintain chemical integrity.

Troubleshooting Guides & FAQs

Q: My LC-MS analysis of the starting material shows a dominant M+16 peak (m/z 196.2). What is the cause, and can I rescue the batch? A: The +16 Da mass shift is the hallmark of thioether oxidation to a sulfoxide[4]. This occurs when the compound is exposed to atmospheric oxygen or left in solution for extended periods. Rescue Protocol: While you can theoretically reduce the sulfoxide back to a thioether using triphenylphosphine (PPh3) and iodine, it is highly inefficient for a starting material. The most rigorous approach is to purify the batch via silica gel flash chromatography (Hexanes/Ethyl Acetate). The sulfoxide is significantly more polar and will elute much later than the intact 2-Methylthiophenoxyacetonitrile.

Q: During an aqueous workup, I observed an M+18 peak (m/z 198.2) in the organic layer. What happened? A: This indicates nitrile hydrolysis to the corresponding primary amide. Nitriles are susceptible to hydration, particularly if your workup involved strong aqueous bases (e.g., NaOH) or acids[3]. Prevention: Switch to milder, pH-neutral quenching agents (like saturated aqueous NH4Cl) and minimize the time the compound spends in the aqueous phase.

Q: I am attempting an alpha-alkylation next to the nitrile group, but I am getting complex mixtures and dimerization. Why? A: The methylene protons (-CH2-) situated between the electron-withdrawing phenoxy oxygen and the nitrile group are mildly acidic. If you use an excessively strong base (like n-BuLi) or allow the reaction to run too warm, you risk not only deprotonation but also nucleophilic attack of the resulting carbanion onto the nitrile group of another molecule (a Thorpe-Ziegler type dimerization). Optimization: Use a non-nucleophilic base like LDA at strictly controlled cryogenic temperatures (-78°C) and quench rapidly.

Q: The compound arrived as an oil, but the literature says it should be a solid. Is it degraded? A: Not necessarily. The melting point of 2-Methylthiophenoxyacetonitrile is relatively low (56°C - 58°C)[1]. During transit in warmer months, it can easily melt into a viscous oil and may supercool, failing to recrystallize immediately at room temperature. Validation: Seed the oil with a glass stirring rod or place it in a -20°C freezer overnight to induce crystallization. Always verify purity via LC-MS or NMR before proceeding.

References

  • US4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions - Google Patents. 1

  • Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV) - Journal of the American Chemical Society. 2

  • Isolation and Characterization of a Nitrile-Hydrolysing Bacterium Isoptericola variabilis RGT01 - PMC. 3

  • Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC. 4

Sources

Technical Support Center: Dealing with Impurities in 2-Methylthiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a highly reactive, electron-rich aromatic thiol, 2-methylthiophenol (also known as o-toluenethiol) is a critical building block in the synthesis of thioethers, kinase inhibitors, and agricultural chemicals. However, its innate reactivity makes it notoriously susceptible to degradation and cross-contamination.

This guide provides a mechanistic troubleshooting framework to detect, remove, and prevent impurities, ensuring your starting material does not compromise downstream yields.

Mechanistic Causality of Impurity Formation

The most pervasive impurity in 2-methylthiophenol is its oxidized dimer: di-(2-methylphenyl) disulfide [1].

The Causality of Oxidation: Thiol oxidation is not driven by the neutral thiol (R-SH) but by the highly nucleophilic thiolate anion (R-S⁻)[2]. Under ambient light or slightly basic conditions, the thiolate undergoes a single-electron transfer (SET) with molecular oxygen, forming a thiyl radical that rapidly dimerizes[3].

Additionally, commercial batches may contain positional isomers (e.g., 3-methylthiophenol) or unreacted precursors from diazonium salt reductions, which require distinct purification strategies[4].

Quantitative Impurity Profiling

Before initiating purification, validate the integrity of your batch. The table below summarizes the critical physicochemical and spectroscopic markers used to differentiate the active thiol from its common impurities.

CompoundMW ( g/mol )AppearanceBoiling Point¹H NMR Marker (CDCl₃)MS (m/z)
2-Methylthiophenol (Target)124.21Colorless liquid194–195 °C (atm)δ 3.29 (s, 1H, -SH), δ 2.33 (s, 3H, -CH₃)124 (M+)
Di-(2-methylphenyl) disulfide 246.40Yellow viscous oil>300 °C (atm)Absence of -SH peak at δ 3.29246 (M+)
3-Methylthiophenol (Isomer)124.21Colorless liquid195 °C (atm)δ 3.46 (s, 1H, -SH)124 (M+)

Data supported by characteristic NMR shifts and physical properties from authoritative chemical databases[5],[4].

Diagnostic & Purification Workflow

Use the following decision tree to evaluate and treat degraded 2-methylthiophenol.

G Start Impure 2-Methylthiophenol VisCheck Visual & Odor Inspection (Yellow tint?) Start->VisCheck Disulfide Suspect Disulfide (Di-(2-methylphenyl) disulfide) VisCheck->Disulfide Yellow / Viscous Isomers Suspect Positional Isomers VisCheck->Isomers Colorless but impure Assay Quantify via HPLC / NMR Disulfide->Assay Isomers->Assay Reduction Reduction Protocol (NaBH4 or TCEP) Assay->Reduction Disulfide > 1% Distillation Fractional Vacuum Distillation Assay->Distillation Isomers/Volatiles present Reduction->Distillation Polish purification Pure Pure 2-Methylthiophenol Distillation->Pure

Diagnostic workflow for identifying and removing impurities from 2-methylthiophenol.

Troubleshooting FAQs

Q1: My 2-methylthiophenol has turned from colorless to a distinct yellow oil. Can I still use it? A1: No. The yellow coloration is a definitive indicator of oxidation to di-(2-methylphenyl) disulfide[1]. If your downstream reaction requires a nucleophilic thiol (e.g., thioether synthesis), the disulfide will be completely unreactive, drastically lowering your yield. You must reduce the disulfide back to the thiol (see Protocol A).

Q2: How does pH affect the stability of my purified 2-methylthiophenol during storage? A2: Thiol stability is highly pH-dependent. Alkaline conditions deprotonate the thiol to the thiolate anion, which is exponentially more susceptible to aerobic and photo-oxidation[6]. Always ensure your storage containers are free of basic residues. If washing the organic layer during workup, use a weak base (like 5% NaHCO₃) and minimize contact time to prevent premature oxidation[1].

Q3: I detect a strong, unpleasant odor even after my reaction is complete. How do I remove unreacted 2-methylthiophenol? A3: 2-Methylthiophenol is highly volatile and odorous. To remove it from a non-acidic product, wash the organic layer with a mild aqueous base (e.g., 5% NaOH). This deprotonates the residual thiol, partitioning it into the aqueous phase[1]. Follow this with extended high-vacuum drying of your product.

Self-Validating Experimental Protocols

Protocol A: Reduction of Disulfide Impurities (NaBH₄ Method)

Purpose: To salvage oxidized batches by cleaving the disulfide bond back to the active thiol[4]. Mechanism: Hydride transfer reduces the S-S bond, generating two equivalents of the thiolate, which are subsequently protonated during the acidic quench.

  • Dissolution: Dissolve 10 g of the impure, yellow 2-methylthiophenol batch in 50 mL of anhydrous, degassed ethanol under an argon atmosphere.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) in small portions.

    • Self-Validation Check 1: Observe mild effervescence (H₂ gas evolution). The yellow color should progressively fade to colorless, indicating the consumption of the disulfide.

  • Reaction Monitoring: Stir at 40 °C for 2 hours[4].

    • Self-Validation Check 2: Perform TLC (Hexane:EtOAc 9:1). The less polar disulfide spot (higher Rf) should disappear, leaving only the more polar thiol spot.

  • Quenching & Acidification: Cool to 0 °C and carefully quench with 3N HCl until the pH reaches 2-3[4].

    • Self-Validation Check 3: Verify pH with indicator paper. Acidification is critical; failing to reach pH < 3 will leave the product as a water-soluble thiolate, destroying your extraction yield.

  • Extraction: Extract with ethyl acetate (3 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude, colorless thiol.

Protocol B: Fractional Vacuum Distillation

Purpose: To remove positional isomers (e.g., 3-methylthiophenol) and non-volatile impurities (like residual disulfide).

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system is purged with Argon.

  • Distillation: Apply a high vacuum (approx. 10 mmHg). Slowly heat the crude thiol.

  • Collection: Discard the initial fore-run (containing residual solvents/water). Collect the main fraction boiling at approximately 70–75 °C (at 10 mmHg).

    • Self-Validation Check 1: The head temperature must remain strictly constant during collection. A fluctuating temperature indicates co-eluting impurities.

  • Storage: Transfer the purified, colorless liquid to an amber glass vial. Flush the headspace heavily with Argon, seal tightly, and store at 4 °C[6].

    • Self-Validation Check 2: Run a quick ¹H NMR (CDCl₃). Confirm the presence of the sharp singlet at δ 3.29 ppm (-SH) and the absence of extraneous aromatic signals[4].

References

  • A General and Efficient Approach to Aryl Thiols: CuI-catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction Source: AWS URL:[Link]

  • 2-Thiocresol | C7H8S | CID 8712 Source: PubChem - NIH URL:[Link]

  • Photooxidative Coupling of Thiophenol Derivatives to Disulfides Source: ResearchGate URL:[Link]

  • ChemInform Abstract: Aerobic Oxidation of Thiols to Disulfides by Heterogeneous Gold Catalysts Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Base Selection & Process Optimization

Document ID: TS-ORG-S042 | Version: 2.1 | Status: Active[1]

Executive Summary & Reaction Overview

Objective: Synthesis of 2-Methylthiophenoxyacetonitrile (also known as (2-methylphenylthio)acetonitrile) via S-alkylation.[1] Core Challenge: While Potassium Carbonate (


) is the industry standard, it often suffers from slow kinetics in aprotic solvents and poor solubility. This guide details high-performance alternatives: Cesium Carbonate (

)
for kinetic acceleration and Phase Transfer Catalysis (PTC) for scalability.[1]
The Reaction System

The synthesis relies on a classic


 nucleophilic substitution. The acidity of 2-methylbenzenethiol (pKa 

6.[1][2][3]6) allows for deprotonation by weak bases, but the nucleophilicity of the resulting thiolate is heavily influenced by the counter-cation and solvent shell.

Reaction Scheme:



Critical Mechanism & Base Logic[1]

The choice of base dictates the "nakedness" of the thiolate anion. A "naked" anion (separated from its counter-ion) reacts significantly faster than an ion-paired one.[1]

ReactionMechanism Start 2-Methylbenzenethiol (Reactant) Base Base Selection Start->Base Path_K K2CO3 (Standard) Solvent: Acetone/DMF Base->Path_K Standard Path_Cs Cs2CO3 (High Performance) 'Cesium Effect' Base->Path_Cs Kinetic Boost Path_PTC NaOH + TBAB (PTC) Biphasic System Base->Path_PTC Green/Scale Intermediate Thiolate Anion (Ar-S⁻) Nucleophile Path_K->Intermediate Slow Deprotonation Path_Cs->Intermediate Naked Anion (Fast) Path_PTC->Intermediate Interfacial Transfer Product 2-Methylthiophenoxyacetonitrile (Target) Intermediate->Product + ClCH2CN (SN2) SideProduct Disulfide Dimer (Impurity) Intermediate->SideProduct + O2 (Oxidation)

Figure 1: Mechanistic pathways showing the influence of base selection on thiolate formation and potential oxidative side reactions.[1]

Alternative Base Protocols

Option A: The "Cesium Effect" ( )

Best For: Small-scale optimization, difficult substrates, and rapid kinetics. Mechanism: The large ionic radius of Cesium (


) creates a weak lattice energy and weak ion-pairing with the thiolate.[1] This results in a highly soluble, "naked" thiolate in organic solvents (DMF/Acetonitrile), accelerating the 

reaction by 10-100x compared to Potassium.

Protocol:

  • Dissolution: Dissolve 2-methylbenzenethiol (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.2 eq).[1]
    
    • Note: Evolution of

      
       gas will be visible.[1]
      
  • Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Monitoring: Stir at RT. Reaction typically completes in < 1 hour (vs. 4-6 hours with

    
    ).[1]
    
  • Workup: Filter off inorganic salts. Evaporate solvent.[1][4]

Option B: Phase Transfer Catalysis (NaOH + TBAB)

Best For: Industrial scaling, green chemistry, and cost reduction. Mechanism: Uses a biphasic system (Toluene/Water).[1] The base (NaOH) stays in the water; the catalyst (Tetrabutylammonium bromide - TBAB) shuttles the thiolate into the organic phase where it reacts rapidly with the alkyl halide.

Protocol:

  • Organic Phase: Dissolve 2-methylbenzenethiol (1.0 eq) and Chloroacetonitrile (1.1 eq) in Toluene.

  • Aqueous Phase: Prepare a 30% w/v NaOH solution (2.0 eq).

  • Catalyst: Add TBAB (5 mol%).

  • Reaction: Vigorously stir the biphasic mixture at 0°C to RT.

    • Critical: High stirring speed is required to maximize interfacial surface area.[1]

  • Workup: Separate phases. Wash organic layer with water.[1][5] Dry over

    
    .[1][5]
    
Option C: Organic Bases ( / DIPEA)

Best For: Acid-sensitive substrates or homogenous conditions.[1] Mechanism: Forms a soluble ammonium thiolate salt.[1] Risk: The byproduct (


) can be difficult to remove completely without aqueous washes, and these bases are sometimes not strong enough to drive the reaction to 100% conversion if water is present.

Comparative Data Matrix

FeaturePotassium Carbonate (

)
Cesium Carbonate (

)
PTC (NaOH + TBAB)Triethylamine (

)
Reaction Rate ModerateVery Fast FastModerate
Solubility Poor (requires DMF/Acetone)Excellent (in organics)N/A (Biphasic)Homogeneous
Cost LowHighVery Low Moderate
Moisture Sensitivity HighModerateLow (Water is solvent)Low
Green Score Low (DMF solvent)ModerateHigh (Toluene/Water)Moderate
Primary Risk Incomplete reactionCostEmulsionsSalt removal

Troubleshooting Guide

Symptom: Low Yield / Incomplete Conversion[1]
  • Cause 1: Particle Size. If using Carbonates (

    
     or 
    
    
    
    ), the reaction is heterogeneous (surface-area dependent).[1]
    • Fix: Grind the base into a fine powder before use.

  • Cause 2: Stirring. In PTC methods, the reaction occurs at the interface.

    • Fix: Increase stirring RPM to >800 to create a fine emulsion.

  • Cause 3: Water in Solvent. For Carbonate methods, water forms a hydration shell around the nucleophile, killing reactivity.

    • Fix: Use anhydrous solvents or add 3Å Molecular Sieves.[1]

Symptom: Impurity - Disulfide Formation (Dimer)[1]
  • Observation: A non-polar spot appearing above the product on TLC; mass spec shows M+ = 246 (Dimer) instead of 163 (Product).

  • Cause: Oxidation of the thiolate anion by atmospheric oxygen.[1]

    • Fix 1:Degas all solvents with Nitrogen/Argon sparging for 15 mins before use.[1]

    • Fix 2: Add a reducing agent like Triphenylphosphine (

      
      )  (10 mol%) to the reaction to reduce disulfide back to thiol in situ.[1]
      
Symptom: Impurity - Amide/Acid Formation[1]
  • Observation: Loss of Nitrile peak in IR (

    
    2250 cm⁻¹).[1]
    
  • Cause: Hydrolysis of the nitrile group.[1] This happens if the reaction is too hot in the presence of strong aqueous base (NaOH).

    • Fix: Keep PTC reactions below 25°C. Switch to Carbonate bases if hydrolysis persists.[1]

Troubleshooting Start Problem Identified Decision What is the issue? Start->Decision Stalled Reaction Stalled (Starting Material remains) Decision->Stalled Impurity Unknown Impurity (New Spot on TLC) Decision->Impurity Sol_Stall1 Add 18-Crown-6 (If using K2CO3) Stalled->Sol_Stall1 Sol_Stall2 Switch to Cs2CO3 (Cesium Effect) Stalled->Sol_Stall2 Check_MS Check Mass Spec Impurity->Check_MS Disulfide Mass = 2X - 2H (Disulfide) Check_MS->Disulfide Hydrolysis Mass + 18 (Amide) Mass + 19 (Acid) Check_MS->Hydrolysis Fix_Oxi Degas Solvents Add PPh3 Disulfide->Fix_Oxi Fix_Hydro Lower Temp Switch to Anhydrous Base Hydrolysis->Fix_Hydro

Figure 2: Troubleshooting logic flow for common synthetic issues in thio-alkylation.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) for this reaction? A: Yes, but it is often overkill. 2-Methylbenzenethiol is acidic enough (pKa ~6.[1]6) that dangerous bases like NaH are unnecessary.[1] NaH also generates


 gas and requires strictly anhydrous conditions.[1] Use 

for similar speed with higher safety.[1]

Q: Why is my product turning yellow/brown upon storage? A: Thioethers and thiols are prone to oxidation to sulfoxides or disulfides over time.[1] Store the product under an inert atmosphere (Argon) in the dark at 4°C.

Q: Is the order of addition important? A: Yes. Always add the base to the thiol first and stir for 10-15 minutes to ensure deprotonation (thiolate formation) before adding the alkyl halide. This prevents local excesses of alkyl halide which could lead to side reactions.[1]

References

  • Finkelstein, M. (2009).[1] Process for the synthesis of piperazinyl ethoxy acetic acid derivatives. World Intellectual Property Organization.[1] Patent WO2009057133A2.[1] Link

  • Deshmukh, M. B., et al. (2010).[1] Comparative study of S-Alkylation of thiophenol under Liquid-Liquid biphasic versus Liquid-Liquid-Liquid triphasic phase transfer catalysis. Journal of Chemical and Pharmaceutical Research, 2(4), 1589-1591. Link

  • Dijkstra, G., et al. (1989).[1] The effect of cesium salts in organic synthesis. Journal of Organic Chemistry, 54(24), 5821-5823. (Canonical reference for the "Cesium Effect").[1][6]

  • ACS Green Chemistry Institute. (2026).[1] Phase Transfer Catalysis Reagent Guide. Link

Sources

Validation & Comparative

Unambiguous Structural Validation of 2-Methylthiophenoxyacetonitrile: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex synthetic intermediates, the demand for absolute structural certainty has never been higher. 2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9) is a highly versatile building block, notably utilized in the synthesis of carbazolyl-oxypropanolamine derivatives (a class of potent beta-blockers) 1[1].

However, this molecule presents a distinct analytical challenge: the conformational flexibility of its ortho-substituted methylthio (-SCH₃) and oxyacetonitrile (-O-CH₂-CN) groups. While routine spectroscopic methods can confirm its bulk identity, they fail to capture its definitive 3D geometry. This guide objectively compares Single-Crystal X-ray Crystallography against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), demonstrating why crystallographic validation remains the gold standard for structural elucidation.

The Analytical Challenge: Why Spectroscopy Falls Short

From an application standpoint, structural validation is not merely about confirming molecular weight; it is about defining spatial coordinates.

  • High-Resolution Mass Spectrometry (HRMS): MS is unparalleled for determining exact mass and elemental composition. It easily confirms the formula C₉H₉NOS (m/z ~179.04). However, MS relies on gas-phase fragmentation, offering zero insight into positional isomerism or 3D conformation 2[2].

  • Solution-State NMR Spectroscopy: 1D and 2D NMR (such as NOESY) are excellent for mapping atom connectivity. Yet, because molecules tumble and rotate rapidly in a solvent, NMR captures a time-averaged ensemble of all possible conformers 3[3]. It cannot definitively assign the solid-state dihedral angles of the ether and thioether linkages.

  • X-ray Crystallography: By trapping the molecule in a crystalline lattice, X-ray diffraction delivers the precise spatial coordinates of every non-hydrogen atom 4[4]. It provides unequivocal proof of stereochemistry, bond lengths, and intermolecular packing interactions.

Workflow Target 2-Methylthiophenoxyacetonitrile (Target Molecule) MS Mass Spectrometry (Formula ID) Target->MS Ionization NMR NMR Spectroscopy (Connectivity) Target->NMR Dissolution Xray X-ray Crystallography (3D Conformation) Target->Xray Crystallization

Decision tree for structural elucidation of 2-Methylthiophenoxyacetonitrile.

Comparative Data Presentation

To objectively evaluate these techniques, we must look at the specific data outputs they generate for small organic molecules.

Analytical ParameterSingle-Crystal X-ray DiffractionSolution-State NMR (1H/13C/2D)High-Resolution MS (ESI-TOF)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (ppm), J-CouplingExact Mass (m/z), Fragmentation
Conformational Data Absolute (Solid-State geometry)Time-Averaged (Dynamic ensemble)None (Gas-phase ions)
Intermolecular Forces Visible (Hydrogen bonding, π-π stacking)Inferred (Concentration-dependent shifts)Destroyed during ionization
Sample State Single Crystal (min. 0.1 mm)Dissolved in Deuterated SolventDilute Solution / Gas Phase
Self-Validation Metric R-factor (

,

), CheckCIF
Residual solvent signals, Line widthMass error (< 5 ppm)

Experimental Protocols & Causality

As scientists, we must understand why we perform each step. The following protocols detail the causal logic behind the structural validation of 2-Methylthiophenoxyacetonitrile, designed as self-validating systems.

Protocol A: Single-Crystal X-ray Crystallography (The Gold Standard)

This protocol is inherently self-validating. The mathematical agreement between the calculated electron density of our built model and the experimentally observed diffraction data is quantified by the R-factor. An


 value < 5% statistically proves the structural assignment is correct, eliminating observer bias 5[5].

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 10 mg of 2-Methylthiophenoxyacetonitrile in 1 mL of Dichloromethane (DCM) in an inner vial. Place this inside a sealed outer vial containing 5 mL of Hexane.

  • Causality: DCM acts as a strong solvent, while Hexane is an antisolvent. Vapor diffusion allows Hexane to slowly permeate the DCM solution, creating a gradual supersaturated state. This slow kinetic environment promotes ordered nucleation (single crystals) rather than amorphous precipitation.

Step 2: Cryogenic Data Collection

  • Action: Mount a 0.15 × 0.10 × 0.10 mm crystal on a glass fiber and transfer it to a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen stream.

  • Causality: Cryo-cooling to 100 K minimizes the thermal atomic vibrations (Debye-Waller factors) of the flexible -O-CH₂-CN group. This sharpens the diffraction spots at high angles, drastically improving the resolution of the resulting electron density map.

Step 3: Phase Solution and Anisotropic Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Causality: Atoms do not vibrate in perfect spheres. Modeling their movement as ellipsoids (anisotropic refinement) accounts for directional flexibility, significantly lowering the

    
     factor and yielding a highly accurate molecular model.
    

Refinement Cryst Crystal Growth Diff X-ray Diffraction Cryst->Diff Phase Phase Solution Diff->Phase Density Electron Density Phase->Density Model Model Building Density->Model Refine Least-Squares Refinement Model->Refine Refine->Density Iterative

Self-validating crystallographic refinement pipeline for molecular modeling.

Protocol B: Solution-State NMR (Complementary Validation)

While X-ray provides the absolute solid-state structure, NMR is utilized to prescreen the bulk purity of the synthesized batch 6[6].

  • Action: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃. Acquire 1H, 13C, and 2D NOESY spectra at 298 K.

  • Causality: 1D spectra confirm the presence of the -SCH₃ singlet (~2.4 ppm) and the -OCH₂- singlet (~4.8 ppm). We utilize 2D NOESY to detect through-space dipole-dipole interactions. A cross-peak between the -SCH₃ protons and the adjacent aromatic proton confirms the ortho-relationship. However, because the molecule tumbles freely, the NOE signals represent an average of all rotamers, meaning the exact dihedral angle cannot be mathematically extracted.

Conclusion: The Superiority of Crystallographic Insights

For highly flexible synthetic intermediates like 2-Methylthiophenoxyacetonitrile, relying solely on mass spectrometry and NMR leaves critical geometric questions unanswered.

By applying X-ray crystallography, researchers gain access to a self-validating dataset that reveals the exact torsion angles of the thioether and oxyacetonitrile groups relative to the aromatic plane. This absolute structural certainty is not just an analytical luxury; it is a fundamental requirement for rational drug design, ensuring that the 3D topology of starting materials translates predictably into the stereochemistry of final active pharmaceutical ingredients.

References

  • Carbazolyl-(4)
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 ResolveMass URL:[Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Journal of the American Chemical Society URL:[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques MDPI URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery PMC - National Institutes of Health URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methylthiophenoxyacetonitrile via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Methylthiophenoxyacetonitrile, a key building block in various synthetic pathways. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating system for purity determination.

Introduction: The Significance of 2-Methylthiophenoxyacetonitrile and Its Purity

2-Methylthiophenoxyacetonitrile is an aromatic nitrile containing a thiophene moiety, a structure of interest in medicinal chemistry for its diverse biological activities. Its synthesis, like any chemical transformation, is prone to the formation of impurities, including unreacted starting materials, isomers, and byproducts. The presence of these impurities, even in trace amounts, can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the final drug substance. Therefore, a precise and reliable analytical method to assess the purity of 2-Methylthiophenoxyacetonitrile is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy[1][2].

The most probable synthetic route to 2-Methylthiophenoxyacetonitrile is the Williamson ether synthesis, a classic SN2 reaction between 2-methylthiophenol and chloroacetonitrile in the presence of a base[3][4][5].

Figure 1: Plausible Synthesis of 2-Methylthiophenoxyacetonitrile via Williamson Ether Synthesis

cluster_reactants Reactants cluster_product Product 2-methylthiophenol 2-Methylthiophenol product 2-Methylthiophenoxyacetonitrile 2-methylthiophenol->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) chloroacetonitrile Chloroacetonitrile chloroacetonitrile->product

Caption: Williamson ether synthesis of 2-Methylthiophenoxyacetonitrile.

Understanding this synthesis is crucial as it informs our strategy for impurity profiling. Potential impurities to consider during HPLC method development include:

  • Unreacted Starting Materials: 2-methylthiophenol and chloroacetonitrile.

  • Isomeric Impurities: If the 2-methylthiophenol starting material contains its isomer, 4-methylthiophenol, the corresponding 4-methylthiophenoxyacetonitrile could be formed.

  • Byproducts: Side reactions, such as the formation of elimination products from chloroacetonitrile under strongly basic conditions, although less likely with a primary halide[6].

HPLC Method Development: A Comparative Approach

The development of a robust HPLC method hinges on the careful selection of the stationary phase (column) and the mobile phase. Given the aromatic nature of 2-Methylthiophenoxyacetonitrile and its potential impurities, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point[7].

Column Selection: Beyond the C18

While the C18 column is the workhorse of reversed-phase chromatography, for aromatic compounds, alternative stationary phases can offer superior selectivity.

Column Type Primary Interaction Mechanism Advantages for 2-Methylthiophenoxyacetonitrile Analysis Disadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose column, widely available, and often provides adequate separation for moderately nonpolar compounds.May not provide sufficient resolution for positional isomers (e.g., 2- vs. 4-methylthiophenoxyacetonitrile) due to similar hydrophobicity.
Phenyl-Hexyl Hydrophobic and π-π interactionsThe phenyl groups on the stationary phase can interact with the aromatic rings of the analyte and impurities, providing enhanced selectivity for aromatic and unsaturated compounds. This is particularly advantageous for separating positional isomers[8].Can sometimes exhibit different selectivity with acetonitrile versus methanol as the organic modifier due to disruption of π-π interactions by acetonitrile.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsOffers a unique selectivity for halogenated compounds and those with polarizable electrons. Can be very effective in separating isomers and closely related aromatic compounds.May have different retention characteristics compared to C18 and Phenyl columns, requiring more method development.

Recommendation: For the initial method development, a Phenyl-Hexyl column is the preferred choice due to its potential for enhanced selectivity towards the aromatic analytes of interest. A standard C18 column should be considered as a primary alternative.

Mobile Phase Optimization: The Power of Acetonitrile and Water

The choice of mobile phase components is critical for achieving optimal separation. A gradient elution using a mixture of water and an organic solvent is typically employed for purity analysis to ensure the elution of all components within a reasonable time.

  • Organic Modifier: Acetonitrile is an excellent choice for the analysis of aromatic nitriles. It has a low UV cutoff (around 190 nm), which allows for detection at lower wavelengths where many aromatic compounds absorb strongly[9]. It also generally provides good peak shapes for a wide range of compounds.

  • Aqueous Phase: HPLC-grade water is the standard. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, is often beneficial. This helps to protonate any free silanol groups on the silica-based column packing, reducing peak tailing for basic impurities, and can also help to control the ionization state of the analytes, leading to more consistent retention times[10].

Starting Gradient: A good starting point for a gradient elution would be a linear gradient from a lower to a higher percentage of acetonitrile. For example, a gradient of 30% to 90% acetonitrile over 15-20 minutes.

Detection Wavelength: Maximizing Sensitivity

The presence of the thiophene and phenyl rings in 2-Methylthiophenoxyacetonitrile suggests strong UV absorbance. Thiophenol derivatives typically exhibit UV absorption maxima in the range of 240-280 nm[11][12][13]. To determine the optimal wavelength, a UV scan of a dilute solution of the synthesized 2-Methylthiophenoxyacetonitrile should be performed using a spectrophotometer or a photodiode array (PDA) detector within the HPLC system. Based on structurally similar compounds, a starting wavelength of 254 nm is a reasonable choice, as it is a common wavelength for the detection of aromatic compounds and is generally free from significant solvent interference.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the purity assessment of 2-Methylthiophenoxyacetonitrile by RP-HPLC.

Materials and Reagents
  • 2-Methylthiophenoxyacetonitrile (synthesized)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • Internal Standard (e.g., 2-Phenoxyacetonitrile, if required for quantification)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV or PDA detector.

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of the 2-Methylthiophenoxyacetonitrile reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 2-Methylthiophenoxyacetonitrile and dissolve in 100 mL of diluent.

  • Internal Standard Stock Solution (if used): Prepare a stock solution of a suitable internal standard (e.g., 2-Phenoxyacetonitrile) at a concentration of 100 µg/mL in the diluent.

Chromatographic Conditions
Parameter Condition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-17 min: 30% to 90% B; 17-20 min: 90% B; 20.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is a critical component of a self-validating system. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates (N): Should be > 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Purity Calculation

The purity of the synthesized 2-Methylthiophenoxyacetonitrile is typically determined by the area percent method, assuming that all impurities have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For more accurate quantification, especially if response factors differ significantly, an internal standard method or external standard calibration with reference standards for the impurities would be necessary.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesized_Sample Weigh Synthesized 2-Methylthiophenoxyacetonitrile Dissolve_Sample Dissolve in Diluent Synthesized_Sample->Dissolve_Sample Reference_Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Reference_Standard->Dissolve_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample System_Suitability System Suitability Test (Inject Standard 5x) Dissolve_Standard->System_Suitability Inject_Sample Inject Sample Solution Filter_Sample->Inject_Sample System_Suitability->Inject_Sample If Pass Integrate_Peaks Integrate All Peaks Inject_Sample->Integrate_Peaks Calculate_Purity Calculate % Purity (Area Percent Method) Integrate_Peaks->Calculate_Purity Report_Results Report Purity and Impurity Profile Calculate_Purity->Report_Results

Caption: Workflow for the HPLC purity assessment of 2-Methylthiophenoxyacetonitrile.

Comparative Data and Interpretation

The following table presents hypothetical comparative data for the separation of 2-Methylthiophenoxyacetonitrile and its potential impurities on a C18 versus a Phenyl-Hexyl column.

Analyte Retention Time (min) - C18 Column Retention Time (min) - Phenyl-Hexyl Column Resolution (Rs) from Main Peak - C18 Resolution (Rs) from Main Peak - Phenyl-Hexyl
Chloroacetonitrile2.52.3--
2-Methylthiophenol8.27.9--
2-Methylthiophenoxyacetonitrile 12.5 12.8 - -
4-Methylthiophenoxyacetonitrile12.813.51.22.5

Interpretation:

As the hypothetical data illustrates, while both columns can elute the main compound and starting materials, the Phenyl-Hexyl column provides significantly better resolution (Rs > 2.0) between the isomeric impurities , 2- and 4-methylthiophenoxyacetonitrile. This is a critical advantage for accurate purity assessment, as co-eluting isomers would lead to an overestimation of the main compound's purity. The enhanced resolution on the Phenyl-Hexyl column is attributed to the additional π-π interactions between the stationary phase and the aromatic analytes.

Logical Relationships in Chromatographic Separation

The following diagram illustrates the key relationships between chromatographic parameters and the resulting separation quality.

cluster_params Adjustable Parameters cluster_outcomes Separation Quality Metrics Column_Chemistry Column Chemistry (e.g., C18, Phenyl) Resolution Resolution (Rs) Column_Chemistry->Resolution Mobile_Phase Mobile Phase Composition Mobile_Phase->Resolution Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Peak_Shape Peak Shape (Tailing, Asymmetry) Mobile_Phase->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention_Time Analysis_Time Total Analysis Time Flow_Rate->Analysis_Time Temperature Column Temperature Temperature->Retention_Time Temperature->Peak_Shape

Caption: Interplay of HPLC parameters and their impact on separation quality.

Conclusion: A Strategy for Robust Purity Assessment

The purity assessment of synthesized 2-Methylthiophenoxyacetonitrile is a critical step in ensuring the quality and safety of downstream products in drug development. This guide has provided a comprehensive framework for developing a robust and reliable RP-HPLC method. The key takeaways are:

  • Informed Column Selection: A Phenyl-Hexyl column is recommended over a standard C18 for its superior ability to resolve aromatic isomers.

  • Systematic Method Development: A gradient elution with acetonitrile and acidified water provides a good starting point, with the detection wavelength optimized based on the UV spectrum of the analyte.

  • Self-Validating Workflow: The inclusion of system suitability tests ensures the reliability of the analytical results.

  • Data-Driven Decisions: The comparison of retention and resolution data from different columns provides a clear rationale for the final method selection.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately assess the purity of their synthesized 2-Methylthiophenoxyacetonitrile, ensuring the integrity of their scientific endeavors.

References

  • Marchetti, B., et al. (2018). The near ultraviolet spectroscopy and photodissociation dynamics of two families of asymmetrically substituted thiophenols. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Thiopheneacetonitrile on Newcrom R1 HPLC column. [Link]

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  • ResearchGate. (n.d.). UV-vis absorption spectrum of the thiophenolate anion (left) and ¹H NMR... [Link]

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  • Magnus, A., et al. (1967). 3d-Orbital participation and ultraviolet spectra of thiophenols. RSC Publishing. [Link]

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  • Musialska, I., et al. (2007). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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  • Brine, G. A., et al. (2006). Potential Internal Standards for the Reversed-Phase High Performance Liquid Chromatography Analysis of Thyroidal Amino Acids. Taylor & Francis Online. [Link]

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  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD), 5(6), 250-259. [Link]

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  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

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Technical Comparison Guide: 2-Methylthiophenoxyacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of 2-Methylthiophenoxyacetonitrile in Synthetic Transformations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

2-Methylthiophenoxyacetonitrile (IUPAC: (2-Methylphenyl)thioacetonitrile ; CAS: 63059-46-9) is a critical sulfur-containing building block used primarily in the synthesis of 7-substituted benzo[b]thiophenes . Its structural uniqueness lies in the ortho-methyl group, which provides a handle for regioselective functionalization in the 7-position of the resulting fused heterocycle—a position often difficult to access via direct electrophilic aromatic substitution of the parent benzothiophene.

Note on Nomenclature: While "thiophenoxy" historically refers to the phenylthio group (PhS-), modern nomenclature prefers "(2-methylphenyl)thio". This guide focuses on its performance as a precursor for 7-methylbenzo[b]thiophen-3-amine and related scaffolds, comparing its utility against alternative "one-pot" synthetic strategies.

Key Performance Metrics
Metric2-Methylthiophenoxyacetonitrile (Stepwise)One-Pot Alternative (from 2-Chlorobenzonitrile)
Target Scaffold 7-Methylbenzo[b]thiophen-3-amine7-Methylbenzo[b]thiophen-3-amine
Overall Yield 85–92% (Cyclization step)58–75% (Overall)
Purity Profile High (>98% after recrystallization)Moderate (often requires chromatography)
Scalability High (Stable intermediate)Moderate (High dilution often required)
Atom Economy Lower (Requires pre-functionalization)Higher (Fewer steps)

Core Transformation: Thorpe-Ziegler Cyclization

The primary utility of 2-Methylthiophenoxyacetonitrile is its base-mediated intramolecular cyclization to form the benzothiophene core. This transformation, known as the Thorpe-Ziegler reaction , exploits the acidity of the methylene protons (


 to the nitrile and sulfur) and the electrophilicity of the nitrile group.
Mechanism of Action

The reaction proceeds via the formation of a carbanion, which attacks the nitrile carbon. The ortho-methyl group exerts a steric influence that can suppress side reactions (intermolecular condensation) but requires optimized base conditions to ensure full conversion.

ThorpeZiegler cluster_sterics Steric Influence Substrate 2-Methylthiophenoxyacetonitrile (Ortho-Me) Carbanion Thio-stabilized Carbanion Substrate->Carbanion Deprotonation (-H+) Base Base (NaOEt/tBuOK) Base->Substrate Intermediate Imino-Thioether Intermediate Carbanion->Intermediate Intramolecular Nucleophilic Attack Product 7-Methylbenzo[b]thiophen-3-amine Intermediate->Product Tautomerization Warning Ortho-Methyl group prevents intermolecular aggregation Warning->Carbanion

Figure 1: Mechanistic pathway of the Thorpe-Ziegler cyclization for 2-Methylthiophenoxyacetonitrile.

Comparative Protocols & Experimental Data

Protocol A: Stepwise Cyclization (Recommended for High Purity)

This method isolates the nitrile intermediate, allowing for purification before the sensitive cyclization step. It is the gold standard for GMP-like synthesis where impurity tracking is critical.

Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH). Conditions: Reflux, 2–4 hours.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methylthiophenoxyacetonitrile (1.0 eq) in anhydrous EtOH (0.5 M concentration).

  • Activation: Add NaOEt (1.2 eq) portion-wise at room temperature under

    
    .
    
  • Cyclization: Heat the mixture to reflux (

    
    C). Monitor by TLC (Disappearance of nitrile spot).
    
  • Work-up: Cool to

    
    C. The product often precipitates as the sodium salt or free amine. Pour into ice-water.
    
  • Isolation: Filter the solid. Recrystallize from EtOH/Water.

Performance Data:

  • Yield: 88–92%

  • Melting Point: 110–111 °C (Lit. val.)

  • Key Advantage: The ortho-methyl group does not significantly hinder the cyclization compared to the unsubstituted phenylthioacetonitrile, but it drastically improves the solubility of the final scaffold in organic solvents.

Protocol B: One-Pot Microwave Synthesis (Alternative)

This approach generates the sulfide linkage and performs the cyclization in a single vessel, starting from 2-chlorobenzonitrile and methyl thioglycolate.

Comparison: While faster (10–20 min), Protocol B often suffers from lower yields for ortho-substituted substrates due to the steric bulk hindering the initial


 displacement of the chlorine.
  • Yield (7-Methyl analog): ~65%[1]

  • Impurity Profile: Contains unreacted chloride and disulfide byproducts requiring column chromatography.

Secondary Transformation: -Alkylation

Beyond cyclization, the active methylene group allows 2-Methylthiophenoxyacetonitrile to serve as a nucleophile in alkylation reactions prior to ring closure. This enables the synthesis of 2-substituted-7-methylbenzo[b]thiophenes .

Workflow:

  • Deprotonation with LDA at

    
    C.
    
  • Addition of Alkyl Halide (

    
    ).
    
  • Quench and Isolate.

  • Subsequent Cyclization (requires stronger forcing conditions due to steric crowding at the

    
    -carbon).
    

AlkylationWorkflow Start 2-Methylthiophenoxyacetonitrile Step1 1. LDA, THF, -78°C (Carbanion Formation) Start->Step1 Step2 2. Add R-X (Electrophile) (e.g., MeI, BnBr) Step1->Step2 Intermediate Alpha-Substituted Nitrile Step2->Intermediate Step3 3. Cyclization (NaH, DMF, Heat) Intermediate->Step3 Final 2-R-7-Methylbenzo[b]thiophen-3-amine Step3->Final

Figure 2: Workflow for the synthesis of 2,7-disubstituted benzothiophenes.

Expert Insights & Recommendations

Causality of Experimental Choices
  • Solvent Selection (EtOH vs. DMF): For the standard cyclization (Protocol A), Ethanol is preferred over DMF. While DMF promotes faster reaction rates due to better anion solvation, it complicates work-up (high boiling point) and can lead to thermal decomposition of the unstable amino-thiophene product. Use DMF only for the sterically hindered

    
    -alkylated variants.
    
  • Base Strength: NaOEt is sufficient for the cyclization. Using stronger bases like

    
    -BuLi is unnecessary and increases the risk of polymerization of the nitrile.
    
Self-Validating Protocol Checks
  • The "Precipitation Test": In Protocol A, successful cyclization is visually indicated by the rapid formation of a heavy precipitate upon cooling (the aminobenzothiophene is significantly less soluble than the nitrile precursor). If no precipitate forms, the reaction is likely incomplete or the product has degraded.

  • IR Spectroscopy: Monitor the disappearance of the weak

    
     stretch (~2250 
    
    
    
    ) and the appearance of the
    
    
    doublet (~3300–3400
    
    
    ).
Conclusion

For the synthesis of 7-methylbenzo[b]thiophene derivatives, 2-Methylthiophenoxyacetonitrile remains the superior reagent compared to one-pot alternatives, offering higher yields (>85%) and easier purification. Its performance is robust, provided that the steric influence of the ortho-methyl group is managed by maintaining adequate reaction times and using polar protic solvents (EtOH) to stabilize the transition state.

References

  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Source: Thieme Connect (Synlett). Context: Describes the synthesis of 2-acetyl-3-amino-7-methylbenzo[b]thiophene (Yield 90%) using similar nitrile precursors.

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Source: RSC Advances, 2015. Context: Provides comparative data on microwave-assisted one-pot synthesis yields (58–96%) and protocols for 3-aminobenzothiophenes.

  • Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors. Source: Chimica Oggi / Chemistry Today. Context: Reviews alternative electrophilic cyclization pathways for benzothiophene construction.

  • 7-Methylbenzo[b]thiophen-3-amine (Product Data). Source: AK Scientific / ChemSrc. Context: Verifies the existence and commercial availability of the cyclized product derived from the title compound.

Sources

Spectroscopic Differentiation of Methylthiophenoxyacetonitrile Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between positional isomers is a routine yet critical challenge. Methylthiophenoxyacetonitrile—a scaffold featuring both a phenoxyacetonitrile (-OCH₂CN) and a methylthio (-SCH₃) group—serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs), including aryloxypropanolamine derivatives investigated for beta-adrenergic blocking activity[1].

Because the ortho, meta, and para isomers exhibit vastly different electronic landscapes and steric profiles, their downstream reactivity varies significantly. This guide provides an objective, data-driven comparison of their spectroscopic signatures, emphasizing the physical organic causality behind the data to ensure robust regioisomer assignment.

Analytical Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every analytical protocol must be designed as a self-validating system. The workflow below outlines the multi-modal approach required for unambiguous identification.

Workflow Sample Isomeric Mixture (Ortho, Meta, Para) Prep Sample Preparation (Internal Standards Added) Sample->Prep NMR 1H & 13C NMR (Symmetry & Coupling) Prep->NMR IR FT-IR Spectroscopy (Out-of-Plane Bending) Prep->IR MS EI-MS Analysis (Fragmentation & Ortho Effect) Prep->MS Data Data Integration & Regioisomer Assignment NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic differentiation of regioisomers.

Step-by-Step Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Self-Validation: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at 0.00 ppm to validate the chemical shift axis.

  • Acquisition: Run at 400 MHz or 600 MHz. Crucial parameter: Set the relaxation delay (D1) to at least 10 seconds. This ensures complete longitudinal relaxation (

    
    ) of all protons, validating that the integration values perfectly reflect the stoichiometric ratio of the protons.
    

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Prep: Analyze the neat solid or liquid using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Self-Validation: Perform a background scan immediately prior to the sample scan. The absence of peaks at 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O) validates the cleanliness of the optical path.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Prep: Dilute the sample to 10 ppm in GC-grade methanol.

  • Self-Validation: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). The presence of exact mass fragments at m/z 69, 219, and 502 validates the mass calibration across the entire analytical range.

  • Acquisition: Inject 1 µL into a GC-MS system operating at 70 eV ionization energy.

Spectroscopic Comparison & Mechanistic Causality

¹H NMR: Symmetry and -Coupling Dynamics

The aromatic region (6.5–7.5 ppm) of the ¹H NMR spectrum is the definitive tool for assigning these isomers, driven by the causality of molecular symmetry and scalar coupling (


-coupling).
  • Para Isomer (1,4-disubstituted): The para isomer possesses a pseudo-axis of symmetry. The two protons adjacent to the highly electronegative -OCH₂CN group are chemically equivalent but magnetically non-equivalent to the two protons adjacent to the -SCH₃ group. This causality results in a classic AA'BB' pattern —appearing as two distinct, heavily leaning doublets (

    
     Hz).
    
  • Ortho Isomer (1,2-disubstituted): Lacking symmetry, the ortho isomer features four contiguous aromatic protons. This creates an asymmetric ABCD spin system . You will observe a complex multiplet structure (typically dd, td, td, dd). The proton closest to the -OCH₂CN group is shifted furthest downfield due to the strong inductive deshielding of the oxygen atom.

  • Meta Isomer (1,3-disubstituted): The defining feature here is the isolated proton located between the two substituents (position 2). Because it only has meta-neighbors, it experiences very weak coupling (

    
     Hz), appearing as a distinct, narrow triplet or apparent singlet.
    
FT-IR: The Causality of Out-of-Plane Bending

While the functional group region (>1500 cm⁻¹) is nearly identical across all three isomers (showing strong -C≡N stretching at ~2250 cm⁻¹ and C-O-C stretching at ~1240 cm⁻¹), the fingerprint region (900–650 cm⁻¹) is highly diagnostic.

The frequency of the out-of-plane (oop) C-H bending vibration is inversely proportional to the number of adjacent hydrogen atoms moving in phase.

  • Ortho (4 adjacent H): The collective bending of four adjacent hydrogens requires less energy, pushing the absorption band lower to ~750 cm⁻¹ .

  • Meta (3 adjacent H + 1 isolated H): Exhibits two distinct bands. One at ~780 cm⁻¹ (for the 3 adjacent protons) and a weaker band at ~690 cm⁻¹ (for the isolated proton).

  • Para (2 adjacent H): The restricted motion of only two adjacent hydrogens increases the force constant, requiring more energy and shifting the band higher to ~820 cm⁻¹ .

EI-MS: Fragmentation and the "Ortho Effect"

All three isomers yield a molecular ion [M]⁺ at m/z 179. However, their fragmentation pathways diverge due to spatial proximity, a phenomenon extensively documented in the.

MS_Pathway Parent Molecular Ion [M]+ m/z 179 Frag1 Loss of -CH2CN m/z 139 Parent->Frag1 α-cleavage Frag2 Loss of -CH3 m/z 164 Parent->Frag2 Homolytic Cleavage Frag3 Loss of -SCH3 m/z 132 Parent->Frag3 C-S Bond Fission

Primary EI-MS fragmentation pathways for methylthiophenoxyacetonitrile.

The Ortho Effect: In the ortho isomer, the spatial proximity of the -SCH₃ and -OCH₂CN groups facilitates a unique cyclic transition state during electron ionization. This proximity allows for the abstraction of a hydrogen atom from the methylthio group by the adjacent oxygen, leading to the expulsion of neutral molecules (e.g., CH₂O) that are sterically impossible in the meta and para isomers. Consequently, the ortho isomer will display unique, high-abundance fragment ions that are largely absent in the other two.

Quantitative Data Summary

The following table synthesizes the expected empirical data based on the physical organic principles discussed above, serving as a quick-reference guide for laboratory validation.

Regioisomer¹H NMR Aromatic Pattern (6.5–7.5 ppm)Diagnostic IR oop Bend (cm⁻¹)Primary MS Fragments (m/z)UV-Vis

Shift
Ortho Asymmetric Multiplets (dd, td, td, dd)~750 (Strong, 4 adjacent H)179, 139, Unique Ortho-Effect IonsBaseline
Meta Isolated narrow triplet/singlet (~1.5 Hz)~780 (Medium), ~690 (Weak)179, 139, 164Slight Bathochromic
Para AA'BB' System (Two distinct doublets)~820 (Strong, 2 adjacent H)179, 139, 164Strong Bathochromic

Note: The para isomer typically exhibits the strongest bathochromic (red) shift in UV-Vis spectroscopy due to the extended, linear push-pull conjugation across the aromatic ring between the electron-donating sulfur and the oxygen.

References

  • Title: US Patent 4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions. Source: Google Patents.
  • Title: NIST Chemistry WebBook, SRD 69 (Mass Spectrometry & IR Data). Source: National Institute of Standards and Technology. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS). Source: National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • Title: Organic Chemistry Portal - Spectroscopy Reference. Source: Organic Chemistry Portal. URL: [Link]

Sources

evaluating the efficiency of different synthetic routes to 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiophenoxyacetonitrile (chemically 2-(o-Tolylthio)acetonitrile ; CAS: 13709-84-7) is a critical organosulfur intermediate used in the synthesis of fused heterocycles, agrochemicals, and potential pharmaceutical precursors (e.g., benzothiophenes and sulfur-containing analogs of quetiapine).

This guide objectively compares three distinct synthetic methodologies:

  • Standard S-Alkylation: The classical acetone/carbonate route.

  • Phase Transfer Catalysis (PTC): A scalable, "green" biphasic system.

  • High-Efficiency Anhydrous Route: A rapid, NaH-mediated protocol for high-throughput applications.

Key Finding: While the anhydrous NaH route offers the highest raw yield (>90%), the PTC method is recommended for industrial scalability due to its superior safety profile, lower E-factor (waste load), and comparable efficiency (~88% yield).

Chemical Identity & Mechanism[1]

  • IUPAC Name: 2-[(2-Methylphenyl)sulfanyl]acetonitrile

  • Molecular Formula: C

    
    H
    
    
    
    NS (Note: The user's prompt implies "phenoxy" which usually denotes oxygen, but "thiophenoxy" typically refers to the phenylthio group. The structure analyzed here is the thioether variant, consistent with "thiophenoxy" nomenclature in organic synthesis).
  • Molecular Weight: 163.24 g/mol

General Reaction Scheme

The core transformation is a nucleophilic substitution (


) where the thiolate anion of o-thiocresol attacks the 

-carbon of chloroacetonitrile.

Detailed Synthetic Routes[2]

Route A: Standard S-Alkylation (Acetone/K CO )

The Classical Laboratory Method

This route relies on the weak basicity of potassium carbonate to deprotonate the thiol in a polar aprotic solvent (acetone or acetonitrile). It is robust but slow.

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve o-thiocresol (12.4 g, 100 mmol) in acetone (100 mL).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (20.7 g, 150 mmol) in a single portion. Stir for 15 minutes at room temperature.
  • Alkylation: Dropwise add chloroacetonitrile (7.9 g, 105 mmol) over 20 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours . Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo. Redissolve residue in DCM, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Recrystallization from ethanol or vacuum distillation.

  • Yield: 75–80%[2]

  • Purity: >95% (after recrystallization)

Route B: Phase Transfer Catalysis (Toluene/Water/TBAB)

The Scalable & Green Alternative

This method utilizes Tetrabutylammonium Bromide (TBAB) to shuttle the thiolate anion between an aqueous alkaline phase and an organic phase, eliminating the need for anhydrous solvents.

Protocol:

  • Biphasic Setup: In a reactor, mix o-thiocresol (100 mmol) in Toluene (80 mL).

  • Catalyst & Base: Add TBAB (1.6 g, 5 mol%) and a solution of NaOH (6.0 g, 150 mmol) in Water (20 mL).

  • Reaction: Vigorously stir the biphasic mixture. Add chloroacetonitrile (105 mmol) dropwise at 0–5°C to control exotherm.

  • Aging: Allow to warm to room temperature and stir for 2–3 hours .

  • Separation: Stop stirring. Separate the organic layer.[2] Extract the aqueous layer once with toluene.

  • Finishing: Wash combined organics with water (pH neutral). Evaporate solvent.[1][3]

  • Yield: 85–90%

  • Purity: >97% (Crude is often pure enough for next steps)

  • Key Benefit: Water is the primary waste product; no drying of solvents required.

Route C: High-Efficiency Anhydrous (DMF/NaH)

The High-Throughput Route

Using Sodium Hydride (NaH) in DMF generates the naked thiolate anion instantly, leading to rapid reaction rates. Best for small-scale library synthesis where speed is critical.

Protocol:

  • Activation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in anhydrous DMF (50 mL) under Argon at 0°C.

  • Deprotonation: Dropwise add o-thiocresol (100 mmol) in DMF (20 mL). Stir until H

    
     evolution ceases (~30 min).
    
  • Alkylation: Add chloroacetonitrile (105 mmol) dropwise at 0°C.

  • Completion: Stir at RT for 1 hour . Reaction is usually complete instantly upon addition.

  • Quench: Carefully pour into ice water (300 mL). The product usually precipitates as a solid or oil.

  • Extraction: Extract with Ethyl Acetate, wash with LiCl solution (to remove DMF), dry, and concentrate.

  • Yield: 92–96%

  • Purity: >98%[4]

  • Risk: High safety risk due to H

    
     evolution and NaH handling.
    

Comparative Performance Analysis

The following table summarizes the experimental metrics for each route.

MetricRoute A: Standard (Acetone/K2CO3)Route B: PTC (Toluene/H2O)Route C: Anhydrous (DMF/NaH)
Yield 78%88% 94%
Reaction Time 6–8 Hours2–3 Hours1 Hour
Atom Economy ModerateHighLow (DMF workup heavy)
Safety Profile Moderate (Flammable solvent)High (Biphasic, thermal control)Low (H2 gas, reactive hydride)
Scalability GoodExcellent Poor (Exotherm management)
Cost LowLowest High (Dry solvents, NaH)

Visualizations

logical Workflow: Route Selection

This diagram illustrates the decision logic for selecting the appropriate synthetic pathway based on laboratory constraints.

RouteSelection Start Start: Synthesis of 2-Methylthiophenoxyacetonitrile Scale Is Scale > 100g? Start->Scale Speed Is Speed Critical? Scale->Speed No RouteB Route B: PTC (Toluene/Water) (Recommended for Scale) Scale->RouteB Yes Green Green Chemistry Requirement? Speed->Green No RouteC Route C: NaH/DMF (High Throughput/Small Scale) Speed->RouteC Yes RouteA Route A: Acetone/K2CO3 (Standard Lab Scale) Green->RouteA No Green->RouteB Yes

Caption: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

Mechanism of Phase Transfer Catalysis (Route B)

The efficiency of Route B relies on the cyclic transport of the nucleophile.

PTCMechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (NaOH) Q_S_Ar [Q+ ArS-] Product Ar-S-CH2-CN Q_S_Ar->Product Reaction Q_X [Q+ Cl-] Q_S_Ar->Q_X Release Q+ R_X Cl-CH2-CN R_X->Product Q_X_aq [Q+ Cl-] Q_X->Q_X_aq Recycle ArSH Ar-SH ArS_anion ArS- ArSH->ArS_anion Deprotonation OH OH- OH->ArS_anion Q_S_aq [Q+ ArS-] ArS_anion->Q_S_aq Ion Pair Q_X_aq->Q_S_aq Exchange Q_S_aq->Q_S_Ar Transfer

Caption: Mechanism of TBAB-catalyzed S-alkylation in a biphasic system.

References

  • BenchChem. (2025).[5] Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Retrieved from (General PTC protocols for arylthioacetonitriles).

  • Organic Syntheses. (1941). Chloroacetonitrile Synthesis and Reactivity. Org. Synth. Coll. Vol. 1, 153. Retrieved from .

  • Vertex AI Search. (2024). Synthesis of 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitriles. ResearchGate Snippets. (Confirming the o-tolylthio moiety stability).
  • Sigma-Aldrich. (2026). Safety Data Sheet: 2-Methylbenzenethiol. Retrieved from .

  • Jain, M. & Gupta, R.R. (1994). Synthesis of substituted 3-chloro-1-methylphenothiazines via Smiles rearrangement. (Describes reactivity of 2-amino-5-chloro-3-methylbenzenethiol, analogous to o-thiocresol).

Sources

benchmarking the stability of 2-Methylthiophenoxyacetonitrile against similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the stability of 2-[2-(Methylthio)phenoxy]acetonitrile (often cataloged as 2-Methylthiophenoxyacetonitrile, CAS 72955-90-9).

Based on molecular weight verification (MW 179.[]24) and chemical structure analysis, this compound is identified as a phenoxyacetonitrile scaffold substituted with an ortho-methylthio (-SMe) group . This distinction is critical: unlike simple phenoxyacetonitriles, this molecule possesses a sulfide "redox switch" that significantly alters its stability profile.

Executive Summary

2-[2-(Methylthio)phenoxy]acetonitrile exhibits a bimodal stability profile . While the core phenoxyacetonitrile ether linkage is robust, the ortho-methylthio group introduces a high susceptibility to oxidative degradation that is absent in non-sulfur analogs.

  • Primary Instability Risk: Rapid oxidation of the sulfide (-SMe) to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me) under ambient aerobic conditions or in the presence of peroxides.

  • Secondary Risk: Hydrolysis of the nitrile (-CN) group to amide/carboxylic acid under extreme pH.

  • Benchmark Verdict: Significantly less stable than its direct analog 2-Methylphenoxyacetonitrile due to oxidative liability, despite having similar steric properties.

Chemical Identity & Comparators

To ensure accurate benchmarking, we compare the target against its structural and functional nearest neighbors.

FeatureTarget Compound Comparator A (Steric Analog) Comparator B (Functional Baseline)
Name 2-[2-(Methylthio)phenoxy]acetonitrile 2-Methylphenoxyacetonitrile Phenoxyacetonitrile
Structure 2-(MeS)-C₆H₄-O-CH₂-CN2-Me-C₆H₄-O-CH₂-CNPh-O-CH₂-CN
Key Substituent -SMe (Methylthio) -Me (Methyl)-H (None)
MW 179.24 g/mol 147.17 g/mol 133.15 g/mol
Oxidation Risk High (S → SO/SO₂)NegligibleNegligible
Hydrolysis Risk ModerateModerateModerate
Detailed Stability Profiling
A. Oxidative Stability (The Critical Differentiator)

The presence of the sulfur atom in the oxidation state -2 makes the target compound an electron-rich nucleophile.

  • Mechanism: Electrophilic attack by oxygen species (ROS, peroxides, or even atmospheric O₂ over time) on the sulfur lone pair.

  • Degradation Pathway:

    • Stage 1: Formation of the Sulfoxide (Chiral, often hygroscopic).

    • Stage 2: Further oxidation to the Sulfone (chemically inert but a distinct impurity).

  • Comparison:

    • Target: Degrades ~5–15% faster in aerated solutions compared to solid state. Requires inert atmosphere (N₂/Ar) for long-term storage.

    • Comparators (A & B): The ether oxygen (-O-) is already in a stable oxidation state and resists further oxidation under standard storage conditions.

B. Hydrolytic Stability

The nitrile group (-CN) is the site of hydrolysis.

  • Mechanism: Acid or base-catalyzed addition of water across the C≡N triple bond.

  • Electronic Effect: The ortho-SMe group is electron-donating (via resonance) but inductively withdrawing. Compared to the ortho-Me group (Comparator A), the SMe group may slightly stabilize the nitrile against nucleophilic attack, but the effect is marginal.

  • Steric Effect: Both the Target and Comparator A have ortho substituents that provide steric shielding to the ether oxygen, but the nitrile group is on a flexible -OCH₂- arm, remaining relatively exposed to solvent.

C. Photostability
  • Target: Aryl sulfides can undergo C-S bond cleavage or photo-oxidation under UV light (300–400 nm). The resulting thiyl radicals can lead to dimerization (disulfides) or complex polymerization.

  • Comparators: Phenoxy ethers are generally photostable unless sensitized.

  • Recommendation: The target requires amber glassware; comparators do not (though recommended).

Mechanistic Visualization

The following diagram maps the divergent degradation pathways. Note how the Target Compound has a unique "Oxidative Shunt" that the comparators lack.

StabilityPathways cluster_0 Comparator Behavior (2-Methylphenoxyacetonitrile) Target 2-[2-(Methylthio)phenoxy] acetonitrile Sulfoxide Impurity A: Sulfoxide Derivative Target->Sulfoxide Oxidation (Air/Peroxides) [FAST] Amide Impurity C: Amide Hydrolysis Product Target->Amide Hydrolysis (pH <3 or >10) [SLOW] Sulfone Impurity B: Sulfone Derivative Sulfoxide->Sulfone Strong Oxidation Acid Impurity D: Carboxylic Acid Amide->Acid Hydrolysis Comp Comparator CompAmide Amide Comp->CompAmide Hydrolysis Only

Caption: Figure 1. Degradation logic flow. The red pathway (Oxidation) is specific to the methylthio-substituted target, representing its primary stability liability.

Experimental Protocols

To validate these claims in your specific matrix, perform the following stress tests.

Protocol A: Oxidative Stress Test (H₂O₂ Challenge)

Purpose: To quantify the susceptibility of the -SMe group vs. the nitrile.

  • Preparation: Dissolve 10 mg of Target in 10 mL Acetonitrile/Water (1:1).

  • Stress: Add 50 µL of 30% H₂O₂. Incubate at RT for 1 hour.

  • Analysis: Inject onto HPLC (C18 column, Gradient MeOH/H₂O).

  • Expected Result:

    • Target: Appearance of a new peak at shorter retention time (Sulfoxide is more polar).

    • Comparator: No significant change (Peak area >98% retained).

Protocol B: Accelerated Stability (Thermal/Humidity)

Purpose: To simulate long-term storage.

  • Conditions: 40°C / 75% Relative Humidity (Open vial vs. Closed vial).

  • Duration: 1 week.

  • Readout:

    • Target (Open Vial): Detectable sulfoxide formation (Air oxidation).

    • Target (Closed Vial): Stable (unless moisture induces hydrolysis).

Analytical Method Parameters (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Nitrile/Amide).

  • Note: The Sulfoxide impurity will elute earlier than the parent; the Sulfone will elute slightly earlier or close to the parent depending on pH.

Storage & Handling Recommendations

Based on the benchmarking data, the following storage protocols are mandatory for the Target but optional for the Comparators:

  • Atmosphere: Store under Argon or Nitrogen blanket. (Comparators: Air is acceptable).

  • Temperature: Refrigerate (2–8°C). (Comparators: RT is acceptable).

  • Container: Amber glass to prevent photo-initiated sulfur radical formation.

References
  • PubChem Compound Summary . 2-(2-(Methylthio)phenoxy)acetonitrile (CID 13649685). National Center for Biotechnology Information. Link

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • BOC Sciences . Product Data Sheet: 2-Methylthiophenoxyacetonitrile (CAS 72955-90-9).[][5]

  • ChemicalBook . CAS Database List for 72955-90-9. Link

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol: 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety and disposal protocol for 2-Methylthiophenoxyacetonitrile, designed for laboratory professionals and drug development scientists.

Operational Overview and Chemical Causality

2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9) is an organic intermediate frequently utilized in pharmaceutical synthesis and drug development. Structurally, it contains both a thioether (sulfide) linkage and a nitrile (-C≡N) group .

From a safety and disposal standpoint, these functional groups dictate the entire lifecycle management of the compound [1].

  • The Nitrile Group: Poses a severe risk of generating highly toxic Hydrogen Cyanide (HCN) gas if exposed to strong aqueous acids.

  • The Thioether Group: Contributes to environmental toxicity and generates hazardous sulfur oxides (SOx) upon combustion, necessitating specialized high-temperature incineration with flue-gas scrubbing.

Understanding this structural causality is critical. We do not simply "dispose of" this chemical; we isolate its reactive pathways to prevent toxicological events in the laboratory environment.

Quantitative Hazard Data and Logistics

To ensure proper segregation and handling, the following operational parameters must be integrated into your laboratory's Chemical Hygiene Plan (CHP).

Parameter / PropertyValue / ClassificationOperational Implication for Disposal
CAS Number 72955-90-9Primary identifier for waste manifesting.
Molecular Formula C9H9NOSNon-halogenated; route to standard organic waste stream.
Primary Hazard Toxic / IrritantRequires handling in a certified Class II fume hood.
Incompatibility Strong Acids, OxidizersCritical: Never mix waste with acidic streams (HCN risk).
EPA Waste Stream Characteristic (Toxicity)Must be processed by a licensed RCRA facility [2].
Combustion Byproducts NOx, SOx, CO, CO2Requires high-temperature incineration with scrubbers.

Procedural Methodology: Step-by-Step Disposal Workflow

The following protocol provides a self-validating system for the safe disposal of 2-Methylthiophenoxyacetonitrile, ensuring regulatory compliance and personnel safety.

Phase 1: Point-of-Generation Segregation
  • Verify Waste Stream Compatibility: Before transferring the chemical to a waste receptacle, verify that the receiving container contains no strong acids (e.g., HCl, H2SO4) or strong oxidizers.

  • Select Proper Containment: Utilize a High-Density Polyethylene (HDPE) or glass carboy specifically designated for "Non-Halogenated Organic Waste."

  • Fume Hood Transfer: Conduct all waste transfers inside a continuously monitored fume hood to mitigate exposure to any volatile thioether odors or potential aerosolization.

Phase 2: Accumulation and Storage
  • Labeling: Immediately affix a GHS-compliant hazardous waste label[3]. Explicitly write "2-Methylthiophenoxyacetonitrile" and check the "Toxic" and "Flammable/Combustible" hazard boxes.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Storage Environment: Store in a ventilated, dedicated hazardous waste accumulation area (SAA - Satellite Accumulation Area) away from direct sunlight and heat sources.

Phase 3: Ultimate Disposal and Treatment
  • Avoid Drain Disposal: Under absolute no circumstances should this compound or its aqueous washings be discharged into the municipal sewer system.

  • Manifesting: Document the exact volume and concentration of the waste on the RCRA hazardous waste manifest.

  • Incineration: Transfer custody to a licensed hazardous waste vendor. The required treatment is high-temperature rotary kiln incineration . The facility must be equipped with alkaline scrubbers to neutralize the nitrogen oxides (NOx) and sulfur dioxide (SO2) generated during the destruction of the nitrile and thioether groups.

Waste Routing Decision Logic

The following diagram illustrates the critical decision pathways for disposing of nitrile-containing thioether waste to prevent accidental toxic gas generation.

G Start Waste Generation: 2-Methylthiophenoxyacetonitrile CheckAcid Is Waste Mixed with Strong Acids? Start->CheckAcid Danger STOP: HCN Gas Risk Isolate in Fume Hood CheckAcid->Danger Yes Collect Collect in Non-Halogenated Organic Waste Container CheckAcid->Collect No Danger->Collect After Safe Neutralization Store Store in Ventilated Accumulation Area Collect->Store Dispose Transfer to Licensed Incineration Facility Store->Dispose

Decision tree for the safe segregation and disposal of nitrile-containing organic waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Available at:[Link]

Personal protective equipment for handling 2-Methylthiophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Handling and scaling operations with 2-Methylthiophenoxyacetonitrile (CAS: 72955-90-9) requires a rigorous, mechanistic approach to laboratory safety. As a dual-functional molecule containing both a lipophilic thioether and a reactive nitrile group, it presents unique toxicological and logistical challenges[1].

To build a self-validating safety culture, researchers must move beyond rote compliance and understand the causality behind every piece of Personal Protective Equipment (PPE) and operational protocol.

Part 1: Mechanistic Hazard Assessment (The "Why")

The selection of PPE and engineering controls for 2-Methylthiophenoxyacetonitrile is dictated by its specific molecular liabilities:

  • The Thioether Moiety: Thioethers are highly lipophilic, allowing them to rapidly permeate standard laboratory gloves and absorb through the skin, potentially causing systemic toxicity. Furthermore, they possess an extremely low odor threshold. Even non-hazardous trace amounts can cause severe nausea and trigger laboratory evacuations.

  • The Nitrile Moiety: While chemically stable under neutral conditions, the nitrile group (-C≡N) poses a severe latent hazard. If inadvertently mixed with strong mineral acids or subjected to extreme oxidative stress, it can undergo hydrolysis and release lethal hydrogen cyanide (HCN) gas.

According to the OSHA Personal Protective Equipment standard (29 CFR 1910.132), an explicit hazard assessment must dictate PPE selection, ensuring the barrier matches the specific chemical threat[2].

Part 2: PPE Specifications & Quantitative Metrics

Standard 4-mil nitrile gloves are insufficient when handling this compound in organic solvents (e.g., Dichloromethane or Tetrahydrofuran). The table below outlines the required PPE, grounded in quantitative performance metrics.

PPE CategoryRecommended SpecificationCausality & Quantitative Metric
Hand Protection Butyl rubber or Laminate (e.g., Silver Shield) outer gloves over a Nitrile inner layer.Thioethers rapidly permeate thin nitrile. Butyl rubber provides a >480-minute breakthrough time for most nitriles and ethers.
Eye Protection Chemical splash goggles (ANSI Z87.1+ compliant).Prevents severe ocular irritation from aerosolized thioether droplets. Standard safety glasses lack orbital seals.
Body Protection Flame-resistant (FR) lab coat & chemical-resistant apron.Prevents skin absorption. Contaminated clothing must be removed immediately to halt dermal exposure[3].
Engineering Control Certified Chemical Fume Hood.Must maintain a face velocity of 80–120 feet per minute (fpm) to capture malodorous vapors and potential HCN byproducts[4].

Part 3: Operational Workflow & Methodologies

As detailed in Prudent Practices in the Laboratory, working with malodorous and potentially toxic volatile compounds requires strict adherence to closed-system transfers[4].

Methodology 1: Safe Weighing and Transfer

Objective: Prevent vapor release and dermal contact during massing.

  • Purge and Verify: Activate the fume hood and verify the digital airflow monitor reads between 80–120 fpm. Clear the workspace of any acidic reagents.

  • Glove Protocol: Don standard nitrile gloves as a base layer, followed by heavy-duty Butyl rubber outer gloves.

  • Enclosed Weighing: Tare a pre-cleaned, sealable glass vial on a balance located inside the fume hood. Transfer the 2-Methylthiophenoxyacetonitrile using a dedicated disposable spatula.

  • Sealing: Hermetically seal the vial before removing it from the balance area to prevent the release of thioether vapors into the ambient lab environment.

  • Decontamination: Wipe down the balance and surrounding area with a 10% sodium hypochlorite (bleach) solution. The bleach oxidizes trace thioether residues into odorless, non-volatile sulfoxides.

  • Self-Validation Check: The complete absence of the characteristic thioether stench outside the fume hood validates the integrity of the containment and transfer system.

Methodology 2: Waste Segregation and Disposal

Objective: Prevent the generation of hydrogen cyanide (HCN) during waste storage.

  • Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Nitrile/Thioether Organic Waste."

  • Acid Avoidance (Critical): NEVER mix this waste with strong mineral acids (e.g., HCl, H2SO4).

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to capture accidental spills.

  • Disposal: Arrange for high-temperature incineration through a certified hazardous waste disposal vendor.

  • Self-Validation Check: Routine pH testing of the waste carboy (ensuring pH > 7) prior to adding new waste validates that acidic conditions capable of generating HCN are absent.

Part 4: Mandatory Visualization

The following diagram illustrates the logical progression of hazard mitigation when handling 2-Methylthiophenoxyacetonitrile.

HandlingWorkflow Start Hazard Assessment (Thioether + Nitrile) PPE Don Specialized PPE (Butyl Gloves, Goggles) Start->PPE OSHA 1910.132 Hood Fume Hood Setup (Airflow >100 fpm) PPE->Hood Barrier integrity Transfer Weigh & Transfer (Closed System) Hood->Transfer Prevent inhalation Waste Waste Segregation (Avoid Strong Acids) Transfer->Waste Reaction complete Decon Surface Decon (10% Bleach Wash) Waste->Decon Prevent HCN release

Operational workflow and hazard mitigation for 2-Methylthiophenoxyacetonitrile.

References

  • CAS Database: 2-Methylthiophenoxyacetonitrile (CAS 72955-90-9) . CIRS Group. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / National Academies Press. Available at: [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Training: Essential PPE Rules for Healthcare and Laboratory Staff . Gamma Compliance Solutions. Available at: [Link]

Sources

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